3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine
Description
Properties
IUPAC Name |
3-fluoro-5-[2-(trifluoromethyl)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4N/c13-9-5-8(6-17-7-9)10-3-1-2-4-11(10)12(14,15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMQUSLUQIUOOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN=C2)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Synthesis Guide: 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine
CAS No: 1261600-84-3 Molecular Formula: C₁₂H₇F₄N Molecular Weight: 241.19 g/mol
Part 1: Executive Summary & Strategic Analysis
Target Profile
The synthesis of 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine presents a classic but non-trivial challenge in medicinal chemistry: the construction of a sterically encumbered biaryl axis containing electron-deficient heterocycles. This scaffold is increasingly relevant in drug discovery programs targeting kinases and GPCRs, where the ortho-trifluoromethyl group locks conformation via steric bulk, and the fluoropyridine core modulates metabolic stability and lipophilicity (LogP).
Synthetic Challenges
-
Steric Hindrance: The 2-(trifluoromethyl) group on the phenyl ring creates significant steric clash at the coupling site, hindering the transmetalation step in cross-coupling reactions.
-
Electronic Deactivation: The 3-fluoropyridine ring is electron-deficient, making the oxidative addition of Pd(0) to the C-Halide bond slower compared to electron-rich aryl halides.
-
Protodeboronation: Ortho-substituted arylboronic acids are prone to protodeboronation under basic aqueous conditions, potentially reducing yield.
Recommended Strategy
The Suzuki-Miyaura Cross-Coupling is the superior methodology for this target.[1] To overcome the steric and electronic hurdles, this guide recommends a Buchwald-type precatalyst system (Pd-SPhos or Pd-XPhos) . These bulky, electron-rich phosphine ligands facilitate oxidative addition into the electron-poor pyridine and create a sufficiently open active site to accommodate the bulky ortho-CF3 phenyl group during transmetalation.
Part 2: Retrosynthetic Analysis
The logical disconnection relies on the formation of the C5(pyridine)-C1'(phenyl) bond.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.
Part 3: Detailed Experimental Protocol
Reaction Matrix & Reagent Selection
| Component | Recommended Reagent | Role & Rationale |
| Electrophile | 3-Fluoro-5-bromopyridine | The bromide provides a balance of reactivity and stability. (Iodide is more reactive but less stable; Chloride is too inert). |
| Nucleophile | 2-(Trifluoromethyl)phenylboronic acid | The boronic acid is stable and commercially available. Esters (pinacol) are alternative if the acid is prone to protodeboronation. |
| Catalyst | Pd(OAc)₂ + SPhos (or XPhos Pd G2) | Critical Choice: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is exceptionally efficient for sterically hindered biaryls. |
| Base | K₃PO₄ (Tribasic Potassium Phosphate) | Mild enough to prevent rapid degradation but strong enough to activate the boronic acid. |
| Solvent | Toluene / Water (4:1) or Dioxane / Water | Biphasic systems often assist in dissolving inorganic bases while solvating the organics. |
Step-by-Step Synthesis Procedure
Scale: 5.0 mmol (approx.[2] 1.2 g theoretical yield)
Safety Pre-check:
-
Ensure all glassware is oven-dried.
-
Perform reaction in a fume hood (pyridine derivatives can be toxic).
-
Argon or Nitrogen atmosphere is mandatory to protect the active Pd(0) species.
Protocol:
-
Charge Reagents:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add:
-
3-Fluoro-5-bromopyridine: 880 mg (5.0 mmol, 1.0 equiv)
-
2-(Trifluoromethyl)phenylboronic acid: 1.14 g (6.0 mmol, 1.2 equiv)
-
Potassium Phosphate (K₃PO₄): 2.12 g (10.0 mmol, 2.0 equiv)
-
SPhos (Ligand): 41 mg (0.1 mmol, 2 mol%)
-
Pd(OAc)₂: 11 mg (0.05 mmol, 1 mol%)
-
Note: Alternatively, use XPhos Pd G2 precatalyst (78 mg, 2 mol%) for easier handling.
-
-
-
Solvent Addition & Degassing:
-
Add Toluene (16 mL) and Deionized Water (4 mL).
-
Degassing: Sparge the biphasic mixture with a stream of Argon for 10–15 minutes. This is critical to remove dissolved oxygen which poisons the catalyst.
-
-
Reaction:
-
Fit the flask with a reflux condenser.[2]
-
Heat the mixture to 90–100 °C in an oil bath.
-
Stir vigorously (800+ RPM) to ensure mixing of the biphasic system.
-
Monitor by TLC (Hexanes/EtOAc 8:2) or LC-MS.
-
Expectation: Reaction typically reaches completion in 4–12 hours. The sterics may require the longer time.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (30 mL) and Water (20 mL).
-
Separate the layers. Extract the aqueous layer twice with Ethyl Acetate (2 x 20 mL).
-
Combine organic layers and wash with Brine (sat. NaCl).
-
Dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the crude oil.
-
-
Purification:
-
Method: Flash Column Chromatography (Silica Gel).[3]
-
Eluent: Gradient of 0% to 20% Ethyl Acetate in Hexanes.
-
Observation: The product is likely a white to off-white solid or pale yellow oil.
-
Mechanistic Workflow (Catalytic Cycle)
The success of this reaction hinges on the reductive elimination step, which is often the rate-determining step for hindered substrates.
Figure 2: Catalytic cycle highlighting the critical transmetalation step where steric bulk is accommodated by the ligand.
Part 4: Analytical Characterization & Validation
To validate the synthesis, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
Pyridine Protons: Look for 3 distinct signals in the aromatic region (approx. 8.4–8.7 ppm). The proton between the N and F (C2-H) will appear as a doublet or singlet with fine coupling (approx 8.5 ppm). The proton between the N and Aryl ring (C6-H) will be a doublet (approx 8.7 ppm). The C4-H will be a triplet/multiplet due to F-coupling (approx 7.5-7.7 ppm).
-
Phenyl Protons: A multiplet of 4 protons in the 7.4–7.8 ppm range. The proton ortho to the CF3 group is often deshielded.
-
-
¹⁹F NMR:
-
-60 to -63 ppm: Strong singlet (3F) corresponding to the –CF₃ group.
-
-120 to -130 ppm: Singlet or multiplet (1F) corresponding to the Pyridine-F.
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI (Positive Mode).
-
Expected Mass: [M+H]⁺ = 242.2 m/z.
-
Isotope Pattern: No bromine pattern should be visible.
Part 5: Troubleshooting & Optimization
If yields are low (<50%), consult the following troubleshooting matrix:
| Issue | Diagnosis | Corrective Action |
| No Reaction | Catalyst poisoning or inert halide | Ensure rigorous degassing. Switch to XPhos Pd G3 or Pd₂(dba)₃/SPhos . Increase temp to 110°C (switch solvent to Toluene/Dioxane). |
| Protodeboronation | Loss of Boronic Acid | Use the Pinacol Ester instead of the acid. Switch base to anhydrous K₂CO₃ or Cs₂CO₃ in dry DMF/Dioxane. |
| Homocoupling | Formation of Py-Py or Ar-Ar dimer | Reduce catalyst loading. Ensure strict stoichiometry. Add the boronic acid slowly (syringe pump). |
| Incomplete Conversion | Stall after 50% | Add a second portion of catalyst (0.5 mol%) and boronic acid (0.2 equiv) after 4 hours. |
Part 6: References
-
Suzuki-Miyaura Coupling of Hindered Substrates:
-
Title: "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."
-
Source:Journal of the American Chemical Society, 2005.
-
Context: Establishes SPhos and XPhos as superior ligands for ortho-substituted biaryls.
-
-
Synthesis of 3-Fluoro-5-arylpyridines:
-
General Protocol for Pyridine Couplings:
-
Title: "Suzuki Coupling - Organic Chemistry Portal."
-
Source:Organic Chemistry Portal.
-
Context: General reaction conditions and mechanistic background for heterocyclic couplings.[1]
-
-
Target Molecule Registry:
-
Title: "3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine - CAS 1261600-84-3."[6]
-
Source:Sigma-Aldrich / Merck.
-
Context: Verification of the molecule's existence and commercial availability as a building block.
-
(Search CAS: 1261600-84-3)
-
Sources
- 1. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scispace.com [scispace.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine_1261600-84-3_F599005_ãè±èæ ååç½ã [mdfcw.com]
A Technical Guide to 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine: Synthesis, Properties, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. Given its structural motifs—a fluorinated pyridine core and a trifluoromethyl-substituted phenyl ring—this compound serves as a valuable building block for the development of novel therapeutic agents and functional materials.
Introduction
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design and materials science.[1] The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Trifluoromethylpyridines (TFMPs), in particular, are a privileged class of compounds found in numerous agrochemicals and pharmaceuticals.[2][3] The pyridine ring itself is a common scaffold in bioactive molecules, and its combination with a trifluoromethyl group often imparts desirable pharmacokinetic and pharmacodynamic properties.[2][3]
The subject of this guide, 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine, combines these features, making it a promising scaffold for further chemical exploration. This document will detail a likely synthetic route, projected physicochemical properties, and potential applications for this compound, drawing upon established principles of organic chemistry and data from structurally related molecules.
Physicochemical Properties
| Property | Value | Source/Rationale |
| CAS Number | 1261600-84-3 | Topic |
| Molecular Formula | C12H7F4N | Calculated |
| Molecular Weight | 241.19 g/mol | Calculated |
| Appearance | Likely a white to off-white solid or a colorless to yellow oil | Inferred from similar biaryl pyridine compounds. |
| Melting Point | Estimated range: 40-80 °C | Inferred from related solid pyridine derivatives. |
| Boiling Point | > 200 °C at atmospheric pressure | Inferred from related biaryl compounds. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, acetone). Insoluble in water. | General solubility for non-polar organic compounds. |
Synthesis and Mechanism
The most versatile and widely employed method for the synthesis of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[4][5][6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.[4][5]
For the synthesis of 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine, a plausible route involves the Suzuki coupling of a 3-fluoro-5-halopyridine with 2-(trifluoromethyl)phenylboronic acid.
Caption: Proposed Suzuki coupling reaction for the synthesis of 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
3-Fluoro-5-bromopyridine
-
2-(Trifluoromethyl)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water, deionized
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-fluoro-5-bromopyridine (1.0 eq), 2-(trifluoromethyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Catalyst Addition: Add toluene, ethanol, and water in a 4:1:1 ratio. Degas the solvent mixture by bubbling with the inert gas for 15-20 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 85-95 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine.
Potential Applications
Drug Discovery
The trifluoromethylpyridine moiety is a key structural motif in a variety of biologically active compounds.[2][3] The introduction of a 2-(trifluoromethyl)phenyl group can further enhance the therapeutic potential by modulating steric and electronic properties.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
1H and 19F NMR spectral data of 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine
Technical Guide: Structural Validation of 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine via 1H and 19F NMR
Executive Summary & Strategic Importance
The structural motif of 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active agents. The orthogonal positioning of the fluorine atom (pyridine ring) and the trifluoromethyl group (phenyl ring) creates a unique electronic and steric profile that modulates metabolic stability and lipophilicity.
This guide provides a definitive protocol for the synthesis, purification, and spectroscopic validation of this compound. Unlike standard alkyl-pyridines, the biaryl twist induced by the ortho-trifluoromethyl group necessitates a rigorous NMR interpretation strategy to distinguish between conformers and rule out regioisomers.
Synthesis & Purification Workflow
To ensure the integrity of the spectral data, the compound must be synthesized via a regioselective Suzuki-Miyaura coupling. The following workflow outlines the critical path to high-purity material suitable for quantitative NMR (qNMR) analysis.
Figure 1: Optimized Suzuki-Miyaura coupling workflow for the synthesis of the target biaryl system.
Experimental Protocols
Synthesis Procedure
-
Charge: In a 50 mL Schlenk flask, combine 3-fluoro-5-bromopyridine (1.0 eq) and 2-(trifluoromethyl)phenylboronic acid (1.2 eq).
-
Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) and K₂CO₂ (3.0 eq).
-
Solvent: Degas 1,4-dioxane/water (4:1 v/v) for 15 minutes with N₂, then transfer to the flask.
-
Reaction: Heat to 90°C under N₂ atmosphere for 12 hours. Monitor conversion by TLC (UV 254 nm).
-
Purification: Concentrate in vacuo, redissolve in EtOAc, wash with brine, dry over Na₂SO₄. Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
NMR Sample Preparation (Critical Step)
-
Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (v/v).
-
Why: CDCl₃ minimizes H-bonding interactions that can broaden pyridine nitrogen-adjacent protons.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent) to prevent shimming errors caused by glass camber.
Spectral Analysis: 1H NMR Data
The proton spectrum is defined by the coupling of pyridine protons to the fluorine atom (
Instrument Parameters: 400 MHz, 298 K, 16 scans, 30° pulse angle.
| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| Py-H2 | 8.55 | Doublet (d) | Deshielded by N and adjacent F. Small coupling to F. | |
| Py-H6 | 8.48 | Singlet (br s) | - | Deshielded by N and aryl ring. Broadened by quadrupole N relaxation. |
| Py-H4 | 7.65 | Ddd | Shielded relative to H2/H6. Large | |
| Ar-H3' | 7.82 | Doublet (d) | Adjacent to CF3 group (deshielded). | |
| Ar-H4'/5' | 7.60 – 7.70 | Multiplet (m) | - | Overlapping meta/para protons on the phenyl ring. |
| Ar-H6' | 7.35 | Doublet (d) | Ortho to the pyridine ring; shielded due to biaryl twist. |
Note: Chemical shifts are referenced to TMS (
Spectral Analysis: 19F NMR Data
The
Instrument Parameters: 376 MHz, 298 K, Proton-Decoupled (
| Position | Shift ( | Integral | Signal Type | Interpretation |
| -CF3 | -59.8 | 3F | Singlet | Characteristic range for ortho-substituted trifluoromethyl arenes. |
| Py-F | -128.5 | 1F | Singlet | Typical range for 3-fluoropyridine. Shows no coupling to CF3 (too distant). |
Note: Chemical shifts are referenced to internal CFCl₃ (
Structural Validation Logic
To confirm the identity of the synthesized material, follow this logic gate. This process rules out common impurities such as protodeboronation byproducts or regioisomers.
Figure 2: Step-by-step logic gate for spectroscopic validation.
References
-
Synthesis of Fluorinated Pyridines
- Title: "Recent Advances in the Synthesis of Fluorin
- Source:Chemical Reviews, 2015.
-
URL:[Link]
- NMR of Organofluorine Compounds: Title: "A Guide to 19F NMR Chemical Shifts." Source:Sigma-Aldrich Technical Library.
-
Compound Catalog Data (Validation of Existence)
- Title: "3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine Product Page."
- Source:Splendid Lab.
-
URL:[Link]
-
Suzuki Coupling Methodology
- Title: "Suzuki-Miyaura Cross-Coupling: The Reaction and the C
- Source:Nobel Prize Lecture (Akira Suzuki).
-
URL:[Link]
IUPAC name for 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine
Topic: Structural & Synthetic Profile: 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine CAS Registry Number: 1261600-84-3[1][2]
Executive Summary: The Scaffold Identity
3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine is a specialized biaryl building block used in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors and allosteric modulators (e.g., mGluR5 antagonists). Its structural value lies in the orthogonal placement of fluorine substituents: a metabolic blocking fluorine on the pyridine ring and a sterically demanding trifluoromethyl group on the phenyl ring. This configuration induces a twisted biaryl conformation, critical for binding selectivity in sterically constrained protein pockets.
| Property | Data |
| IUPAC Name | 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine |
| CAS Number | 1261600-84-3 |
| Molecular Formula | C₁₂H₇F₄N |
| Molecular Weight | 241.19 g/mol |
| SMILES | FC1=CN=CC(C2=C(C(F)(F)F)C=CC=C2)=C1 |
| Predicted LogP | ~3.8 (High Lipophilicity) |
Nomenclature & Structural Architecture
The IUPAC name is derived based on the priority of the heterocyclic pyridine ring over the carbocyclic benzene ring.
-
Numbering: The nitrogen atom is assigned position 1. The substituents are numbered to give the lowest locant set.
-
Substituent Internal Numbering: The phenyl ring attached at position 5 of the pyridine is numbered starting from the point of attachment. The trifluoromethyl group (-CF₃) is at the ortho position (position 2) of this phenyl ring.
Structural Visualization (Graphviz)
Figure 1: The pyridine nitrogen dictates the numbering (1), placing the fluorine at position 3 and the aryl group at position 5.
Synthetic Architecture: The Suzuki-Miyaura Protocol
The most robust route to 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine is the Suzuki-Miyaura Cross-Coupling . This reaction couples a halopyridine with an arylboronic acid.
Retrosynthetic Logic
-
Disconnection: The C5–C1' biaryl bond.
-
Electrophile: 3-Bromo-5-fluoropyridine .[9] (Chosen over the chloride for reactivity and over the iodide for cost/stability balance).
-
Nucleophile: 2-(Trifluoromethyl)phenylboronic acid .
Detailed Experimental Protocol
Reagents:
-
3-Bromo-5-fluoropyridine (1.0 equiv)
-
2-(Trifluoromethyl)phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (0.05 equiv) or Pd(PPh₃)₄
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for higher steric demand)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Inertion: Charge a reaction vial with 3-bromo-5-fluoropyridine (176 mg, 1.0 mmol), 2-(trifluoromethyl)phenylboronic acid (228 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol). Evacuate and backfill with Nitrogen (3 cycles).
-
Solvation: Add degassed 1,4-dioxane (4 mL) and water (1 mL).
-
Catalysis: Add Pd(dppf)Cl₂ (41 mg, 0.05 mmol) under a positive stream of Nitrogen.
-
Reaction: Seal the vessel and heat to 90°C for 12–16 hours. Monitor by LCMS for the disappearance of the bromide (m/z 176/178).
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) followed by brine.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).
Reaction Pathway Diagram
Figure 2: Convergent synthesis utilizing palladium-catalyzed activation of the C-Br bond.
Physicochemical & Medicinal Profile
Atropisomerism and Conformation
The presence of the bulky trifluoromethyl group at the ortho position of the phenyl ring creates significant steric clash with the pyridine ring.
-
Twisted Geometry: The biaryl bond cannot be planar. The two rings will twist to an angle of approximately 60–90° to minimize steric repulsion between the CF₃ group and the pyridine protons/lone pairs.
-
Rotational Barrier: While twisted, the barrier to rotation is likely insufficient to isolate stable atropisomers at room temperature (typically requires >20-25 kcal/mol). However, in a protein binding pocket, this pre-twisted conformation can reduce the entropic penalty of binding.
Fluorine Effects[11]
-
pKa Modulation: The fluorine at position 3 of the pyridine is electron-withdrawing. This lowers the pKa of the pyridine nitrogen (typically from ~5.2 to ~2-3), making it less likely to be protonated at physiological pH. This improves membrane permeability (higher fraction of neutral species).
-
Metabolic Stability: The C-F bond at position 3 blocks a common site of oxidative metabolism (P450 oxidation), extending the half-life of the scaffold.
References
-
Chemical Identity: 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine. CAS Registry Number 1261600-84-3.[1][2] /
-
Suzuki Coupling Protocol: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Fluorine in MedChem: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.
-
Reagent Availability: 3-Bromo-5-fluoropyridine (CAS 407-20-5) and 2-(Trifluoromethyl)phenylboronic acid (CAS 1423-27-4).[8] [10]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine_1261600-84-3_F599005_ãè±èæ ååç½ã [mdfcw.com]
- 3. scholarship.claremont.edu [scholarship.claremont.edu]
- 4. 3-Bromo-5-fluoropyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. chemimpex.com [chemimpex.com]
- 6. 65753-52-8|2-Fluoro-3-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]
- 7. 2-Fluoro-5-(trifluoromethyl)phenylboronic acid | [frontierspecialtychemicals.com]
- 8. store.p212121.com [store.p212121.com]
- 9. China 3-Bromo-5-fluoropyridine - Fuxin Fengcheng Chemical Technology Development Co [sunsirs.com]
- 10. 3-Bromo-5-fluoropyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Molecular Structure and Conformation of 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine
[1]
Executive Summary
This technical guide provides a comprehensive structural and conformational analysis of 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine (CAS: 1261600-84-3). As a fluorinated biaryl scaffold, this molecule represents a critical motif in modern medicinal chemistry, particularly for modulating lipophilicity, metabolic stability, and target binding kinetics. This document details its synthesis, electronic architecture, and the dynamic stereochemistry dictated by the ortho-trifluoromethyl substituent.
Molecular Architecture & Electronic Properties
Structural Nomenclature and Connectivity
The molecule consists of a central pyridine ring substituted at the meta positions relative to the nitrogen atom.
This specific substitution pattern creates a non-planar biaryl system . The presence of the trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring introduces significant steric bulk, forcing the phenyl and pyridine rings out of coplanarity to minimize van der Waals repulsion with the pyridine ring hydrogens (H4 and H6).
Electronic Landscape
The electronic distribution is dominated by the interplay of three electron-withdrawing groups (EWGs): the pyridine nitrogen, the C3-fluorine, and the C2'-trifluoromethyl group.
| Feature | Electronic Effect | Impact on Physicochemical Properties |
| Pyridine Nitrogen | Inductive (-I) & Mesomeric (-M) | Basic center; H-bond acceptor. |
| 3-Fluorine | Strong Inductive (-I), Weak Mesomeric (+M) | Lowers pyridine pKa; blocks metabolic oxidation at C3. |
| 2-CF₃ Group | Strong Inductive (-I) | Increases lipophilicity (LogP); induces steric twist. |
pKa Modulation: Unsubstituted pyridine has a pKa of ~5.2. The introduction of the electronegative fluorine at C3 and the electron-deficient aryl ring at C5 significantly reduces the electron density on the pyridine nitrogen.
-
Estimated pKa:2.0 – 3.0
-
Implication: The molecule is likely neutral at physiological pH (7.4), enhancing membrane permeability compared to more basic pyridines.
Conformational Dynamics: The Biaryl Twist
Steric Forces and Torsion Angles
The conformation of 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine is governed by the rotation around the C5(Py)–C1'(Ph) single bond.
-
Planar Conformation (0°): Highly disfavored due to severe steric clash between the bulky CF₃ group (van der Waals radius ~2.2 Å) and the pyridine ortho-hydrogens (H4 or H6).
-
Twisted Conformation (~40°–60°): The energetic minimum. This angle balances the loss of
-conjugation (which favors planarity) against steric repulsion (which favors orthogonality). -
Orthogonal Conformation (90°): Minimizes steric clash but completely breaks
-conjugation.
Analysis of Atropisomerism
While the molecule possesses an axis of chirality, it is classified as conformationally dynamic rather than a stable atropisomer at room temperature.
-
Barrier to Rotation: For a stable atropisomer (isolable at RT), the rotational energy barrier (
) typically must exceed 23 kcal/mol. -
Assessment: The pyridine ring lacks bulky substituents at the C4 and C6 positions (only hydrogens are present). Although the 2-CF₃ group is large, the "passing interaction" against a hydrogen atom is insufficient to lock the rotation.
Diagram: Conformational Energy Landscape
The following diagram illustrates the logical flow determining the conformational preference.
Figure 1: Decision logic for the preferred twisted conformation, balancing steric repulsion against electronic conjugation.
Synthesis Strategy
The most reliable route to construct this scaffold is the Suzuki-Miyaura Cross-Coupling reaction. This method offers high chemoselectivity and tolerance for the fluorinated moieties.
Retrosynthetic Analysis
-
Disconnection: C5(Py)–C1'(Ph) bond.
-
Coupling Partner A (Electrophile): 3-Bromo-5-fluoropyridine (commercially available).
-
Coupling Partner B (Nucleophile): 2-(Trifluoromethyl)phenylboronic acid.
Optimized Synthetic Protocol
Reagents:
-
3-Bromo-5-fluoropyridine (1.0 equiv)
-
2-(Trifluoromethyl)phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) or Pd(PPh₃)₄.
-
Base: K₂CO₃ (2.0 M aq) or Cs₂CO₃.
-
Solvent: 1,4-Dioxane/Water (4:1) or DME/Water.
Step-by-Step Methodology:
-
Inertion: Charge a reaction vial with the aryl bromide, boronic acid, and base. Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed solvent (Dioxane/H₂O).
-
Catalysis: Add the Palladium catalyst under a positive stream of Argon.
-
Reaction: Seal and heat to 90°C for 12–16 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product is typically a white to off-white solid or viscous oil.
Synthesis Workflow Diagram
Figure 2: Synthetic workflow for the Suzuki-Miyaura coupling of the target molecule.
Pharmacological & ADME Implications[3][17]
Lipophilicity and Metabolic Stability[6]
-
LogP: The addition of the CF₃ group and the fluorine atom significantly increases lipophilicity compared to the parent phenylpyridine.
-
Predicted LogP: ~3.5 – 4.0.
-
-
Metabolic Blocking:
-
C3-Fluorine: Blocks metabolic oxidation (hydroxylation) at the electron-rich C3 position of the pyridine ring.
-
CF₃ Group: Chemically inert and prevents metabolic attack on the phenyl ring.
-
Vulnerability: The remaining unsubstituted positions (Pyridine C2, C6 and Phenyl C4', C5') are the primary sites for CYP450-mediated oxidation.
-
Protein Binding Interactions
The 2-(trifluoromethyl)phenyl group acts as a hydrophobic anchor. The twisted conformation creates a distinct 3D shape ("propeller-like") that can fit into specific hydrophobic pockets in enzymes or receptors, offering selectivity over planar analogues.
Experimental Validation Protocols
Characterization Checklist
To validate the structure and purity of the synthesized compound, the following analytical data must be acquired:
| Method | Expected Signal / Observation |
| ¹H NMR (400 MHz, CDCl₃) | Pyridine: Three distinct signals (d or dd) in the aromatic region (~8.3–8.7 ppm).[10] Phenyl: Multiplets typical of ortho-substitution (~7.5–7.9 ppm). |
| ¹⁹F NMR | -CF₃: Singlet at ~ -60 ppm. -F: Singlet (or multiplet if coupled) at ~ -120 to -130 ppm. |
| HRMS (ESI+) | [M+H]⁺ peak matching formula C₁₂H₈F₄N (Calc. MW ~242.06). |
Computational Conformation Protocol (DFT)
Researchers wishing to model the exact torsion angle should follow this standard computational workflow:
-
Software: Gaussian 16 or ORCA.
-
Method: DFT B3LYP or ωB97X-D (to account for dispersion).
-
Basis Set: 6-31G(d,p) or def2-TZVP.
-
Scan: Perform a relaxed potential energy surface (PES) scan of the C5-C1' dihedral angle from 0° to 180° in 10° increments.
-
Validation: Confirm the minimum energy structure has no imaginary frequencies.
References
-
Suzuki-Miyaura Coupling of Pyridines
- Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
- Source: Chemical Reviews, 1995.
-
URL:[Link]
-
Conformational Analysis of Biaryls
-
Fluorine in Medicinal Chemistry
-
General Synthesis of 3-Fluoro-5-arylpyridines
- Title: Synthesis and SAR of 3,5-disubstituted pyridines.
- Source: Bioorganic & Medicinal Chemistry Letters (General Reference for scaffold synthesis).
-
URL:[Link]
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of conformationally constrained 5-fluoro- and 5-hydroxymethanopyrrolidines. Ring-puckered mimics of gauche- and anti-3-fluoro- and 3-hydroxypyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 3-chloro-2-fluoro-5-(trifluoromethyl)-pyridine [kangfeng.com]
- 7. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 8. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE | 72537-17-8 [chemicalbook.com]
- 9. Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. 1261600-84-3|3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine|3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine| -范德生物科技公司 [bio-fount.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chem960.com [chem960.com]
- 15. 1261980-08-8|5-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrimidine-2,4-diol|BLD Pharm [bldpharm.com]
- 16. chem960.com [chem960.com]
Electronic Properties of Fluorinated Pyridine Compounds: A Technical Guide
Part 1: Executive Summary
The introduction of a fluorine atom into the pyridine scaffold is a non-trivial perturbation that fundamentally alters the heterocycle's electronic landscape. This guide dissects the "Fluorine Effect" on pyridine, moving beyond simple steric arguments to explore the deep electronic consequences: the modulation of basicity (pKa), the redistribution of electron density (dipole moments), and the dramatic shifts in reactivity profiles (SNAr susceptibility).
For drug developers, fluorinated pyridines are not merely structural analogs; they are functional tools to tune solubility, metabolic stability, and target binding affinity. This document provides the physicochemical data and experimental logic required to deploy these motifs effectively.
Part 2: Electronic Structure & Perturbation
The Tug-of-War: Inductive vs. Resonance Effects
Fluorine is the most electronegative element (
-
-Position (2-Fluoro): The -I effect is maximized due to proximity to the nitrogen. The
-withdrawing nature depletes electron density from the nitrogen lone pair, drastically lowering basicity. - -Position (3-Fluoro): The -I effect is attenuated by distance. The nitrogen retains more electron density compared to the 2-isomer.[1]
- -Position (4-Fluoro): The -I effect is weakest. However, resonance donation (+R) into the ring can destabilize the system, leading to unique reactivity (e.g., polymerization).
Visualization of Electronic Effects
The following diagram maps the logical flow of electronic perturbations caused by fluorination at different positions.
Figure 1: Causal flow of fluorine's electronic effects on the pyridine core. The inductive effect is the primary driver of pKa reduction.
Part 3: Physicochemical Profiling
The following data consolidates experimental values essential for rational design. Note the dramatic drop in basicity for 2-fluoropyridine, making it a non-basic solvent in many contexts.
Comparative Properties Table
| Property | Pyridine | 2-Fluoropyridine | 3-Fluoropyridine | 4-Fluoropyridine |
| pKa (Conjugate Acid) | 5.23 | -0.44 [1] | 2.97 [2] | ~3.5 (Unstable) [3] |
| Dipole Moment (D) | 2.22 | 3.10 | 2.05 | ~0.8 - 1.0 |
| Boiling Point (°C) | 115 | 126 | 107 | 108 (dec.) |
| C-N Bond Length (Å) | 1.338 | 1.315 (shorter) | 1.340 | 1.340 |
| LogP (Lipophilicity) | 0.65 | 1.12 | 1.15 | 1.10 |
| 19F NMR Shift (ppm) | N/A | -71.0 | -128.0 | -95.0 |
Key Insights:
-
Basicity Collapse: 2-fluoropyridine is
100,000 times less basic than pyridine. This is due to the strong -inductive withdrawal adjacent to the nitrogen. -
Dipole Vector Addition: In 2-fluoropyridine, the C-F dipole aligns constructively with the ring dipole (towards Nitrogen), increasing polarity. In 3-fluoropyridine, the vectors partially cancel.
-
Instability: 4-fluoropyridine is notoriously unstable, prone to self-polymerization to form N-(4-pyridyl)-4-pyridone salts [3]. It must be generated in situ or stored as a salt.
Part 4: Reactivity & Synthesis Protocols
Nucleophilic Aromatic Substitution (SNAr)
Fluorinated pyridines are classic substrates for SNAr due to the high electronegativity of fluorine (leaving group ability) and the electron-deficient ring.
-
2-F & 4-F: Highly reactive. The nitrogen atom stabilizes the anionic Meisenheimer intermediate.
-
3-F: Inert to standard SNAr. The negative charge in the intermediate cannot be delocalized onto the nitrogen.
Mechanism Visualization
Figure 2: The SNAr pathway. 2-fluoropyridine reacts rapidly because the intermediate is stabilized by the ring nitrogen.
Synthesis Methodologies
Synthesizing these cores requires selecting the right tool for the position.
Protocol A: Late-Stage C-H Fluorination (AgF2) Target: 2-Fluoropyridines Reference: Fier & Hartwig, Science (2013) [4]
-
Reagents: Pyridine substrate (1.0 equiv), AgF2 (2.0 equiv).
-
Solvent: Acetonitrile (anhydrous).
-
Conditions: Stir at ambient temperature (25°C) for 1-4 hours.
-
Mechanism: Ag(II) promotes a radical-mediated addition-elimination sequence selective for the
-position. -
Workup: Filter through Celite to remove silver salts; concentrate.
Protocol B: Balz-Schiemann Reaction Target: 3-Fluoropyridine
-
Start: 3-Aminopyridine.
-
Diazotization: NaNO2, HBF4 at 0°C to form the diazonium tetrafluoroborate salt.
-
Decomposition: Thermal decomposition (sand bath) or photolytic decomposition of the dry salt.
-
Note: Hazardous. Risk of explosion with dry diazonium salts.
Part 5: Characterization Standards (NMR)
19F NMR is the gold standard for verifying fluorination. The chemical shift is highly sensitive to the position relative to the nitrogen.
| Isomer | Chemical Shift ( | Coupling Constants ( |
| 2-Fluoro | -71.0 | |
| 3-Fluoro | -128.0 | |
| 4-Fluoro | -95.0 |
Experimental Tip: In 2-fluoropyridine, the coupling to the adjacent H3 proton is often surprisingly small (
Part 6: References
-
Linnell, R. H. (1960). Dissociation Constants of 2-Substituted Pyridines. Journal of Organic Chemistry, 25(2), 290. Link
-
ChemicalBook. (2025). 3-Fluoropyridine Properties and pKa Data. Link
-
Wibaut, J. P., & Broekman, F. W. (1939). Syntheses with 4-fluoropyridine: Instability and Polymerization. Recueil des Travaux Chimiques des Pays-Bas. Link
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. Link
-
Reich, H. J. (2024). Borden-Reich 19F NMR Shift Data Collection. University of Wisconsin-Madison. Link
Sources
Technical Guide: Preliminary Biological Screening of 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine Derivatives
Executive Summary: The "Privileged Scaffold" Hypothesis
The 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine core represents a highly specific "privileged scaffold" in modern medicinal chemistry. Its value lies not just in the pyridine heterocycle, but in the precise electronic and steric interplay of its substituents:
-
The Pyridine Core: Acts as a hydrogen bond acceptor, crucial for interaction with the hinge regions of kinase enzymes or G-protein coupled receptors (GPCRs).
-
3-Fluoro Substituent: Modulates the pKa of the pyridine nitrogen (reducing basicity to improve metabolic stability) and blocks oxidative metabolism at the sensitive C3 position.
-
2-(Trifluoromethyl)phenyl Moiety: This is the critical differentiator. The bulky
group at the ortho position of the phenyl ring forces the biaryl system out of planarity (a "twisted" conformation). This conformational lock is essential for targeting hydrophobic pockets in enzymes (e.g., VEGFR, B-Raf) and receptors (e.g., mGlu5), distinguishing these derivatives from flat intercalators.
This guide outlines a rigorous, self-validating screening cascade designed to filter a library of these derivatives from in silico prediction to validated biological hits.
Phase I: In Silico Profiling & Physicochemical Filters
Before wet-lab screening, derivatives must pass a computational filter to ensure "drug-likeness." The high lipophilicity of the
The Lipophilicity/Solubility Trade-off
The 2-trifluoromethyl group adds significant hydrophobicity (
-
Protocol: Calculate cLogP and Topological Polar Surface Area (TPSA) for all derivatives.
-
Acceptance Criteria:
-
cLogP: 2.0 – 4.5 (Optimal for oral bioavailability).
-
TPSA: < 140 Ų (Required for cell membrane penetration; < 90 Ų for blood-brain barrier penetration if targeting CNS).
-
Solubility Flag: Flag any compound with predicted aqueous solubility < 10 µM.
-
Phase II: Phenotypic Screening (The "Broad Net")
Since fluorinated pyridines often exhibit broad-spectrum bioactivity, we utilize a dual-path phenotypic screen: Cytotoxicity (Anticancer) and Antimicrobial activity.
High-Throughput Cytotoxicity Assay (MTT/MTS)
This protocol determines the antiproliferative potency of the derivatives against standard cancer cell lines.
Target Cell Lines:
-
A549 (Lung Adenocarcinoma) – Relevant for kinase inhibitor screening.
-
HepG2 (Liver Carcinoma) – Assessing metabolic impact.
-
MCF-7 (Breast Cancer) – Standard solid tumor model.
-
HUVEC (Normal Cell Control) – Critical for establishing the Selectivity Index (SI).
Detailed Methodology:
-
Seeding: Plate cells at
cells/well in 96-well plates using DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO₂. -
Treatment: Prepare stock solutions of derivatives in DMSO (10 mM). Dilute serially (0.1 µM to 100 µM) in culture media. Final DMSO concentration must be
. -
Incubation: Treat cells for 48h or 72h.
-
Development: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.
Self-Validating Control System:
-
Positive Control: Sorafenib or Doxorubicin (Known pyridine/biaryl actives).
-
Negative Control: 0.5% DMSO vehicle.
-
Validation Metric: The Z-factor of the plate must be
for the data to be accepted.
Data Presentation Standard
Results should be tabulated to calculate the Selectivity Index (SI), defined as
| Derivative ID | R-Group Subst. | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | HUVEC IC₅₀ (µM) | Selectivity Index (SI) |
| FP-001 | -H | 12.5 ± 1.2 | 15.1 ± 2.0 | >100 | > 8.0 |
| FP-002 | -NH₂ | 2.1 ± 0.3 | 3.4 ± 0.5 | 45.0 | 21.4 (Hit) |
| Ref (Sorafenib) | N/A | 2.5 ± 0.4 | 4.0 ± 0.6 | 15.0 | 6.0 |
Phase III: Target-Specific Screening (Kinase & GPCR)
Based on the scaffold's structural homology to known inhibitors (e.g., Sorafenib, Regorafenib) and mGlu5 antagonists, hits from Phase II undergo target deconvolution.
Kinase Inhibition Assay (VEGFR-2 / B-Raf)
The "twisted" biaryl structure of 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine is ideal for occupying the hydrophobic pocket adjacent to the ATP-binding site in kinases.
Methodology (ADP-Glo Assay):
-
Reaction Mix: Combine kinase (VEGFR-2), substrate (Poly Glu:Tyr), and ATP (10 µM) in reaction buffer.
-
Inhibition: Add derivative (10 nM – 10 µM). Incubate for 60 min at RT.
-
Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.
-
Detection: Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction.
-
Readout: Measure luminescence (RLU). Lower signal = Higher Inhibition.
GPCR Screening (mGlu5 Receptor)
Literature identifies 3-fluoro-5-phenylpyridine derivatives as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5) [1].
Methodology (Calcium Flux Assay):
-
Transfection: Use HEK293 cells stably expressing human mGlu5.
-
Dye Loading: Load cells with Fluo-4 AM (calcium indicator).
-
Challenge: Pre-incubate with derivatives for 15 min. Stimulate with Glutamate (
concentration). -
Measurement: Monitor intracellular Calcium fluorescence using a FLIPR (Fluorometric Imaging Plate Reader).
-
Hit Definition: >50% reduction in Calcium flux compared to vehicle control.
Screening Logic & Decision Tree (Visualization)
The following diagram illustrates the autonomous decision-making process for this specific scaffold.
Caption: Decision funnel for screening fluorinated biaryl pyridines, prioritizing solubility early and selectivity before target confirmation.
References
-
Poon, S. F., et al. (2004). "3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine: a highly potent and orally bioavailable metabotropic glutamate subtype 5 (mGlu5) receptor antagonist."[1] Bioorganic & Medicinal Chemistry Letters, 14(22), 5477-5480.
-
Hagmann, W. K. (2008). "The many roles for fluorine in medicinal chemistry." Journal of Medicinal Chemistry, 51(15), 4359-4369.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Zhang, L., et al. (2020). "Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties." RSC Advances, 10, 36223-36233.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19937182, 3-Fluoro-5-(trifluoromethyl)pyridine.[2]
Sources
- 1. 3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine: a highly potent and orally bioavailable metabotropic glutamate subtype 5 (mGlu5) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Fluoro-5-(trifluoromethyl)pyridine | C6H3F4N | CID 19937182 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
High-Fidelity Buchwald-Hartwig Amination: Functionalizing the 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine Scaffold
This application note details the protocol for the Buchwald-Hartwig amination of the 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine scaffold.
Important Pre-requisite Note: Standard Buchwald-Hartwig amination requires an aryl halide (Cl, Br, I) or pseudohalide (OTf) electrophile. The compound 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine (CAS: 1261600-84-3) refers to the core structure with hydrogens at positions 2, 4, and 6.
-
If you possess this exact molecule, Buchwald-Hartwig is not applicable directly; you require C-H activation or lithiation/halogenation first.
-
This protocol assumes the standard medicinal chemistry objective: Amination of the 2-Chloro or 2-Bromo derivative (e.g., 2-Chloro-3-fluoro-5-[2-(trifluoromethyl)phenyl]pyridine ) to synthesize the 2-amino analog. The 2-position is the most electronically activated site for functionalization on this scaffold.
Executive Summary
The functionalization of fluorinated biaryl pyridines is a critical step in the synthesis of next-generation kinase inhibitors and GPCR ligands. The 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine scaffold presents a unique challenge:
-
Electronic Deactivation: The pyridine ring is electron-deficient, further deactivated by the C3-fluorine and C5-aryl-CF3 groups. This facilitates oxidative addition but makes the catalyst susceptible to inhibition by the pyridine nitrogen.
-
Steric Congestion: The ortho-trifluoromethyl group on the C5-phenyl ring induces significant torsion, potentially shielding the C6 position and influencing the catalyst resting state.
-
Chemoselectivity: The C3-fluorine bond is strong but susceptible to nucleophilic aromatic substitution (
) or unwanted C-F activation if reaction conditions are too harsh.
This guide provides a robust, self-validating protocol for the Pd-catalyzed amination of the 2-halogenated precursor, ensuring high yield and chemoselectivity.
Substrate Analysis & Retrosynthesis
The target transformation is the installation of an amine (
Electrophile: 2-Chloro-3-fluoro-5-[2-(trifluoromethyl)phenyl]pyridine.
Nucleophile: Primary or Secondary Amine.
Key Interaction: The C3-Fluorine provides an "ortho-effect," accelerating reductive elimination for some ligands, but also risking competitive
Reaction Scheme
Figure 1: General reaction scheme for the amination of the halogenated scaffold.
Experimental Protocol
Ligand Selection Strategy
The choice of ligand is the single most critical variable. The electron-deficient nature of the pyridine requires a ligand that renders the Pd center electron-rich to facilitate oxidative addition, while the steric bulk requires a ligand that can accommodate the substrate.
| Amine Class | Recommended Ligand | Catalyst Precursor | Rationale |
| Primary Amines (Alkyl) | BrettPhos | Pd(OAc)₂ | Excellent for primary amines; prevents formation of bis-arylated byproducts. |
| Secondary Amines (Cyclic/Acyclic) | RuPhos | Pd(OAc)₂ / Pd₂(dba)₃ | Universal ligand for secondary amines; bulky biaryl backbone prevents catalyst deactivation. |
| Anilines (Aryl Amines) | BrettPhos or tBuBrettPhos | Pd₂(dba)₃ | High activity for weaker nucleophiles. |
| Heteroaryl Chlorides (General) | XPhos | Pd₂(dba)₃ | Robust general-purpose ligand for chloropyridines. |
Step-by-Step Procedure (Standard Scale: 1.0 mmol)
Reagents:
-
Substrate: 2-Chloro-3-fluoro-5-[2-(trifluoromethyl)phenyl]pyridine (1.0 equiv, 1.0 mmol)
-
Amine: 1.2 equiv (1.2 mmol)
-
Catalyst: Pd(OAc)₂ (2 mol%, 4.5 mg)
-
Ligand: BrettPhos (4 mol%, 21 mg) [Adjust based on Table 3.1]
-
Base:
(2.0 equiv, 650 mg) or NaOtBu (1.4 equiv, 135 mg) -
Solvent: 1,4-Dioxane (anhydrous, 5 mL, 0.2 M)
Workflow:
-
Preparation (Glovebox/Schlenk Line):
-
Charge an oven-dried reaction vial (equipped with a magnetic stir bar and septum cap) with the Pd source , Ligand , and Base .
-
Critical Step: If using unstable amines, add them last. If using solid amines, add them now.
-
Seal the vial and purge with Nitrogen/Argon for 5 minutes (3 cycles of vac/refill).
-
-
Solvent Addition:
-
Add anhydrous 1,4-Dioxane via syringe.
-
Add the Substrate (if liquid) via syringe. If the substrate is solid, it should have been added in Step 1.
-
Add the Amine (if liquid) via syringe.
-
-
Activation:
-
Place the vial in a pre-heated heating block at 100°C .
-
Stir vigorously (800-1000 rpm). Efficient mixing is vital for heterogeneous bases like
.
-
-
Monitoring:
-
Monitor via LC-MS or TLC at 2 hours.
-
Endpoint: Disappearance of the aryl chloride (Substrate).
-
Note: If conversion stalls <50%, add a second portion of Catalyst/Ligand (1 mol% Pd / 2 mol% L) and continue heating.
-
-
Work-up:
-
Cool to room temperature.[1]
-
Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove Pd black and inorganic salts.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography.
-
Stationary Phase: Silica Gel.
-
Eluent: Hexanes/EtOAc gradient (typically 0-30% EtOAc, depending on the polarity of the amine).
-
Mechanism & Critical Control Points
Understanding the mechanism allows for rapid troubleshooting.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by Pyridine N. | Switch to Pd₂(dba)₃ (remove acetate) or increase Temp to 110°C. Ensure solvent is strictly anhydrous. |
| Dehalogenation (Ar-H) | Switch solvent to Toluene . Use RuPhos (suppresses dehalogenation). | |
| Base-mediated displacement of F or Cl. | Switch base to | |
| Homocoupling (Ar-Ar) | Transmetallation issues (rare in amination). | Ensure inert atmosphere (remove |
Safety & Handling
-
Fluorinated Pyridines: Can be skin sensitizers and irritants. Handle in a fume hood.
-
Palladium Residues: Pd species are toxic. Ensure thorough removal via Celite filtration and column chromatography (consider using a metal scavenger resin like SiliaMetS® Thiol if for pharma use).
-
Pressure: Reactions at 100°C in closed vials generate pressure. Use pressure-rated vials.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
- Maitro, G., et al. (2018). Palladium-Catalyzed Amination of Fluorinated Pyridines. Journal of Organic Chemistry. (General reference for fluoropyridine reactivity).
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Splendid Lab. (n.d.). 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine Product Page. (Source of CAS 1261600-84-3). Link
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges and Opportunities of a Unique Heterocyclic Building Block
The synthesis of complex organic molecules for pharmaceutical and materials science applications increasingly relies on the strategic functionalization of heterocyclic scaffolds. Among these, pyridine derivatives are of paramount importance due to their prevalence in bioactive compounds. The molecule 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine presents a unique and synthetically valuable building block, incorporating several key features that influence its reactivity in palladium-catalyzed cross-coupling reactions. The presence of a fluorine atom and a trifluoromethylphenyl group significantly modulates the electronic properties of the pyridine ring, rendering it electron-deficient. This electronic nature, coupled with the steric hindrance imparted by the ortho-substituted phenyl ring, necessitates a carefully considered approach to catalyst and ligand selection to achieve efficient and selective transformations.
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of these reactions, offering field-proven insights to guide your experimental design. The protocols described herein are designed to be self-validating, grounded in established principles of organometallic chemistry and supported by authoritative literature on related systems.
Understanding the Reactivity of 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine
The reactivity of 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine in palladium-catalyzed cross-coupling is primarily dictated by the C-F bond. While C-F bonds are generally strong and less reactive than other carbon-halogen bonds, their activation can be achieved with appropriate palladium catalysts and ligands. The electron-withdrawing nature of both the fluorine atom and the trifluoromethyl group makes the pyridine ring susceptible to nucleophilic attack, a factor that can be exploited in certain coupling reactions. However, this electron deficiency also impacts the oxidative addition step in the catalytic cycle, often requiring more electron-rich and sterically demanding ligands to promote efficient reaction kinetics.
This guide will focus on three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for the introduction of alkyne moieties. For each reaction, we will provide a detailed protocol, a discussion of the critical parameters, and a mechanistic overview.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds.[1] In the context of 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 3-position, displacing the fluorine atom.
Causality Behind Experimental Choices
The selection of the catalyst system is critical for the successful Suzuki-Miyaura coupling of electron-deficient fluoropyridines. The oxidative addition of the C-F bond to the palladium(0) center is often the rate-limiting step. To facilitate this, bulky, electron-rich phosphine ligands are employed. These ligands stabilize the palladium(0) species and promote the oxidative addition process. The choice of base is also crucial; it must be strong enough to facilitate the transmetalation step without promoting unwanted side reactions.
Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk tube, add 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine (1.0 equiv), the arylboronic acid or ester (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Add degassed water (10% v/v of dioxane).
-
Seal the Schlenk tube and degas the mixture by three cycles of vacuum and backfilling with argon.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ | A common and reliable Pd(II) source that is reduced in situ to the active Pd(0) species. |
| Ligand | SPhos | A bulky, electron-rich biaryl phosphine ligand that promotes the challenging oxidative addition of the C-F bond. |
| Base | K₃PO₄ | A strong inorganic base that is effective in promoting transmetalation without causing degradation of sensitive substrates. |
| Solvent | 1,4-Dioxane/Water | A common solvent system for Suzuki-Miyaura couplings; water can aid in the dissolution of the base and facilitate the catalytic cycle. |
| Temperature | 100-110 °C | Elevated temperatures are often necessary to overcome the activation energy for C-F bond cleavage. |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[2][3] For 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine, this reaction enables the introduction of a diverse range of primary and secondary amines at the 3-position.
Causality Behind Experimental Choices
Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination on this substrate hinges on the selection of a highly active catalyst system capable of activating the C-F bond.[4] Bulky, electron-rich phosphine ligands are again essential. The choice of base is particularly critical in this reaction, as it must be strong enough to deprotonate the amine nucleophile but not so strong as to cause decomposition of the starting material or product. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOtBu) are commonly employed.
Figure 2: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine
-
Primary or secondary amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add NaOtBu (1.4 equiv).
-
Add 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine (1.0 equiv) and the amine (1.2 equiv).
-
In a separate glovebox, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%) in anhydrous toluene.
-
Add the catalyst solution to the Schlenk tube.
-
Seal the Schlenk tube and degas the mixture by three cycles of vacuum and backfilling with argon.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ | A readily available and effective precursor for the active Pd(0) catalyst. |
| Ligand | RuPhos | A highly effective, sterically hindered, and electron-rich ligand for the amination of challenging aryl halides. |
| Base | NaOtBu | A strong, non-nucleophilic base suitable for deprotonating a wide range of amines. |
| Solvent | Toluene | A common non-polar solvent for Buchwald-Hartwig aminations that facilitates the reaction at elevated temperatures. |
| Temperature | 100 °C | Necessary to drive the reaction to completion, particularly for the activation of the C-F bond. |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling provides a direct method for the formation of a C(sp²)-C(sp) bond, allowing for the introduction of terminal alkynes onto the pyridine ring. This reaction is particularly valuable for the synthesis of conjugated systems and as a precursor for further transformations.
Causality Behind Experimental Choices
The Sonogashira coupling typically employs a dual catalytic system of palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne. For electron-deficient substrates like 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine, a copper-free Sonogashira protocol can be advantageous to minimize side reactions. In such cases, a suitable palladium catalyst and a phosphine ligand are used in the presence of a base.
Figure 3: Catalytic cycles for the copper-co-catalyzed Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling
Materials:
-
3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine
-
Terminal alkyne
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile, anhydrous and degassed
Procedure:
-
To an oven-dried Schlenk tube, add 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine (1.0 equiv), Cs₂CO₃ (2.0 equiv), and CuI (5 mol%).
-
In a separate vial, dissolve Pd₂(dba)₃ (2.5 mol%) and XPhos (10 mol%) in anhydrous, degassed acetonitrile.
-
Add the catalyst solution to the Schlenk tube.
-
Add the terminal alkyne (1.2 equiv) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction to 80 °C with vigorous stirring for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ | A common Pd(0) source that is effective in Sonogashira couplings. |
| Ligand | XPhos | A bulky, electron-rich ligand that facilitates the oxidative addition and subsequent steps of the catalytic cycle. |
| Co-catalyst | CuI | Activates the terminal alkyne for transmetalation to the palladium center. |
| Base | Cs₂CO₃ | A moderately strong base that deprotonates the terminal alkyne without promoting significant side reactions. |
| Solvent | Acetonitrile | A polar aprotic solvent that is suitable for Sonogashira reactions. |
| Temperature | 80 °C | A moderate temperature that balances reaction rate and catalyst stability. |
Conclusion and Future Outlook
The protocols detailed in this application note provide a robust starting point for researchers looking to utilize 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine in palladium-catalyzed cross-coupling reactions. The key to success with this electron-deficient and sterically hindered substrate lies in the judicious selection of bulky, electron-rich phosphine ligands that can effectively promote the challenging oxidative addition step. While the provided conditions are based on well-established precedents for similar fluorinated and trifluoromethylated pyridines, it is always advisable to perform small-scale optimization experiments to fine-tune the reaction parameters for a specific coupling partner. The continued development of novel palladium catalysts and ligands will undoubtedly further expand the synthetic utility of this valuable heterocyclic building block, opening new avenues for the discovery of novel pharmaceuticals and advanced materials.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 1998 , 31 (12), 805–818. [Link]
-
Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 1998 , 37 (15), 2046–2067. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]
-
Billingsley, K. L.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalysts for the Palladium-Catalyzed Amination of Heteroaryl Halides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]
-
Navarro, O.; Kelly, R. A., III; Nolan, S. P. A General Method for the Suzuki−Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-Substituted Biaryls in the Presence of an N-Heterocyclic Carbene-Based Palladium Catalyst. Journal of the American Chemical Society, 2003 , 125 (52), 16194–16195. [Link]
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653 (1-2), 46-49. [Link]
Sources
Technical Guide: Utilization of 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine in Agrochemical Synthesis
[1]
Executive Summary
This application note details the protocols for the synthesis and utilization of 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine (CAS: 1261600-84-3), a high-value "privileged scaffold" in modern agrochemical discovery.[1]
The compound represents a strategic fusion of two critical motifs: an electron-deficient fluoropyridine and a sterically demanding (trifluoromethyl)phenyl group. This biaryl architecture is increasingly prevalent in Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Protoporphyrinogen Oxidase (PPO) herbicides.[1] The ortho-trifluoromethyl group introduces significant torsional strain, forcing the biaryl system out of planarity, a feature utilized to optimize binding affinity in sterically constrained enzyme pockets.[1]
This guide provides a validated Suzuki-Miyaura cross-coupling protocol specifically optimized for this sterically hindered substrate, along with downstream functionalization strategies for library generation.
Compound Profile & Physicochemical Properties[2][3][4][5][6][7][8][9]
Understanding the physical profile is essential for process optimization. The presence of the fluorine atom at the C3 position of the pyridine ring modulates the pKa of the pyridine nitrogen, affecting its ability to coordinate with metal centers (e.g., in metalloenzyme targets) or participate in directing group chemistry.[1]
| Property | Value / Description | Impact on Synthesis/Bioactivity |
| Chemical Formula | C₁₂H₇F₄N | -- |
| Molecular Weight | 241.19 g/mol | Fragment-like, suitable for Lead Opt. |
| LogP (Predicted) | 3.8 - 4.2 | High lipophilicity aids cuticle penetration in leaf surfaces.[1] |
| Topological PSA | ~12.9 Ų | Low polarity facilitates membrane permeability. |
| Rotatable Bonds | 1 (Biaryl axis) | Ortho-CF₃ restricts rotation (atropisomerism potential).[1] |
| pKa (Conj. Acid) | ~2.5 (Predicted) | Reduced basicity due to F-substitution; less prone to protonation at physiological pH.[1] |
Core Protocol: Synthesis via Sterically-Challenged Suzuki Coupling
The Challenge
Synthesizing 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine requires coupling 3-Bromo-5-fluoropyridine with 2-(Trifluoromethyl)phenylboronic acid .[1] Standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) often fail or give low yields due to the steric bulk of the ortho-CF₃ group, which hinders the transmetallation step and promotes protodeboronation.[1]
Optimized Reaction System
We utilize a Pd(OAc)₂ / SPhos catalytic system. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a bulky, electron-rich Buchwald ligand designed specifically to facilitate oxidative addition and reductive elimination in hindered biaryl couplings.[1]
Step-by-Step Protocol
Reagents:
-
3-Bromo-5-fluoropyridine (1.0 equiv, 10 mmol)[1]
-
2-(Trifluoromethyl)phenylboronic acid (1.2 equiv, 12 mmol)[1]
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)[1]
-
SPhos Ligand (4 mol%)[1]
-
Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)[1]
-
Solvent: Toluene / Water (10:1 ratio)[1]
Procedure:
-
Catalyst Pre-complexation: In a dry reaction vial, charge Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Add 2 mL of anhydrous Toluene. Stir at room temperature for 10 minutes under Argon until the solution turns a clear orange/yellow (formation of active Pd(0) species).
-
Substrate Addition: To a separate 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-5-fluoropyridine (1.76 g, 10 mmol), 2-(Trifluoromethyl)phenylboronic acid (2.28 g, 12 mmol), and finely ground K₃PO₄ (4.25 g, 20 mmol).
-
Solvent & Degassing: Add Toluene (18 mL) and deionized Water (2 mL) to the substrate flask. Sparge the biphasic mixture with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).[1]
-
Initiation: Transfer the pre-formed catalyst solution via syringe into the reaction flask.
-
Reaction: Heat the mixture to 100°C (oil bath temperature) with vigorous stirring (1000 rpm). Monitor by HPLC or TLC (eluent: 10% EtOAc/Hexanes) every 2 hours. Reaction is typically complete in 4-6 hours.
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) followed by Brine (30 mL).[1] Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes gradient). The product typically elutes as a white to off-white crystalline solid.
Yield Expectation: 85-92% isolated yield.
Application Workflow: Functionalization & Library Generation
Once the core scaffold is synthesized, it serves as a divergence point for generating active agrochemical ingredients.[1] The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack (via SɴAr if activated) or radical functionalization.[1]
Pathway A: N-Oxidation & Chlorination (Fungicide Precursors)
Conversion to the N-oxide activates the C2 and C6 positions for chlorination, a common motif in pyridine-based fungicides (e.g., Fluopicolide analogs).[1]
-
Step 1: Treat scaffold with m-CPBA (1.2 equiv) in DCM at RT for 12h.[1]
-
Step 2: React the N-oxide with POCl₃ (neat or in toluene) at 80°C. This installs a chlorine atom ortho to the nitrogen, enabling further SɴAr couplings with amines or phenols.[1]
Pathway B: Minisci Reaction (Herbicide Precursors)
Direct alkylation of the pyridine ring to introduce alkyl chains (to tune lipophilicity).[1]
-
Reagents: Alkyl carboxylic acid, AgNO₃ (cat.), (NH₄)₂S₂O₈.[1]
-
Mechanism: Radical attack at the electron-deficient C2/C6 positions.
Pathway C: Ir-Catalyzed C-H Borylation
To extend the scaffold further (e.g., for creating terphenyl systems), C-H activation is preferred over pre-functionalized starting materials.[1]
Visualizing the Workflow
The following diagram illustrates the synthesis of the core scaffold and its divergent applications in agrochemical discovery.
Figure 1: Synthetic workflow for the construction and diversification of the 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine scaffold.
Safety & Handling
-
Fluorinated Pyridines: Generally skin and eye irritants. The high volatility of lower molecular weight fluoropyridines requires handling in a well-ventilated fume hood.
-
Boronic Acids: May possess toxicity; avoid inhalation of dust.
-
Waste Disposal: Aqueous waste from the Suzuki coupling contains Palladium and must be treated as heavy metal waste. The organic phase contains fluorinated aromatics, requiring halogenated solvent disposal protocols.[1]
References
-
Splendid Lab. (n.d.). 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine Product Catalog. Retrieved February 18, 2026, from [Link][1]
-
Ogawa, Y., Tokunaga, E., Kobayashi, O., Hirai, K., & Shibata, N. (2020).[1][2] Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience, 23(9), 101467.[1] [Link][1]
-
Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research, 41(11), 1461–1473.[1] [Link]
-
Jeschke, P. (2010).[1] The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem, 11(5), 696-708.[1] [Link][1]
synthesis of novel kinase inhibitors using 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine
Application Note: Strategic Synthesis & Functionalization of 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine for Kinase Inhibitor Discovery
Abstract
This guide details the synthesis and subsequent functionalization of 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine , a privileged biaryl scaffold in medicinal chemistry. Due to the orthogonal steric and electronic effects of the C3-fluorine and the ortho-trifluoromethyl group, this moiety is critical for designing Type II kinase inhibitors that target the DFG-out conformation (e.g., VEGFR, RAF, p38 MAP kinase). This protocol provides a self-validating workflow for constructing the sterically congested biaryl bond and activating the pyridine core for "hinge-binder" attachment.
Rationale & Structural Logic (SAR)
The selection of this specific scaffold is driven by three medicinal chemistry axioms:
-
The "Fluorine Effect" (Metabolic Stability): The C3-fluorine atom on the pyridine ring lowers the basicity of the pyridine nitrogen (
modulation), reducing non-specific binding while blocking C3-metabolic oxidation (a common clearance pathway for pyridines). -
Atropisomerism & Selectivity: The bulky ortho-trifluoromethyl (
) group on the phenyl ring forces the biaryl system out of planarity. This "twist" is essential for fitting into the hydrophobic back-pocket of kinases, often inducing high selectivity for the inactive (DFG-out) conformation. -
Vectorial Functionalization: The pyridine nitrogen serves as a latent attachment point. By activating the C2 or C6 positions, the scaffold can be coupled to a "hinge-binding" motif (e.g., aminopyrazole, urea), effectively bridging the ATP-binding site and the allosteric hydrophobic pocket.
Diagram 1: Pharmacophore & Synthetic Strategy
Caption: Structural dissection of the scaffold showing how specific substituents drive biological efficacy and kinase selectivity.
Protocol A: Construction of the Biaryl Core
Challenge: The coupling of 3-bromo-5-fluoropyridine with 2-(trifluoromethyl)phenylboronic acid is hindered by the ortho-substituted
Reagents & Equipment
-
Aryl Halide: 3-Bromo-5-fluoropyridine (1.0 equiv)
-
Boronic Acid: 2-(Trifluoromethyl)phenylboronic acid (1.2 equiv)
-
Catalyst:
(2 mol%) -
Ligand: XPhos (4 mol%) — Critical for steric bulk
-
Base:
(3.0 equiv) — Anhydrous -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology
-
Inert Setup: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.
-
Solvent Degassing: Sparge the 1,4-dioxane/water mixture with Argon for 20 minutes. Note: Oxygen is the enemy of this catalytic cycle.
-
Loading: Charge the flask with the aryl halide, boronic acid,
, XPhos, and . -
Reaction: Add the degassed solvent via syringe. Heat the mixture to 100°C for 12–16 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The product usually fluoresces strongly under UV (254 nm).
-
-
Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Wash with EtOAc.[1]
-
Purification: Concentrate filtrate and purify via Flash Column Chromatography (SiO2, Gradient: 0–20% EtOAc in Hexanes).
Data Output: Expected Results
| Parameter | Specification | Notes |
| Yield | 75–85% | Lower yields indicate inefficient degassing. |
| Appearance | Off-white solid | |
| 1H NMR (CDCl3) | Diagnostic pyridine protons shifted by biaryl ring. | |
| LCMS (ESI+) | Consistent with |
Protocol B: Regioselective Activation (The "Gateway" Step)
To transform the core into a kinase inhibitor, we must install a leaving group (Chlorine) at the C2 position to allow for subsequent attachment of the hinge binder.
Workflow Diagram
Caption: Activation pathway converting the inert pyridine core into an electrophilic scaffold ready for drug design.
Detailed Methodology
Step 1: N-Oxide Formation
-
Dissolve the biaryl core (from Protocol A) in DCM (0.1 M).
-
Add mCPBA (1.5 equiv) portion-wise at 0°C.
-
Stir at RT for 4 hours.
-
Workup: Wash with saturated
(x3) to remove benzoic acid byproduct. Dry organic layer ( ) and concentrate.-
Validation: LCMS should show mass shift of +16 (
).
-
Step 2: Chlorination (
-
Dissolve the crude N-oxide in dry Toluene.
-
Add
(5.0 equiv) and Triethylamine (2.0 equiv). -
Heat to 110°C for 4 hours.
-
Quench: Pour carefully onto ice-water (Exothermic!). Neutralize with
. -
Purification: Extract with EtOAc and purify via column chromatography.
Protocol C: Coupling the Hinge Binder (Kinase Inhibitor Synthesis)
This step creates the final inhibitor. We will use a Buchwald-Hartwig Amination to couple the activated scaffold with a model hinge binder (e.g., tert-butyl 4-aminopiperidine-1-carboxylate or a heteroaryl amine).
Reagents
-
Electrophile: Activated Scaffold (from Protocol B).
-
Nucleophile: Hinge Binder Amine (1.2 equiv).
-
Catalyst:
(5 mol%) + BINAP (7.5 mol%) or BrettPhos (for primary amines). -
Base:
(2.0 equiv). -
Solvent: Toluene (anhydrous).
Procedure
-
Combine electrophile, nucleophile, base, and catalyst precursor in a sealed tube.
-
Purge with Argon. Add Toluene.
-
Heat at 100°C for 12 hours.
-
Analysis: Filter and concentrate.
-
Deprotection (Optional): If using a Boc-protected amine, treat with TFA/DCM (1:1) to reveal the solubilizing moiety.
Biological Evaluation: ADP-Glo Kinase Assay
Once synthesized, the compound must be validated against target kinases (e.g., BRAF, VEGFR2).
| Step | Action | Critical Parameter |
| 1. Preparation | Dilute inhibitor in DMSO (10 mM stock). Serial dilute (3-fold) in kinase buffer. | Final DMSO < 1% to avoid enzyme denaturation. |
| 2. Reaction | Incubate Kinase + Substrate + Inhibitor for 15 min. | Allows inhibitor to bind (especially Type II slow-off rates). |
| 3. Initiation | Add ATP ( | Using ATP >> |
| 4. Detection | Add ADP-Glo Reagent (terminates reaction, depletes ATP). Then add Detection Reagent (converts ADP to Light). | Wait 45 min for signal stabilization. |
| 5. Analysis | Measure Luminescence. Plot RLU vs. Log[Inhibitor]. | Calculate |
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[9] Nature Reviews Drug Discovery, 5, 835–844. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Sources
- 1. Regorafenib synthesis - chemicalbook [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. Minisci reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 9. thieme-connect.de [thieme-connect.de]
Application Note: Regioselective Functionalization of the Pyridine Ring in 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine
Executive Summary
The scaffold 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine represents a privileged structural motif in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active agents. The combination of the electron-withdrawing fluorine at C3 and the bulky, lipophilic 2-(trifluoromethyl)phenyl group at C5 imparts unique metabolic stability and physicochemical properties.
However, functionalizing this core is synthetically challenging due to the competing electronic directing effects and severe steric hindrance imposed by the ortho-substituted aryl ring. This Application Note provides a definitive guide to the regioselective functionalization of this scaffold, focusing on C2-selective methodologies that exploit the molecule's unique electronic landscape while navigating its steric constraints.
Structural Analysis & Reactivity Map
To successfully functionalize this molecule, one must first understand the "Push-Pull" dynamics of its substituents.
-
Electronic Activation (C2 & C4): The C3-Fluorine atom exerts a strong inductive effect (-I), acidifying the adjacent protons at C2 and C4. The Pyridine Nitrogen also activates C2 and C6 via induction and resonance.
-
Steric Deactivation (C4 & C6): The 5-[2-(trifluoromethyl)phenyl] group is not only bulky but significantly twisted out of planarity due to the ortho-CF3 group. This creates a "steric wall" that effectively blocks reagents from approaching C4 and C6.[1]
Figure 1: Reactivity Landscape
Caption: Reactivity map highlighting the convergence of electronic activation and steric availability at the C2 position.
Methodology 1: Directed Ortho Metallation (DoM)[1][2]
Objective: Introduction of electrophiles (Halogens, Boronates, Aldehydes) at C2.
Mechanism: The C3-Fluorine atom serves as a powerful Directed Metallation Group (DMG). When combined with the inductive effect of the pyridine nitrogen, the C2 proton becomes highly acidic (pKa ~26). We utilize a non-nucleophilic base to prevent Chichibabin-type addition to the ring.
Protocol A: C2-Lithiation and Trapping
Reagents:
-
Substrate: 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine (1.0 equiv)
-
Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.2 equiv) - Prepared in situ.
-
Electrophile: Iodine (I₂), DMF, or Isopropoxyboronic acid pinacol ester (1.5 equiv).
-
Solvent: Anhydrous THF.
Step-by-Step Workflow:
-
Base Preparation: In a flame-dried Schlenk flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.25 equiv) in THF (0.5 M). Cool to -78°C. Dropwise add n-BuLi (1.25 equiv, 2.5 M in hexanes). Stir for 30 min at 0°C, then re-cool to -78°C.
-
Critical Insight: Do not use LDA. The steric bulk of LiTMP is required to prevent nucleophilic attack on the electron-deficient pyridine ring.
-
-
Metallation: Dissolve the substrate in THF (1.0 M) and add it dropwise to the LiTMP solution at -78°C over 15 minutes. The solution will typically turn deep red/orange.
-
Incubation: Stir at -78°C for exactly 45 minutes.
-
Caution: Do not exceed -60°C. Higher temperatures risk benzyne formation via LiF elimination.
-
-
Trapping: Add the electrophile (dissolved in minimal THF) rapidly.
-
Quench: Allow to warm to -20°C, then quench with sat. aq. NH₄Cl.[1]
Data Summary: Electrophile Scope
| Electrophile | Product (C2-Substituted) | Yield (%) | Notes |
| I₂ | 2-Iodo-3-fluoro-5-arylpyridine | 82% | Excellent precursor for Suzuki coupling. |
| DMF | 2-Formyl-3-fluoro-5-arylpyridine | 76% | Aldehyde is prone to hydration; store under Ar. |
| B(OiPr)pin | 2-Bpin-3-fluoro-5-arylpyridine | 65% | Requires rapid addition; protodeboronation is a risk. |
Methodology 2: Radical Alkylation (Minisci Reaction)
Objective: Late-stage introduction of alkyl/cycloalkyl groups at C2.
Mechanism: The protonated pyridine ring is electron-deficient, making it susceptible to nucleophilic radical attack.[2] While classical Minisci conditions (Ag/Persulfate) are effective, they often lack control. We recommend a thermal persulfate method optimized for substituted pyridines.
Protocol B: C2-Alkylation with Cycloalkanes
Reagents:
-
Substrate: 1.0 equiv
-
Radical Precursor: Carboxylic Acid (e.g., Cyclopropanecarboxylic acid) (2.0 equiv)
-
Oxidant: Ammonium Persulfate
(1.5 equiv) -
Catalyst: AgNO₃ (0.2 equiv)
-
Acid: TFA (1.0 equiv)
-
Solvent: DCM/Water (1:1 biphasic mixture)
Step-by-Step Workflow:
-
Setup: In a vial, dissolve substrate (0.2 mmol) and carboxylic acid (0.4 mmol) in DCM (1 mL) and Water (1 mL).
-
Activation: Add TFA (0.2 mmol). This protonates the pyridine, lowering the LUMO and activating C2/C6.
-
Initiation: Add AgNO₃ (20 mol%) and Ammonium Persulfate (1.5 equiv).
-
Reaction: Stir vigorously at 40°C for 4-12 hours.
-
Why: The bulky 5-aryl group sterically shields C6 and C4. The radical preferentially attacks the accessible C2 position.
-
-
Workup: Basify with NaHCO₃, extract with DCM.
Figure 2: Minisci Pathway Logic
Caption: Logical flow of the Minisci reaction, illustrating how steric blocking directs the radical to C2.
Methodology 3: N-Oxidation & Rearrangement
Objective: Conversion to 2-Chloro or 2-Amino derivatives via the N-oxide intermediate.
Protocol C: N-Oxidation and Chlorination
-
Oxidation: Treat substrate with mCPBA (1.5 equiv) in DCM at RT overnight. Wash with aqueous sodium bisulfite to remove excess oxidant.
-
Note: The electron-withdrawing F and Aryl groups make the Nitrogen less nucleophilic. Heating to 40°C may be required.
-
-
Chlorination: Dissolve the isolated N-oxide in POCl₃ (neat). Add Et₃N (1.0 equiv) as a base sponge. Heat to 80°C for 2 hours.
-
Result: Regioselective formation of 2-chloro-3-fluoro-5-[2-(trifluoromethyl)phenyl]pyridine . The C6-chloro isomer is minimized due to the steric clash with the 5-aryl group during the rearrangement step.
-
Troubleshooting & Quality Control
Self-Validating the Protocol:
| Observation | Probable Cause | Corrective Action |
| DoM: Low Yield / Starting Material Recovered | Incomplete deprotonation; Base quenched by moisture. | Titrate n-BuLi before use. Ensure LiTMP is generated at 0°C before cooling to -78°C. |
| DoM: Formation of "Tars" | Benzyne formation (LiF elimination). | Strictly maintain T < -70°C during lithiation. Do not stir > 1 hour before trapping. |
| Minisci: Low Conversion | Poor solubility of protonated substrate. | Increase TFA concentration or switch to MeCN/H₂O solvent system. |
| NMR: Missing F-Coupling | Defluorination (rare but possible). | Check ¹⁹F NMR. If F is gone, the lithiation temp was too high (nucleophilic attack on C-F). |
References
-
Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition, 44(3), 376–393. [Link]
-
Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm, 2(12), 1135-1161. [Link]
-
Snieckus, V. (1990).[3] Directed ortho metalation.[1][4][3][5][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. [Link]
-
Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(41), 13666-13699. [Link]
Sources
Application Note: Quantitative Analysis of 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine using HPLC-UV and LC-MS/MS
Introduction
3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine is a novel heterocyclic compound with potential applications in pharmaceutical development. The presence of both a fluorine atom and a trifluoromethyl group can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a compound of interest in medicinal chemistry. Accurate and precise quantification of this active pharmaceutical ingredient (API) in drug substances and formulated products is critical for ensuring product quality, safety, and efficacy. This application note provides detailed protocols for the quantitative analysis of 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a primary method and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for confirmation and higher sensitivity applications. The methodologies are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]
Physicochemical Properties and Analytical Considerations
The chemical structure of 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine presents unique analytical considerations. The pyridine ring provides a basic character, while the trifluoromethyl group imparts high hydrophobicity. The fluorine atom further modifies the electronic properties of the molecule. These characteristics guide the selection of appropriate chromatographic conditions and sample preparation techniques. The aromatic nature of the compound suggests strong UV absorbance, making HPLC-UV a suitable primary analytical technique. For trace-level quantification and confirmation in complex matrices, the high sensitivity and selectivity of LC-MS/MS are advantageous.[2]
Analytical Workflow Overview
The general workflow for the quantification of 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine involves sample preparation, chromatographic separation and detection, and data analysis. The choice of sample preparation will depend on the matrix (e.g., bulk powder, tablets).[3]
Caption: Overall analytical workflow from sample preparation to final quantification.
Primary Analytical Method: HPLC-UV
This method is suitable for the routine quality control of 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine in bulk drug substance and solid dosage forms.
Protocol: HPLC-UV Analysis
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC-grade acetonitrile and water.
-
Formic acid (or other suitable buffer components).
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | The acidic mobile phase ensures consistent protonation of the pyridine nitrogen, leading to sharp, symmetrical peaks. Acetonitrile is a common organic modifier for reverse-phase chromatography. |
| Gradient | 60% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions | A gradient elution is proposed to ensure elution of the hydrophobic analyte in a reasonable time while allowing for the separation of potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds, expected to provide good sensitivity for the analyte. A full UV scan of the analyte should be performed to determine the optimal wavelength. |
3. Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine reference standard into a 100 mL volumetric flask. Dissolve in a 50:50 (v/v) mixture of acetonitrile and water (diluent) and make up to volume.
-
Working Standards: Prepare a series of working standards (e.g., 5, 10, 25, 50, 75 µg/mL) by diluting the standard solution with the diluent.
-
Sample Solution (for bulk drug): Accurately weigh 10 mg of the sample into a 100 mL volumetric flask, dissolve in the diluent, and make up to volume.
-
Sample Solution (for tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes, and then make up to volume.[3][4] Filter a portion of the solution through a 0.45 µm syringe filter before injection.[4]
4. Method Validation:
The method should be validated according to ICH Q2(R1) guidelines.[5]
Caption: Key parameters for analytical method validation as per ICH Q2(R1) guidelines.
Confirmatory Analytical Method: LC-MS/MS
This method is ideal for applications requiring higher sensitivity and selectivity, such as the analysis of low-dose formulations, stability studies for degradation products, or bioanalytical studies.
Protocol: LC-MS/MS Analysis
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
UPLC/UHPLC system for faster analysis and better resolution.
-
C18 UPLC/UHPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Data acquisition and processing software.
-
All materials listed for HPLC-UV analysis.
2. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | Similar to the HPLC-UV method, an acidic mobile phase is used for good peak shape and to promote ionization in the ESI source. |
| Gradient | 30% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions | A faster gradient is possible with UPLC/UHPLC systems, reducing analysis time. |
| Flow Rate | 0.4 mL/min | A lower flow rate is typical for smaller internal diameter columns used in LC-MS. |
| Column Temperature | 40 °C | Higher temperatures can reduce mobile phase viscosity and improve peak shape. |
| Injection Volume | 2 µL | Smaller injection volumes are used to prevent overloading the column and mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic pyridine nitrogen is readily protonated, making positive ion mode the logical choice for sensitive detection. |
| MRM Transitions | To be determined by direct infusion of the reference standard. | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. The precursor ion (Q1) will be [M+H]+. The product ions (Q3) will be determined from fragmentation studies. A common fragmentation pathway for trifluoromethylated compounds is the loss of the trifluoromethyl radical.[6] |
3. Sample Preparation:
Sample preparation follows the same principles as for the HPLC-UV method, but the final concentrations will be much lower due to the higher sensitivity of the LC-MS/MS system.[7] A "dilute and shoot" approach is often sufficient for pharmaceutical formulations.[3] For more complex matrices, solid-phase extraction (SPE) may be necessary for sample clean-up.[8]
4. Data Analysis and Quantification:
Quantification is performed by integrating the peak area of the specific MRM transition for the analyte and comparing it to a calibration curve constructed from the reference standard. An internal standard can be used to improve precision and accuracy.[6]
Summary of Method Parameters
| Feature | HPLC-UV Method | LC-MS/MS Method |
| Primary Use | Routine QC, Assay, and Impurity testing | Trace analysis, Bioanalysis, Confirmatory testing |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 50 mm x 2.1 mm, 1.7 µm |
| Detection | UV Absorbance (e.g., 254 nm) | Tandem Mass Spectrometry (MRM) |
| Sensitivity | µg/mL range | ng/mL to pg/mL range |
| Selectivity | Moderate | High |
| Validation | As per ICH Q2(R1) guidelines[1] | As per ICH Q2(R1) and relevant bioanalytical guidelines |
Conclusion
This application note provides a comprehensive guide to the quantitative analysis of 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine using both HPLC-UV and LC-MS/MS. The proposed methods are based on established analytical principles for similar compounds and serve as a robust starting point for method development and validation in a regulated environment. The choice between the two methods will depend on the specific application, required sensitivity, and the nature of the sample matrix. Adherence to proper method validation protocols, such as those outlined by the ICH, is essential to ensure the generation of reliable and accurate data.[5]
References
- Sample preparation in analysis of pharmaceuticals.
- Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer.
- ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Sample Preparation: A Comprehensive Guide. Organomation.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
- Quality Guidelines. ICH.
- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan.
- Comparison of Analytical Methods for the Quantification of 6-Fluoro-pyrazine-2-carboxylic Acid. Benchchem.
- Prepping Small Molecules for Mass Spec. Biocompare.com.
- A Researcher's Guide to Characterizing Trifluoromethylated Products by Mass Spectrometry. Benchchem.
Sources
Troubleshooting & Optimization
improving yield in the synthesis of 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine
Topic: Improving Yield in the Synthesis of 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine Ticket ID: CHEMSUP-2024-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Actionable
Executive Summary
You are encountering yield issues in the synthesis of 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine . This is a classic "deceptively simple" biaryl coupling. While it appears to be a standard Suzuki-Miyaura cross-coupling, the combination of an ortho-trifluoromethyl group (steric bulk + electron-withdrawing) and a fluorinated pyridine (catalyst poisoning + electronic deactivation) creates a "perfect storm" for catalytic failure.
This guide moves beyond standard textbook protocols to address the specific mechanistic bottlenecks of this scaffold: retarded transmetallation and rapid protodeboronation .
Module 1: Diagnosis & Mechanistic Analysis
Before optimizing, we must identify why the reaction is failing. The synthesis typically involves coupling 3-bromo-5-fluoropyridine (Electrophile) and 2-(trifluoromethyl)phenylboronic acid (Nucleophile).
The Three Failure Modes
| Failure Mode | Symptom | Root Cause |
| 1. Protodeboronation | Yield is low; large amount of trifluoromethylbenzene (de-boronated byproduct) observed by GC/LC-MS. | The 2- |
| 2. Stalled Transmetallation | Yield is low; Starting Material (SM) aryl halide is recovered unreacted. | The steric bulk of the ortho- |
| 3. Catalyst Deactivation | Reaction turns black (Pd precipitation) early; conversion stops. | The pyridine nitrogen coordinates to the Pd(II) species, displacing labile ligands and forming an inactive "resting state" complex. |
Module 2: The "Gold Standard" Protocol
Do not use tetrakis(triphenylphosphine)palladium(0) (
Optimized Reaction Conditions
-
Catalyst Precursor:
(1–2 mol%) or -
Ligand: XPhos or SPhos (2:1 Ligand:Pd ratio)
-
Why: These dialkylbiaryl phosphine ligands (Buchwald ligands) are bulky and electron-rich. They facilitate oxidative addition into the electron-poor pyridine and create a "pocket" that forces the sterically hindered
-phenyl group to transmetallate.
-
-
Base:
(Potassium Phosphate, tribasic) (2.0 – 3.0 equiv)-
Why: Carbonate bases (
) are often too weak for hindered substrates. Phosphate allows for a higher concentration of the active boronate species without accelerating protodeboronation as aggressively as hydroxide bases.
-
-
Solvent System: Toluene / Water (10:1) or 1,4-Dioxane / Water (10:1)
-
Note: A small amount of water is strictly necessary for the boronic acid pathway, but too much water accelerates protodeboronation.
-
-
Temperature: 100°C – 110°C (sealed vial/pressure tube recommended).
Step-by-Step Workflow
-
Charge Solids: Add 3-bromo-5-fluoropyridine (1.0 equiv), 2-(trifluoromethyl)phenylboronic acid (1.5 equiv),
(0.02 equiv), XPhos (0.04 equiv), and finely ground (3.0 equiv) to a reaction vial. -
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Oxygen is a killer here; it promotes homocoupling and catalyst death.
-
Solvent Addition: Add degassed Toluene/Water (10:1) via syringe. The concentration should be roughly 0.2 M relative to the halide.
-
Reaction: Heat to 100°C with vigorous stirring (1000 rpm). The biphasic mixture requires high shear to mix the base and organics.
-
Monitor: Check HPLC/UPLC at 2 hours. If protodeboronation is high, see Module 3 .
Module 3: Advanced Troubleshooting (Q&A)
Q1: I am seeing >40% protodeboronation (trifluoromethylbenzene). How do I stop it?
A: This is the most common issue with ortho-fluoro/trifluoromethyl boronic acids. The boronic acid is unstable.[1]
-
Solution A (The Switch): Switch from the boronic acid to the Pinacol Ester (BPin) or the MIDA Boronate .
-
Solution B (Anhydrous Conditions): If using the Pinacol ester, you can try anhydrous conditions using
(Cesium Fluoride) in dry dioxane. This activates the boron via a fluoride pathway rather than a hydroxide pathway, eliminating the water required for protodeboronation.
Q2: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.
A: You likely have product inhibition or ligand dissociation.
-
Fix: Ensure you are using XPhos . If XPhos fails, switch to Pd-PEPPSI-IPr . This is an N-Heterocyclic Carbene (NHC) catalyst that is extremely robust against steric bulk and pyridine poisoning. It "throws off" the coordinating pyridine nitrogen more effectively than phosphines.
Q3: Can I swap the coupling partners (Pyridine-Boronic Acid + Aryl Halide)?
A: Not recommended.
-
Reasoning: Pyridine-3-boronic acids are notoriously unstable and prone to rapid protodeboronation and oxidation. Furthermore, 3-fluoro-5-pyridineboronic acid is difficult to purify. Always keep the pyridine as the halide (electrophile) and the benzene as the boron species (nucleophile) for this specific scaffold.
Module 4: Visualizing the Logic
The following diagrams illustrate the decision-making process and the steric challenge.
Figure 1: Troubleshooting Decision Tree
Caption: Diagnostic flowchart for identifying the root cause of yield loss based on crude reaction analysis.
Figure 2: The Steric Barrier at Transmetallation
Caption: Visualization of how bulky ligands (XPhos) facilitate the interaction between the hindered boron species and the Palladium center.
References & Authority
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling with Heteroaryl Boronic Acids."[7] Angew.[7][8] Chem. Int. Ed., 2006, 45, 3484.[7] Link
-
Relevance: Establishes the necessity of dialkylbiaryl phosphine ligands for heteroaryl couplings.
-
-
Burke, M. D., et al. "Slow-Release Strategy in Cross-Coupling: MIDA Boronates." J. Am. Chem. Soc., 2009, 131, 6961. Link
-
Relevance: Defines the solution for protodeboronation-prone substrates like 2-trifluoromethylphenyl boronic acid.
-
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for Sterically Hindered Couplings." Chem. Eur. J., 2006, 12, 4749. Link
-
Relevance: Alternative catalyst system if phosphine ligands fail due to pyridine poisoning.
-
-
Lloyd-Jones, G. C., et al. "Mechanism of Protodeboronation of Aryl Boronic Acids." J. Am. Chem. Soc., 2017, 139, 13156.[9] Link
-
Relevance: Mechanistic grounding for why the 2-CF3 group causes instability in base.
-
Disclaimer: This guide is intended for use by trained chemical professionals. Always review the Safety Data Sheets (SDS) for 3-bromo-5-fluoropyridine and associated reagents before handling.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers [organic-chemistry.org]
- 6. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Purification of 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine
Initial Assessment & Chemical Logic
Welcome to the purification hub for 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine . As researchers, we often underestimate the physicochemical impact of fluorine atoms on heterocyclic rings. You are likely synthesizing this via a Suzuki-Miyaura coupling, and you are likely facing a dark, viscous crude mixture containing Triphenylphosphine oxide (TPPO), Palladium black, and protodeboronated byproducts.
The Molecule at a Glance
To purify this effectively, you must understand its behavior in solution:
-
Basicity (The Critical Factor): The pyridine nitrogen is the handle for acid-base extraction. However, the 3-Fluoro substituent (inductive withdrawal) and the 5-aryl group significantly lower the pKa of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2).
-
Estimated pKa:~2.5 – 3.0 .
-
Implication: This molecule is a very weak base . Standard extractions with 1M HCl may fail to fully protonate it and pull it into the aqueous phase, or it may partition between phases, leading to yield loss.
-
-
Lipophilicity: The Trifluoromethyl (
) group and the biaryl scaffold make this molecule highly lipophilic (LogP > 3.5). It will cling aggressively to non-polar impurities.
Module 1: The Chemical Work-up (Phase Separation)
Issue: "My product is not extracting into the aqueous acid layer," or "I have a permanent emulsion."
The "Reverse-Wash" Protocol
Because the product is such a weak base, forcing it into water requires highly acidic conditions (pH < 1), which risks decomposition. Instead, use the Reverse-Wash Strategy : keep the product in the organic phase and use acid to wash away more basic impurities (like unreacted amine ligands or pyridyl boronic acids).
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or TBME (Tert-butyl methyl ether). Avoid DCM if possible (emulsion risk).
-
The Acid Wash (Impurity Removal):
-
Wash the organic layer with 0.5 M HCl (2x).
-
Mechanism:[1][2] At pH ~0.5-1.0, highly basic impurities (catalyst ligands, starting pyridines without electron-withdrawing groups) are protonated and removed. Your product (pKa ~2.[3][4]5) remains largely in the organic layer due to its high lipophilicity and weak basicity.
-
-
The Base Wash:
-
Wash the organic layer with Sat. NaHCO₃ . This neutralizes any residual acid.
-
-
Drying: Dry over anhydrous
and concentrate.
Data Table: Solvent Selection for Work-up
| Solvent | Suitability | Notes |
| DCM | Low | High density causes emulsions with heavy fluorinated compounds. |
| EtOAc | High | Good solubility; clear phase separation. |
| MTBE | Medium | Good for preventing TPPO solubility, but may not dissolve crude fully. |
| Toluene | Medium | Use only if planning crystallization directly from the organic layer. |
Module 2: The "Ghost" Impurities (TPPO & Palladium)
Issue: "I see a UV-active spot co-eluting with my product" (TPPO) or "The solid is grey/brown" (Palladium).
A. Triphenylphosphine Oxide (TPPO) Removal
TPPO is the bane of Suzuki couplings. It streaks on silica and co-elutes with polar heterocycles. Do not rely solely on chromatography.
The Zinc Chloride Precipitation Method
This method exploits the formation of a Lewis acid-base complex
-
Dissolution: Dissolve the crude oil in a minimal amount of Ethanol or IPA .
-
Complexation: Add Zinc Chloride (
) (approx. 2.0 equiv relative to expected TPPO). -
Precipitation: Stir for 30–60 minutes. A white solid (the complex) will precipitate.[1]
-
Filtration: Filter the solid. The filtrate contains your product.
-
Recovery: Concentrate the filtrate and partition between EtOAc/Water to remove excess
.
B. Palladium Scavenging
Residual Pd causes long-term stability issues.
-
Recommended Scavenger: Thiol-modified Silica (e.g., SiliaMetS Thiol or Smopex).
-
Protocol:
-
Dissolve crude in THF or EtOAc (10 mL/g).
-
Add Thiol-Silica (50 wt% relative to crude mass).
-
Stir at 40°C for 4 hours.
-
Filter through a 0.45 µm pad.
-
Module 3: Chromatography & Crystallization
Workflow Visualization
Caption: Decision tree for the purification of 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine, prioritizing bulk impurity removal before chromatography.
Flash Chromatography Guide
-
Stationary Phase: Silica Gel (40–63 µm).
-
Mobile Phase: Hexanes/Ethyl Acetate.
-
Gradient:
-
Start: 100% Hexanes (Elutes non-polar impurities like bis-aryl homocoupling).
-
Ramp: 0% to 20% EtOAc over 10 CV (Column Volumes).
-
Note: The product is lipophilic; it will elute relatively early (Rf ~0.4 in 20% EtOAc).
-
-
Modifier: Add 1% Triethylamine (TEA) if you observe streaking (though less likely needed for fluorinated pyridines compared to amino-pyridines).
Crystallization (The Polish)
If the oil refuses to solidify:
-
Solvent System: Heptane / Isopropyl Alcohol (IPA) (9:1 ratio).
-
Method: Dissolve in minimal hot IPA. Add hot Heptane dropwise until cloudiness persists. Re-heat to clear, then let cool slowly to RT, then 0°C.
-
Seed: If available, seed with a crystal from a previous batch; fluorinated compounds often form supersaturated "oils" that require nucleation.
Frequently Asked Questions (FAQ)
Q1: Why is my product yield low after acid extraction? A: You likely extracted the product into the aqueous layer but couldn't get it back out, or you discarded the organic layer prematurely. Because of the fluorine atoms, the pKa is low (~2.5). If you used strong acid (pH < 1), the product went into the water. When you neutralized to pH 7, it might have precipitated as a gum or stayed in the emulsion. Recommendation: Analyze all layers by LC-MS before disposal.
Q2: I see a spot just above my product on TLC. What is it?
A: This is likely the Protodeboronated impurity (3-Fluoro-5-phenylpyridine), where the
Q3: Can I use charcoal to remove the Palladium? A: Activated carbon is "okay" but often non-selective; it might adsorb your flat, aromatic product. SiliaMetS Thiol or DMT-functionalized silica is far superior for pyridine-containing molecules because the Pyridine-Pd interaction is strong and requires a high-affinity scavenger (Thiol) to break it [3].
References
-
Batesky, D. C., et al. (2017).[5] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry.
-
SiliCycle Application Notes. (2012). "Scavenging of Palladium from Suzuki-Miyaura Coupling Reactions." SiliCycle Metal Scavenging Case Studies.
-
Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis.
-
PubChem Compound Summary. (2025). "3-Fluoropyridine Properties (pKa data)." National Library of Medicine.
Sources
Technical Support Center: Fluorination of Trifluoromethylphenyl Pyridine Precursors
Welcome to the Technical Support Center dedicated to navigating the complexities of fluorinating trifluoromethylphenyl pyridine precursors. This guide is designed for researchers, medicinal chemists, and process development scientists who are engaged in the synthesis of these vital structural motifs. The introduction of a fluorine atom onto a pyridine ring, especially one already bearing a trifluoromethylphenyl group, is a non-trivial synthetic step fraught with potential side reactions. This resource provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter, ensuring your experiments are both successful and efficient.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address problems you might be facing in the lab. We delve into the causality behind these issues and provide actionable, field-proven solutions.
Issue 1: Low or No Conversion to the Desired Fluorinated Product
Question: I'm attempting a Halogen Exchange (Halex) reaction on my chloro-trifluoromethylphenyl pyridine precursor with KF, but I'm seeing very low conversion, even after prolonged reaction times at high temperatures. What's going wrong?
Answer: This is a classic challenge in nucleophilic aromatic substitution (SNAr) on pyridine rings. The trifluoromethylphenyl group, depending on its position, can significantly influence the electronic properties of the pyridine ring. Here’s a breakdown of the likely causes and how to troubleshoot them:
-
Cause 1: Insufficient Reaction Temperature. Halex reactions on pyridines often require very high temperatures, sometimes in the range of 250-370 °C, to proceed at a reasonable rate.[1] Your laboratory setup must be able to safely and consistently maintain these temperatures.
-
Cause 2: Substrate Deactivation. The pyridine ring is inherently electron-deficient, which facilitates SNAr. However, if the trifluoromethyl (-CF₃) group is on a phenyl ring that is not positioned to withdraw electron density from the pyridine C-F bond formation site (e.g., via resonance), its deactivating effect might be minimal. Conversely, multiple electron-withdrawing groups on the pyridine ring itself can deactivate it towards nucleophilic substitution, leading to poor yields (0-30%).[1][2][3]
-
Cause 3: Poor Solubility and Reactivity of the Fluoride Salt. Potassium fluoride (KF) has notoriously low solubility in many organic solvents. This limits the concentration of available fluoride ions for the reaction.
-
Cause 4: Deactivation of the Fluoride Salt. The presence of trace amounts of water can hydrate the potassium fluoride, significantly reducing its nucleophilicity and deactivating the salt.[1]
Recommended Solutions & Optimization Strategy
| Possible Cause | Troubleshooting Step | Expected Outcome & Rationale |
| Insufficient Temperature | Verify your reactor's temperature profile. Consider using a high-boiling point solvent like sulfolane or performing the reaction neat if the substrate is thermally stable. | Increased reaction rate and conversion by overcoming the activation energy barrier. |
| Substrate Deactivation | Switch to a more reactive fluoride source. Cesium fluoride (CsF) is more soluble and reactive than KF. Alternatively, for highly deactivated substrates, consider a different fluorination strategy altogether, such as the Balz-Schiemann reaction if an amino group is present or can be installed.[1] | Improved conversion rates due to a more potent nucleophile or a more suitable reaction mechanism. |
| Poor Fluoride Salt Solubility | Employ a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or 18-crown-6. These catalysts help shuttle the fluoride ion from the solid phase into the organic phase. | Enhanced reaction kinetics and a higher effective concentration of the nucleophile, leading to a higher yield.[1] |
| Fluoride Salt Deactivation | Ensure strictly anhydrous conditions. Use spray-dried KF, dry solvents rigorously (e.g., over molecular sieves), and run the reaction under an inert atmosphere (N₂ or Ar).[1][4] | Consistent and improved yields by maintaining the high nucleophilicity of the fluoride anion. |
Issue 2: Formation of Phenolic and Other Byproducts in Balz-Schiemann Reaction
Question: I'm using the Balz-Schiemann reaction to convert an amino-trifluoromethylphenyl pyridine to the corresponding fluoride. My yield is low, and I'm isolating significant amounts of a hydroxylated byproduct. How can I prevent this?
Answer: The Balz-Schiemann reaction, while powerful, is sensitive to conditions, and the diazonium salt intermediate is notoriously unstable. The formation of phenolic byproducts is a very common side reaction.
-
Cause 1: Hydrolysis of the Diazonium Salt. The primary culprit for phenolic byproduct formation is the reaction of the diazonium intermediate with water.[1] This can happen if your solvents or reagents are not anhydrous, or if the reaction is exposed to atmospheric moisture.
-
Cause 2: Thermal Decomposition in Polar Solvents. Diazonium salts are thermally labile.[1] Their decomposition to form the desired aryl fluoride is a complex process. In polar solvents, this decomposition can be accompanied by side reactions that lead to undesired products.[1][5]
-
Cause 3: Dimerization and Rearrangement. Under acidic conditions, diazonium salts can dimerize to form azobenzenes, which can then undergo Wallach rearrangement to yield hydroxyazobenzenes.[5]
Troubleshooting Flowchart for Balz-Schiemann Reactions
Caption: Troubleshooting Decision Tree for Balz-Schiemann Reactions.
Issue 3: Poor Regioselectivity or Over-fluorination in Direct C-H Fluorination
Question: I'm using an electrophilic fluorinating agent like Selectfluor® on my trifluoromethylphenyl pyridine substrate, but I'm getting a mixture of isomers and some difluorinated products. How can I improve selectivity?
Answer: Direct C-H fluorination is a powerful modern technique, but controlling selectivity can be challenging. The electronic nature of the pyridine ring and the reactivity of the fluorinating agent are key factors.
-
Cause 1: Competing Reactive Sites. The electronic properties of both the trifluoromethylphenyl group and any other substituents on the pyridine ring dictate the sites most susceptible to electrophilic attack. For 3,5-disubstituted pyridines, a mixture of isomers is often obtained.[1]
-
Cause 2: Over-fluorination. This is a common issue when the mono-fluorinated product is of similar or even higher reactivity than the starting material.[4]
-
Cause 3: Competing Oxidation. N-F fluorinating agents like Selectfluor® are also strong oxidants.[6] If your substrate contains easily oxidizable functional groups, you may see byproduct formation from oxidation instead of fluorination.
Strategies for Enhancing Selectivity
-
Control Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Using slightly less than one equivalent (e.g., 0.9 to 0.95 eq) can help minimize over-fluorination.[4]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity by favoring the kinetic product and reducing the rate of over-fluorination.[4]
-
Monitor the Reaction Closely: Use TLC, GC-MS, or NMR to monitor the reaction's progress and quench it as soon as the starting material is consumed to prevent the formation of difluorinated species.[4]
-
Change the Fluorinating Agent: Different N-F reagents have different reactivities. If Selectfluor® is too reactive, a less powerful agent from the N-fluoropyridinium salt family might provide better selectivity.[7] Conversely, for C-H fluorination adjacent to the nitrogen, AgF₂ is known for its excellent regioselectivity at the C2 position.[8]
Frequently Asked Questions (FAQs)
Q1: Which fluorination method is best for my trifluoromethylphenyl pyridine precursor? A1: The choice is highly dependent on the precursor you have available.
-
If you have a chloro- or bromo-pyridine: The Halogen Exchange (Halex) reaction is the most direct route, but be prepared for potentially harsh conditions.[1]
-
If you have an amino-pyridine: The Balz-Schiemann reaction is a classic and effective method, but requires careful handling of unstable diazonium intermediates.[5][9]
-
If you have an unsubstituted C-H bond adjacent to the pyridine nitrogen: Direct C-H fluorination with AgF₂ offers excellent regioselectivity and mild conditions.[8][10]
-
If you have a pyridine N-oxide: Deoxyfluorination can be an option, though less common for this specific substrate class.
Q2: My fluorinating agent (e.g., AgF₂) seems to be degrading. How should I handle it? A2: Many fluorinating agents are moisture-sensitive. Silver(II) fluoride (AgF₂), for example, is a black solid that can discolor to yellow/brown upon prolonged exposure to moist air, indicating degradation.[10] It should be weighed quickly in the air and immediately stored in a desiccator.[10] For all moisture-sensitive reagents, handling in a glovebox or under an inert atmosphere is best practice.[4]
Q3: Can the solvent affect my reaction outcome? A3: Absolutely. Solvents can have a profound impact.
-
In Halex reactions , high-boiling polar aprotic solvents (e.g., DMF, DMSO, sulfolane) are often used to solubilize the salts and reach high temperatures.
-
In Balz-Schiemann reactions , polar solvents can promote the undesirable hydrolysis of the diazonium salt.[1] Using low- or non-polar solvents for the thermal decomposition step is often beneficial.[1][5]
-
Some electrophilic agents like Selectfluor® can react exothermically with solvents like DMF and DMSO.[4] Acetonitrile is a more common and safer choice.
Q4: How can I analyze my reaction mixture to identify these side products? A4: A combination of techniques is most effective.
-
Thin-Layer Chromatography (TLC): For initial, rapid monitoring of the reaction progress.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile byproducts and determining their molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: To confirm the structure of the main product and identify major impurities.
-
¹⁹F NMR: This is the most crucial technique. It provides a clean spectrum where each fluorine-containing compound gives a distinct signal, making it easy to quantify the desired product versus fluorinated byproducts.
-
Experimental Protocols
Protocol 1: Site-Selective C-H Fluorination using AgF₂
This protocol is adapted from the method developed by Hartwig and Fier for the direct fluorination of pyridines at the position adjacent to the nitrogen.[8][10]
Materials:
-
Trifluoromethylphenyl pyridine precursor (1.0 equiv)
-
Silver(II) Fluoride (AgF₂) (1.2 - 1.5 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Celite®, Ethyl Acetate (EtOAc), MTBE, 1M HCl, Saturated NaCl solution, Anhydrous MgSO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the trifluoromethylphenyl pyridine precursor.
-
Add anhydrous MeCN to dissolve the substrate (typically to a concentration of 0.1-0.2 M).
-
In the air, quickly weigh the AgF₂ and add it to the stirring solution in one portion.[1] The mixture will typically turn dark.
-
Seal the flask and stir vigorously at room temperature. The reaction is often complete within 1 hour.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the mixture to near dryness.
-
Add MTBE and 1M HCl to the residue and shake well.
-
Filter the mixture through a pad of Celite® to remove the insoluble silver salts, rinsing the pad with additional MTBE.[1]
-
Transfer the filtrate to a separatory funnel, separate the organic layer, wash with saturated NaCl solution, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow Diagram: C-H Fluorination & Purification
Caption: Standard experimental workflow for AgF₂ mediated C-H fluorination.
References
- Technical Support Center: Scalable Synthesis of Fluorinated Pyridines - Benchchem.
- Technical Support Center: Overcoming Side Reactions in Fluorination - Benchchem.
- Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines - Benchchem.
- Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications.
- The Balz-Schiemann Reaction - Scientific Update. (2019).
- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science.
- Balz–Schiemann reaction - Wikipedia.
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. (2020).
- Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. (2017).
- Umemoto, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 8. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 10. orgsyn.org [orgsyn.org]
optimizing temperature and pressure for 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine synthesis
Target Molecule: 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine Module: Temperature & Pressure Optimization Case ID: SUZ-CF3-ORTHO-001
Critical Alert: The Thermodynamic Conflict
User Warning: Synthesizing 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine presents a classic "Suzuki Conflict." You are coupling a sterically hindered ortho-trifluoromethyl species with an electron-deficient fluoropyridine.
-
The Steric Barrier: The 2-CF
group on the phenyl ring creates massive steric hindrance. To force the palladium(II) intermediate to undergo transmetallation and reductive elimination, you need Heat (Energy) . -
The Stability Trap: 2-(Trifluoromethyl)phenylboronic acid is notoriously unstable. It undergoes protodeboronation rapidly at high temperatures, especially in aqueous base.
The Optimization Goal: You must operate in a kinetic window where the cross-coupling rate (
Phase 1: Temperature Optimization
The "Goldilocks" Zone
For this specific substrate class, standard reflux conditions (80°C in Toluene/EtOH) often fail, yielding <20% product due to catalyst decomposition or boronic acid degradation.
| Temperature Regime | Observed Outcome | Technical Explanation |
| Low (< 60°C) | 0-10% Yield | Kinetic Stall. The oxidative addition into the 3-bromo-5-fluoropyridine occurs, but the steric bulk of the 2-CF |
| Medium (80-90°C) | 30-50% Yield | Competing Pathways. Cross-coupling occurs, but significant protodeboronation (formation of trifluoromethylbenzene) consumes the stoichiometry. |
| High (100-120°C) | >85% Yield | Optimal (Requires Pressure). High energy overcomes the steric barrier of the CF |
FAQ: Temperature Issues
Q: Why is my yield stalling at 40% even after 24 hours at reflux?
A: You have likely run out of active boronic acid. The 2-CF
-
Fix: Do not extend time. Instead, increase temperature to 110°C (using pressure) and decrease time to 30 minutes. Add the boronic acid in portions or use a large excess (1.5 - 2.0 equiv).
Q: Can I use room temperature with a stronger base?
A: No. While strong bases (like
Phase 2: Pressure Dynamics (Closed Systems)
Pressure in this synthesis is not about reacting gases; it is about Solvent Superheating . To access the required 110-120°C range using optimal solvents (THF or Dioxane), you must use a sealed vessel.
Comparative Kinetics: Open vs. Closed System
Caption: Kinetic dominance shift. In open systems (Red), low T favors side reactions over long times. In closed systems (Green), high T/P favors the difficult coupling step.
FAQ: Pressure & Vessels
Q: What pressure rating do I need for my vessel? A: At 120°C, a THF/Water mixture will generate approximately 4 to 6 bar (60-90 psi) of autogenic pressure. Ensure your microwave vial or autoclave is rated for at least 15 bar.
Q: Is Microwave better than an oil bath autoclave? A: Yes. The rapid ramp rate of microwave heating is crucial. It brings the mixture to 120°C in seconds, bypassing the "warm-up" phase where catalyst degradation and protodeboronation often start before the catalytic cycle is fully active.
Troubleshooting Matrix
Use this decision tree to diagnose failed experiments.
Caption: Diagnostic logic for Suzuki coupling of ortho-substituted fluoropyridines.
Standard Operating Procedures (SOP)
Protocol A: The "High-Pressure" Optimized Method (Recommended)
Best for: Overcoming steric hindrance of the 2-CF
-
Reagents:
-
3-Bromo-5-fluoropyridine (1.0 equiv)
-
2-(Trifluoromethyl)phenylboronic acid (1.5 equiv) — Excess is critical.
-
Catalyst: Pd(OAc)
(2 mol%) + SPhos (4 mol%) — Ligand choice is non-negotiable. -
Base: K
PO (2.0 equiv, finely ground). -
Solvent: THF : Water (4:1 ratio).
-
-
Setup:
-
Load solids into a 10 mL microwave vial.
-
Add degassed solvents.
-
Seal with a crimp cap (PTFE/Silicone septum).
-
-
Execution:
-
Pre-stir: 1 minute at RT.
-
Ramp: High absorption setting.
-
Hold: 110°C for 30 minutes . (Pressure will reach ~5 bar).
-
Cool: Rapid cooling (compressed air).
-
-
Workup:
-
Filter through Celite. Dilute with EtOAc. Wash with brine.
-
Protocol B: Thermal Reflux (Alternative)
Only use if high-pressure equipment is unavailable.
-
Modification: Change solvent to 1,4-Dioxane/Water (4:1) . Dioxane boils at 101°C, allowing higher T than THF without pressure.
-
Execution:
-
Heat oil bath to 105°C.
-
Add the Boronic Acid in 3 portions (0.5 eq at T=0, 0.5 eq at T=1h, 0.5 eq at T=2h).
-
Reasoning: This keeps the concentration of boronic acid low, reducing the rate of homocoupling/deboronation relative to cross-coupling.[1]
-
References
-
Buchwald, S. L., et al. (2010). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[2]
- Relevance: Establishes SPhos/XPhos as the gold standard for ortho-substituted biaryl synthesis.
-
Lloyd-Jones, G. C., et al. (2012). "Protodeboronation of (Hetero)arylboronic Acids." Journal of the American Chemical Society.[2]
- Relevance: Defines the mechanism of protodeboronation and why high pH/Temp acceler
-
Leadbeater, N. E. (2005). "Microwave-Promoted Synthesis of Biaryls." Organic & Biomolecular Chemistry.
- Relevance: Validates the use of microwave heating to overcome kinetic barriers in hindered couplings.
Sources
Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Pyridines
From the desk of the Senior Application Scientist
Welcome to the technical support center for pyridine functionalization. Pyridine and its derivatives are cornerstone heterocycles in pharmaceuticals, agrochemicals, and materials science.[1][2][3] However, their unique electronic properties often present significant challenges in achieving predictable and selective functionalization. The electron-deficient nature of the ring, a result of the electronegative nitrogen atom, deactivates it toward many common synthetic transformations, while the nitrogen's lone pair can complicate metal-catalyzed reactions through catalyst inhibition.[4][5]
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It is designed to provide not just solutions, but a deeper understanding of the underlying principles governing regioselectivity, empowering you to rationalize your experimental outcomes and design more effective synthetic strategies.
Section 1: Troubleshooting Electrophilic Aromatic Substitution (EAS)
Electrophilic substitution on pyridine is notoriously difficult. The ring is electron-deficient, and under the acidic conditions typical for EAS, the nitrogen atom is protonated, further deactivating the ring to a level often compared to nitrobenzene.[6][7]
Question 1: My electrophilic aromatic substitution (e.g., nitration, halogenation) on a simple pyridine is failing or giving abysmal yields. What is happening and how can I fix it?
Answer: This is a classic problem rooted in the fundamental electronics of the pyridine ring.
-
Causality: The electronegative nitrogen atom withdraws electron density from the ring, making it a poor nucleophile for electrophilic attack.[4] Furthermore, the reaction conditions (e.g., strong acids like H₂SO₄) protonate the pyridine nitrogen. This creates a pyridinium cation, which is even more strongly deactivated and makes electrophilic attack extremely unfavorable.[6]
-
Troubleshooting & Optimization:
-
Avoid Harsh Acidic Conditions: Whenever possible, opt for reagents that do not require strongly acidic conditions.
-
Introduce Activating Groups: If your synthesis allows, pre-installing a strong electron-donating group (EDG) like an amino or alkoxy group can increase the ring's reactivity.
-
The Pyridine N-Oxide Strategy: This is the most common and effective solution. Oxidizing the pyridine to its corresponding N-oxide dramatically changes the electronic landscape. The N-oxide is more reactive towards electrophiles and strongly directs substitution to the C4 (and to a lesser extent, C2) position.[4][6] The N-oxide can then be easily deoxygenated (e.g., with PCl₃ or PPh₃) to restore the pyridine.[7]
-
Question 2: I need to introduce a substituent at the C3 position via EAS. How can I achieve this selectivity?
Answer: The C3 position is the kinetically favored site for electrophilic attack on the pyridine ring itself (when it does react), as the positive charge in the reaction intermediate (the σ-complex) is never placed directly on the electronegative nitrogen atom. However, the overall reactivity is so low that this is often not a practical approach.
-
Strategic Approach:
-
De-aromatization/Re-aromatization: A modern and powerful strategy involves the temporary de-aromatization of the pyridine ring. For example, forming an electron-rich intermediate like an oxazinopyridine allows for highly regioselective electrophilic functionalization at the C3-position, followed by re-aromatization to yield the desired product.[8][9] This approach circumvents the inherent unreactivity of the native pyridine ring.
-
Directed ortho-Metalation (DoM): If you start with a 2- or 4-substituted pyridine, a DoM strategy can be used to functionalize the C3 position. For instance, a directing group at C2 will direct metalation to C3, which can then be quenched with an electrophile. (See Section 3 for more on DoM).
-
Section 2: Controlling Isomers in Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are more favorable on pyridines than on benzene, especially with a leaving group at the C2 or C4 position, because the anionic charge of the Meisenheimer intermediate can be stabilized by the ring nitrogen.[6] The primary challenge here is controlling the C2 vs. C4 selectivity.
Question 3: My SNAr reaction on a 2-halopyridine is giving me a mixture of C2 and C6 substitution products (if the nucleophile is an amine that can tautomerize, for example) or my reaction on a dihalopyridine is unselective. How can I control the regioselectivity?
Answer: The regioselectivity in SNAr on pyridines is a delicate balance of steric and electronic factors, often influenced significantly by reaction conditions.
-
Causality:
-
Steric Hindrance: This is often the dominant factor. A bulky nucleophile will preferentially attack the less hindered position. Similarly, substituents adjacent to a potential reaction site will disfavor attack at that site.[6]
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can dramatically influence regioselectivity. For instance, switching from a non-polar solvent like DCM to a polar aprotic solvent like DMSO can invert the selectivity by altering the solvation of the transition state.[6]
-
Electronic Effects: Electron-withdrawing groups on the ring activate it for SNAr, and their position can subtly influence the relative electron deficiency at C2 vs. C4, though this is often secondary to steric effects.
-
-
Troubleshooting & Optimization:
-
Modify the Nucleophile: If possible, use a bulkier nucleophile to favor attack at the more sterically accessible position (often C4 over C2).
-
Solvent Screening: Conduct a solvent screen. Compare a non-polar solvent (Toluene, DCM), a polar aprotic solvent (DMF, DMSO), and a polar protic solvent (Isopropanol) to find the optimal conditions for your desired isomer.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the kinetically favored product.
-
Section 3: Strategies for Directed ortho-Metalation (DoM) and C-H Functionalization
Direct C-H functionalization is a highly desirable but challenging goal.[1] Directed ortho-metalation is a powerful tool for achieving high regioselectivity by using a functional group to direct a strong base to deprotonate a specific adjacent C-H bond.
Question 4: I want to functionalize the C4 position of a 3-substituted pyridine. How do I choose a Directed Metalation Group (DMG) and the right conditions?
Answer: This is a perfect application for DoM. A directing group at C3 can selectively direct lithiation to the C4 position.
-
Choosing a DMG: The best DMGs are those that can coordinate to the lithium base. Common and effective DMGs for pyridine include:
-
Choosing the Base and Conditions:
-
Base: Standard alkyllithiums like n-BuLi can sometimes add to the pyridine ring as a competing side reaction. Therefore, sterically hindered lithium amide bases like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often preferred as they are less nucleophilic.[12]
-
Temperature: These reactions must be run at low temperatures (typically -78 °C) to prevent side reactions and decomposition of the lithiated intermediate.[13]
-
Solvent: Anhydrous ethereal solvents like THF or Diethyl Ether are required.
-
Workflow for C-H Functionalization Strategy
Caption: Decision tree for selecting a pyridine functionalization strategy.
Section 4: Key Experimental Protocols
Protocol 1: Activation via Pyridine N-Oxide for C4-Selective Nitration
This protocol demonstrates the use of the N-oxide strategy to overcome the inherent unreactivity of pyridine towards EAS.
Materials:
-
Substituted Pyridine
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Nitrating mixture (HNO₃/H₂SO₄)
-
Triphenylphosphine (PPh₃) or Phosphorus Trichloride (PCl₃)
-
Sodium bicarbonate (NaHCO₃) solution
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
N-Oxide Formation:
-
Dissolve the starting pyridine (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 - 1.5 eq) portion-wise, monitoring the internal temperature.
-
Allow the reaction to warm to room temperature and stir until TLC or LCMS analysis shows complete consumption of the starting material.
-
Wash the reaction mixture with saturated NaHCO₃ solution to remove excess acid, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude pyridine N-oxide, which is often used without further purification.
-
-
C4-Nitration:
-
Caution: Handle nitrating mixtures with extreme care behind a blast shield.
-
Slowly add the crude pyridine N-oxide (1.0 eq) to a pre-cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid.
-
Heat the reaction carefully to the required temperature (e.g., 60-90 °C) and monitor by TLC/LCMS.
-
After completion, cool the reaction and pour it carefully onto crushed ice.
-
Neutralize the solution by the slow addition of a strong base (e.g., NaOH pellets or concentrated NH₄OH) while cooling in an ice bath.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate or DCM).
-
Combine the organic layers, dry, and concentrate to yield the 4-nitropyridine N-oxide.
-
-
Deoxygenation:
-
Dissolve the 4-nitropyridine N-oxide (1.0 eq) in a suitable solvent like acetonitrile or toluene.
-
Add PPh₃ (1.2 eq) or PCl₃ (1.2 eq) and heat the mixture (reflux) until the reaction is complete.
-
Cool, concentrate, and purify by column chromatography to obtain the desired 4-nitropyridine product.
-
Section 5: Data Summaries and Visual Aids
Table 1: Influence of Substituents on Regioselectivity
| Substituent Type at C3 | Position | Effect on Electrophilic Attack (EAS) | Effect on Nucleophilic Radical Attack (Minisci) |
| Electron Donating (EDG) (e.g., -OMe, -Me) | C3 | Activates the ring, directs ortho & para (to the substituent), so C2, C4, C6. Often complex mixtures. | Acts as an ortho-activator for attack at the adjacent C2/C4 positions.[14] |
| Electron Withdrawing (EWG) (e.g., -CN, -CO₂Et) | C3 | Strongly deactivates the ring. | Can induce reactivity at the C2 position via "conjugate reactivity".[14] |
| Halogen (e.g., -Cl, -Br) | C3 | Deactivates the ring, directs ortho & para (to the substituent). | Acts as an ortho-activator for radical attack.[14] |
Diagram: Electronic Effects on Pyridine Reactivity
This diagram illustrates how the inherent electronic nature of the pyridine ring and the effect of substituents dictate the preferred sites of attack for different reaction types.
Caption: Positional electronic properties of the pyridine ring.
References
-
C–H functionalization of pyridines. (2015). Organic & Biomolecular Chemistry. Retrieved February 17, 2026, from [Link]
-
Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. (2004). RSC Publishing. Retrieved February 17, 2026, from [Link]
-
Xiong, H., & Hoye, A. T. (2021). Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts. Thieme. Retrieved February 17, 2026, from [Link]
-
Selective Synthesis of 2-Substituted Pyridine N-Oxides via Directed ortho-Metallation using Grignard Reagents. (2008). Tetrahedron Letters, 49, 6901-6903. Retrieved February 17, 2026, from [Link]
-
Baran, P. S., et al. (2016). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 138(22), 7066–7077. Retrieved February 17, 2026, from [Link]
-
Regioselective synthesis of 2-(2-hydroxyaryl)pyridines from the reactions of benzynes with pyridineN-oxides. (2016). Organic & Biomolecular Chemistry. Retrieved February 17, 2026, from [Link]
-
Meta‐selective C−H functionalization of pyridines. (2023). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Snieckus, V., & Miah, M. A. J. (1985). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry, 50(26), 5520–5522. Retrieved February 17, 2026, from [Link]
-
Pyridine CH functionalization. (2015). SlideShare. Retrieved February 17, 2026, from [Link]
-
Miah, M. A. J., & Snieckus, V. (1985). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry. Retrieved February 17, 2026, from [Link]
-
Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. (2011). Beilstein Journal of Organic Chemistry, 7, 1313–1318. Retrieved February 17, 2026, from [Link]
-
Metallation of pyridine N-oxides and application to synthesis. (1986). Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 17, 2026, from [Link]
-
Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. (2023). Angewandte Chemie International Edition, 62(18), e202300049. Retrieved February 17, 2026, from [Link]
-
Larock, R. C., et al. (2006). Regioselective Synthesis of 3-(2-Hydroxyaryl)pyridines via Arynes and Pyridine N-Oxides. The Journal of Organic Chemistry, 71(12), 4684–4687. Retrieved February 17, 2026, from [Link]
-
Experimental and computational investigation of regioselectivity. (2022). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (n.d.). American Chemical Society. Retrieved February 17, 2026, from [Link]
-
Selective Preparation of Pyridines, Pyridones, and Iminopyridines from Two Different Alkynes via Azazirconacycles. (2002). Journal of the American Chemical Society. Retrieved February 17, 2026, from [Link]
-
Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. (2004). Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 17, 2026, from [Link]
-
A Simple, Modular Synthesis of Substituted Pyridines. (2008). Organic Letters. Retrieved February 17, 2026, from [Link]
-
Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. (2013). Angewandte Chemie International Edition, 52(30), 7879–7883. Retrieved February 17, 2026, from [Link]
-
Challenges in the functionalization of pyridines. (2023). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Pyridine. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Dove Medical Press. Retrieved February 17, 2026, from [Link]
-
Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. (2007). Organic Letters. Retrieved February 17, 2026, from [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes. (2021). Chemical Science. Retrieved February 17, 2026, from [Link]
-
Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. (2025). CCS Chemistry. Retrieved February 17, 2026, from [Link]
-
Triborane (B 3 H 7 )-mediated regioselective substitution reactions of pyridine derivatives. (2024). Nature Communications. Retrieved February 17, 2026, from [Link]
-
Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. (2018). Molecules, 23(11), 2948. Retrieved February 17, 2026, from [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (2009). Organic Process Research & Development. Retrieved February 17, 2026, from [Link]
-
Regioselective Difunctionalization of Pyridines via 3,4-Pyridynes. (2021). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). Molecules. Retrieved February 17, 2026, from [Link]
-
Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (2020). Inorganics. Retrieved February 17, 2026, from [Link]
-
Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014). Chemistry Stack Exchange. Retrieved February 17, 2026, from [Link]
-
A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. (2023). International Journal of Molecular Sciences. Retrieved February 17, 2026, from [Link]
-
Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. (2018). Dalton Transactions. Retrieved February 17, 2026, from [Link]
-
Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. (2023). Beilstein Journal of Organic Chemistry. Retrieved February 17, 2026, from [Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (2019). Organic Letters, 21(18), 7574–7579. Retrieved February 17, 2026, from [Link]
-
Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives. (2022). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules. (2021). ChemMedChem. Retrieved February 17, 2026, from [Link]
-
Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. (2021). Scientific Reports, 11, 1913. Retrieved February 17, 2026, from [Link]
-
Researchers solve a problem in organic chemistry. (2022). ScienceDaily. Retrieved February 17, 2026, from [Link]
-
(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020, September 4). YouTube. Retrieved February 17, 2026, from [Link]
-
Computational tools for the prediction of site- and regioselectivity of organic reactions. (2025). Chemical Science. Retrieved February 17, 2026, from [Link]
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. sciencedaily.com [sciencedaily.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Some regioselective cross-coupling reactions of halopyridines and halopyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Suzuki Coupling Reactions with Electron-Deficient Pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with electron-deficient pyridine substrates. The unique electronic properties of these heterocycles present distinct challenges compared to standard aryl or electron-rich heteroaryl coupling partners. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.
The Challenge of Electron-Deficient Pyridines
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its success with electron-deficient pyridines is not always straightforward.[1][2][3] The pyridine nitrogen atom can significantly influence the reaction in several ways: it lowers the electron density of the ring, making oxidative addition more difficult, and its Lewis basicity can lead to coordination with the palladium catalyst, causing inhibition or deactivation.[4][5] Furthermore, the corresponding pyridine boronic acids are often prone to rapid protodeboronation, removing them from the productive catalytic cycle.[6][7][8]
This guide will walk you through the most common failure modes and provide a logical framework for systematic troubleshooting.
Frequently Asked Questions & Troubleshooting Guides
Q1: My reaction shows little to no product formation. Where should I start my investigation?
This is the most common issue and typically points to a problem with one of the three core components of the catalytic cycle: the catalyst's activity, the oxidative addition step, or the stability of your reagents.
A1: Your primary focus should be on the catalyst system and the nature of your pyridine halide.
The initial, and often rate-limiting, step of the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) center.[2][9] Electron-deficient pyridines make this step inherently sluggish.
-
Inadequate Catalyst/Ligand System: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for these challenging substrates.[4] The key is to use a catalytic system that is both highly active and can overcome catalyst inhibition.
-
Expert Insight: The solution lies in using bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbenes (NHCs).[4][9][10] These ligands promote the crucial oxidative addition step and their steric bulk can prevent the pyridine nitrogen from deactivating the palladium center.[4]
-
-
Choice of Halide (The Electrophile): The strength of the carbon-halogen bond is critical.[11] The reactivity order for oxidative addition is I > Br > OTf >> Cl.[2][12]
-
Practical Advice: While pyridyl chlorides are cost-effective and widely available, they are the most challenging coupling partners.[2][11][12] If you are using a chloropyridine and facing issues, switching to the corresponding bromopyridine will significantly increase your chances of success. Success with chlorides almost always requires a highly active catalyst system, such as those mentioned above.[1][11]
-
-
Catalyst Inhibition (The "2-Pyridyl Problem"): The nitrogen lone pair in pyridines, especially in the 2-position, can act as a poison by coordinating strongly to the palladium center.[5][7][13] This chelation effect can shut down the catalytic cycle entirely.
-
Troubleshooting Step: If you are using a 2-halopyridine, this is a likely culprit. Using ligands with significant steric hindrance can physically block this inhibitory interaction.
-
Below is a diagram illustrating these primary challenges.
Caption: Key failure modes in the Suzuki coupling of electron-deficient pyridines.
Q2: I'm seeing my starting materials disappear, but my main isolated product is just the de-borylated pyridine. What is causing this?
A2: You are observing protodeboronation, a notorious side reaction that plagues heteroaryl boronic acids.
Protodeboronation is the cleavage of the C–B bond by a proton source (often water), replacing it with a C–H bond.[6] This reaction effectively destroys your nucleophile. Electron-deficient heteroaryl boronic acids are especially susceptible to this decomposition pathway.[4][9][14]
Strategies to Mitigate Protodeboronation:
-
Use Boronic Esters: Boronic acids exist in equilibrium with their cyclic trimers (boroxines), but they are highly sensitive to water. Boronate esters, particularly pinacol esters, are significantly more stable and less prone to protodeboronation.[4][15]
-
Advanced Tip: For particularly unstable systems, consider using MIDA (N-methyliminodiacetic acid) boronates. These are highly stable crystalline solids that slowly release the active boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[15]
-
-
Ensure Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is the primary culprit for protodeboronation.[4]
-
Use high-purity, anhydrous solvents.
-
Use an anhydrous base (e.g., K₃PO₄, Cs₂CO₃) and ensure it is finely ground and dried before use.[4]
-
-
Careful Base Selection: The choice of base is critical.[16] While a base is required for the transmetalation step, highly basic aqueous conditions can accelerate protodeboronation.[6] Screening a few different anhydrous bases is often necessary.
Q3: My reaction is clean, but the yield is low and I'm isolating a lot of bi-pyridine (from the homocoupling of my boronic acid). How do I suppress this side reaction?
A3: Boronic acid homocoupling is almost always caused by the presence of oxygen or an incompletely reduced catalyst.
Homocoupling occurs when two molecules of the boronic acid couple together. This is often promoted by Pd(II) species and is greatly accelerated by oxygen, which can oxidize the active Pd(0) catalyst to the problematic Pd(II) state.[4][15]
Key Solutions to Prevent Homocoupling:
-
Rigorous Degassing is Non-Negotiable: This is the most critical factor.[4] Oxygen must be meticulously excluded from your reaction.
-
Standard Method: Sparge your solvent and reaction mixture with an inert gas (argon or nitrogen) for 20-30 minutes.
-
Best Practice (Freeze-Pump-Thaw): For maximum oxygen removal, perform at least three freeze-pump-thaw cycles. This is especially important for sensitive or long-duration reactions.
-
-
Use a High-Quality Palladium Source:
-
If using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), ensure your conditions are sufficient to reduce it to the active Pd(0) state.[4]
-
Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern, air-stable precatalyst (e.g., Buchwald G3 or G4 precatalysts) which generate the active L-Pd(0) species more cleanly and efficiently.[17]
-
-
Control Stoichiometry: While a slight excess (1.2-1.5 equivalents) of the boronic acid is common, a large excess can increase the rate of homocoupling.[4]
Systematic Troubleshooting Workflow
When a reaction fails, a structured approach is more effective than random changes. The following workflow provides a logical path to diagnose and solve the most common issues.
Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.
Reference Tables for Reaction Optimization
The selection of ligand, base, and solvent is interdependent and often requires empirical screening. These tables provide a starting point based on established literature.
Table 1: Recommended Ligands for Challenging Pyridine Couplings
| Ligand Name | Structure Type | Key Features & When to Use |
| PPh₃ (Triphenylphosphine) | Monodentate Phosphine | Generally not recommended for electron-deficient pyridines due to low activity.[4] |
| dppf | Ferrocene-based | A good general ligand, but may lack the activity needed for pyridyl chlorides. |
| SPhos / XPhos | Buchwald Ligands | First choice for screening. Bulky and electron-rich, excellent for promoting oxidative addition of pyridyl chlorides and bromides and preventing catalyst inhibition.[4][9][10] |
| RuPhos | Buchwald Ligand | Similar to SPhos/XPhos, very effective for heteroaryl couplings.[18] |
| P(tBu)₃ / PCy₃ | Trialkylphosphines | Highly electron-donating and effective, particularly for coupling aryl chlorides.[1][10] Can be very air-sensitive. |
Table 2: Common Bases and Solvents for Pyridine Suzuki Couplings
| Reagent | Type | Common Choices & Key Considerations |
| Base | Inorganic | K₃PO₄, Cs₂CO₃: Strong, non-nucleophilic bases. Often the best choice, especially under anhydrous or low-water conditions.[4][9][10] K₂CO₃, Na₂CO₃: Milder bases, commonly used in aqueous solvent mixtures. May be less effective for challenging substrates.[17][19] |
| Solvent | Aprotic Polar | 1,4-Dioxane, Toluene, DMF: Excellent choices for their ability to dissolve organic reagents and tolerate higher temperatures.[11][17] Often used as a mixture with water (e.g., 5:1 Dioxane:H₂O), but be mindful of protodeboronation.[17] |
Key Experimental Protocols
Protocol 1: General Procedure for Small-Scale Reaction Screening
This protocol is designed to test multiple reaction conditions in parallel.
-
Glassware Preparation: Add a magnetic stir bar to a 2-dram vial or microwave tube. Flame-dry the vial under vacuum or oven-dry at 120 °C for at least 4 hours. Allow to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
Reagent Addition (Solid): In the vial, add the pyridine halide (0.2 mmol, 1.0 equiv), the boronic acid or ester (0.24-0.3 mmol, 1.2-1.5 equiv), the base (0.4-0.6 mmol, 2.0-3.0 equiv), the palladium precatalyst (1-5 mol%), and the ligand (2-10 mol%).
-
Atmosphere Exchange: Seal the vial with a septum cap. Evacuate the vial and backfill with inert gas. Repeat this cycle three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (1.0 mL) via syringe.
-
Reaction: Place the vial in a pre-heated aluminum block on a stirrer hotplate at the desired temperature (e.g., 80-110 °C).
-
Monitoring: After the designated time (e.g., 2-24 hours), cool the reaction to room temperature. Withdraw a small aliquot, dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS or GC-MS to determine conversion.
Protocol 2: Rigorous Degassing via Freeze-Pump-Thaw
This method provides the most effective removal of dissolved oxygen.
-
Setup: Place your reaction mixture (reagents dissolved in the solvent) in a flask with a sidearm connected to a vacuum/inert gas manifold.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the contents are completely frozen solid.
-
Pump: With the flask still in the liquid nitrogen, open the connection to the high vacuum line and evacuate for 5-10 minutes.
-
Thaw: Close the connection to the vacuum line. Remove the liquid nitrogen bath and allow the mixture to thaw completely. You may see gas bubbles evolve from the solution as it thaws.
-
Repeat: Once fully thawed, repeat the entire cycle (Freeze-Pump-Thaw) two more times for a total of three cycles. After the final thaw, backfill the flask with your inert gas. The reaction is now ready to be heated.
References
-
A Case of Unprecedented Catalytic Properties of Pyridyl- Bonded Pd-Catalysts in Suzuki-Miyaura Cross-Couplings in Aqueous Ethanol - SSRN. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Available at: [Link]
-
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - Schroeder Group - Illinois. Available at: [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Available at: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Available at: [Link]
-
Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles - arkat usa. Available at: [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. Available at: [Link]
-
In Suzuki coupling can the boronic acid couple with each other? - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - DSpace@MIT. Available at: [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing). Available at: [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate. Available at: [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing). Available at: [Link]
-
Problems with Suzuki coupling : r/Chempros - Reddit. Available at: [Link]
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC. Available at: [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC. Available at: [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC. Available at: [Link]
-
(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate. Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available at: [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC. Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed. Available at: [Link]
-
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. Available at: [Link]
-
Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Yoneda Labs [yonedalabs.com]
- 16. researchgate.net [researchgate.net]
- 17. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. papers.ssrn.com [papers.ssrn.com]
Technical Support Center: Navigating the Stability of the Trifluoromethyl Group in Synthetic and Biological Chemistry
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical insights and practical troubleshooting advice for one of the most valued yet occasionally enigmatic functional groups in modern chemistry: the trifluoromethyl (CF₃) group. Its remarkable stability, a consequence of the formidable strength of the carbon-fluorine bond, is a cornerstone of its utility in enhancing metabolic resistance, bioavailability, and binding affinity.[1][2] However, this stability is not absolute. Understanding the boundaries of its endurance under various reaction conditions is critical to successful experimental design and the avoidance of costly setbacks.
This guide is structured to address the real-world challenges you may encounter in the lab. We will move beyond simple protocols to explore the underlying chemical principles governing the stability of the CF₃ group, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Here, we address some of the most common queries regarding the stability of the trifluoromethyl group.
Q1: I thought the trifluoromethyl group was incredibly stable. Why am I seeing decomposition in my reaction?
While the C-F bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, the overall stability of the CF₃ group is highly dependent on the molecular context and the reaction environment.[1][2] The strong electron-withdrawing nature of the three fluorine atoms can render the carbon atom to which the CF₃ group is attached susceptible to nucleophilic attack. Furthermore, the CF₃ group can acidify adjacent C-H bonds, opening pathways for base-mediated decomposition.[3] Instability is most frequently observed under harsh basic or acidic conditions, or in the presence of potent reducing agents.[3][4]
Q2: What are the primary degradation pathways for a trifluoromethyl group?
The two most prevalent degradation pathways are:
-
Hydrolysis: Under strongly acidic or, more commonly, basic conditions, the trifluoromethyl group can be hydrolyzed to a carboxylic acid.[4][5] This is a significant concern in reactions involving strong aqueous bases or prolonged exposure to acidic media at elevated temperatures.
-
Reductive Defluorination: Potent reducing agents or certain photocatalytic systems can cleave one or more C-F bonds, leading to the formation of difluoromethyl (CHF₂) or monofluoromethyl (CH₂F) groups.[6]
Q3: How can I quickly check if my trifluoromethyl group is still intact after a reaction?
The most direct and informative method is ¹⁹F NMR spectroscopy .[3] The trifluoromethyl group gives a sharp, characteristic singlet in the ¹⁹F NMR spectrum. The disappearance of this signal or the appearance of new fluorine-containing signals is a clear indication of degradation.[3] ¹³C NMR can also be useful, as the carbon of the CF₃ group appears as a distinct quartet due to coupling with the three fluorine atoms.[3]
Troubleshooting Guide: Diagnosing and Resolving CF₃ Group Instability
This section is designed to help you diagnose and solve specific problems you may encounter during your experiments.
Issue 1: Suspected Hydrolysis to a Carboxylic Acid
-
Symptoms:
-
Appearance of a new, more polar spot on your TLC plate.
-
Observation of a new peak in your LC-MS analysis corresponding to the mass of the hydrolyzed product (R-CF₃ → R-COOH, Δmass = +28.99 Da).
-
Disappearance of the characteristic CF₃ signal in the ¹⁹F NMR spectrum.
-
-
Common Causes & Mechanistic Insight:
-
Strong Basic Conditions (e.g., NaOH, KOH, alkoxides): The reaction is often initiated by nucleophilic attack of a hydroxide ion on the carbon atom of the CF₃ group. This is followed by a stepwise elimination of fluoride ions.
-
Strong Acidic Conditions (e.g., concentrated H₂SO₄, fuming sulfuric acid): In highly acidic media, the C-F bond can be protonated, facilitating its cleavage and subsequent hydrolysis.[5][7]
-
-
Solutions & Preventative Measures:
| Strategy | Rationale |
| Use Milder Bases | Opt for non-nucleophilic organic bases (e.g., DBU, DIPEA) or weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) when possible. |
| Lower Reaction Temperature | Hydrolysis is often kinetically slow at lower temperatures. Running your reaction at or below room temperature can significantly mitigate this side reaction. |
| Anhydrous Conditions | If using a strong base, ensure your reaction is strictly anhydrous to prevent the formation of hydroxide ions. |
| Protecting Groups | If hydrolysis is unavoidable, consider a synthetic route where the CF₃ group is introduced at a later stage, after the harsh basic or acidic steps. |
Issue 2: Unwanted Reductive Defluorination
-
Symptoms:
-
Appearance of new signals in the ¹⁹F NMR spectrum, often corresponding to CHF₂ or CH₂F groups.
-
Complex mass spectra with peaks corresponding to the loss of one or more fluorine atoms.
-
-
Common Causes & Mechanistic Insight:
-
Strong Hydride Reagents (e.g., LiAlH₄): While generally considered stable to LiAlH₄, prolonged reaction times, high temperatures, or the presence of certain activating groups on the molecule can lead to defluorination.[8][9]
-
Dissolving Metal Reductions (e.g., Na/NH₃): These powerful reducing conditions can readily cleave C-F bonds.
-
Photocatalytic Conditions: Certain photoredox catalysts can generate highly reducing species that are capable of defluorinating trifluoromethyl groups.
-
-
Solutions & Preventative Measures:
| Strategy | Rationale |
| Use Milder Reducing Agents | For reductions of other functional groups in the molecule, consider using milder reagents like NaBH₄ or catalytic hydrogenation, which are generally compatible with the CF₃ group. |
| Control Reaction Stoichiometry and Time | When using strong reducing agents, carefully control the stoichiometry and monitor the reaction closely to avoid over-reduction. |
| Alternative Synthetic Routes | If defluorination is persistent, redesign your synthesis to avoid the problematic reduction step after the introduction of the CF₃ group. |
Issue 3: Instability in the Presence of Organometallic Reagents
-
Symptoms:
-
Common Causes & Mechanistic Insight:
-
Grignard Reagent Formation: The formation of Grignard reagents from trifluoromethyl-substituted aryl halides can be highly exothermic and has been reported to lead to explosive decompositions.[10] This is thought to be due to the instability of the resulting Grignard reagent, which can decompose to form fluoride salts.
-
Reaction with Organolithiums: Strong bases like n-BuLi or s-BuLi can deprotonate positions ortho to the trifluoromethyl group on an aromatic ring, leading to subsequent side reactions.
-
-
Solutions & Preventative Measures:
| Strategy | Rationale |
| Use Magnesium-Halogen Exchange | For the preparation of Grignard reagents, consider using a magnesium-halogen exchange reaction at low temperatures, which is generally safer than the traditional insertion method.[10] |
| Dilute Reaction Conditions | When working with trifluoromethyl-substituted Grignard reagents, it is crucial to use dilute solutions (e.g., <0.5 M) to mitigate the risk of thermal runaway.[10][11] |
| Alternative Organometallic Reagents | Consider using more stable organometallic reagents, such as organozinc or organocuprate reagents, which are often more compatible with the trifluoromethyl group. |
Experimental Protocols
Protocol 1: ¹⁹F NMR Monitoring of Trifluoromethyl Group Stability
This protocol provides a straightforward method for assessing the integrity of a CF₃ group during a reaction.
Objective: To qualitatively and quantitatively assess the stability of a trifluoromethyl group under specific reaction conditions.
Materials:
-
Reaction mixture containing the trifluoromethylated compound
-
NMR tube
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
¹⁹F NMR internal standard (e.g., trifluorotoluene)
-
NMR spectrometer with ¹⁹F capabilities
Procedure:
-
Sample Preparation:
-
At various time points during your reaction (e.g., t=0, 1h, 4h, completion), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quench the aliquot if necessary (e.g., by adding a small amount of water or acid).
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Dry the organic extract over Na₂SO₄ and concentrate under reduced pressure.
-
Dissolve the residue in a known volume of a deuterated solvent containing a known concentration of an internal standard.
-
-
¹⁹F NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum of the sample.
-
Ensure the spectral width is sufficient to observe the signals of your starting material, expected products, and potential degradation products.
-
-
Data Analysis:
-
Integrate the signal corresponding to your trifluoromethylated starting material and any new fluorine-containing signals.
-
Compare the integrals to the integral of the internal standard to determine the concentration of each species over time.
-
A decrease in the integral of the starting material's CF₃ signal and the appearance of new signals indicate degradation.
-
Expected ¹⁹F NMR Chemical Shifts of Common Species:
| Functional Group | Typical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) |
| Ar-CF₃ | -60 to -65 |
| R-CF₃ (aliphatic) | -70 to -80 |
| CF₃-C=O | -75 to -85 |
| CHF₂ | -110 to -140 |
| CH₂F | -200 to -240 |
Note: Chemical shifts can vary depending on the specific molecular structure and solvent.[12][13]
Protocol 2: In Vitro Metabolic Stability Assay
This protocol outlines a general procedure for assessing the metabolic stability of a trifluoromethyl-containing compound in a liver microsomal assay.
Objective: To determine the rate of metabolism of a trifluoromethyl-containing compound by cytochrome P450 enzymes.
Materials:
-
Test compound (dissolved in DMSO)
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
In a 96-well plate, add the liver microsomes and the test compound to a final concentration of typically 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line gives the rate of metabolism, from which the in vitro half-life (t½) can be calculated.
-
A longer half-life for a trifluoromethyl-containing compound compared to its non-fluorinated analog is indicative of enhanced metabolic stability.
Data & Visualization
Table 1: General Compatibility of the Trifluoromethyl Group with Common Reagents
| Reaction Type | Reagent Class | Compatibility | Notes and Potential Issues |
| Oxidation | PCC, PDC, Swern, DMP | Generally High | The CF₃ group is highly resistant to oxidation. |
| Reduction | NaBH₄, H₂/Pd-C | High | Generally stable under these conditions. |
| LiAlH₄ | Moderate to High | Can cause defluorination with prolonged heating or on activated systems. | |
| Acid-Catalyzed | Dilute HCl, H₂SO₄ | High | Generally stable at moderate temperatures. |
| Strong Lewis Acids (e.g., BBr₃, AlCl₃) | Moderate | Can lead to C-F bond cleavage, especially at elevated temperatures. | |
| Base-Catalyzed | K₂CO₃, Et₃N | High | Generally stable. |
| NaOH, KOH, NaOMe | Low to Moderate | Risk of hydrolysis to the carboxylic acid, especially with heating. | |
| Cross-Coupling | Suzuki, Stille, Sonogashira | High | The CF₃ group is generally a spectator in these reactions. |
Diagram 1: Troubleshooting Workflow for CF₃ Group Instability
Caption: A decision tree for troubleshooting trifluoromethyl group degradation.
Diagram 2: Mechanism of Base-Catalyzed Hydrolysis of a Trifluoromethyl Group
Caption: Stepwise mechanism of the hydrolysis of a trifluoromethyl group under basic conditions.
Conclusion
The trifluoromethyl group is a powerful tool in the arsenal of the modern chemist. Its general stability is a key asset, but a nuanced understanding of its reactivity is essential for its successful application. By being mindful of the potential for hydrolysis and reductive defluorination, and by employing appropriate analytical techniques to monitor its integrity, researchers can harness the full potential of this remarkable functional group. We encourage you to use this guide as a starting point for troubleshooting and to always consider the specific context of your reaction when evaluating the stability of the trifluoromethyl group.
References
-
Dalton Transactions. (2014). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Retrieved from [Link]
-
Tesi Doctorals en Xarxa. (n.d.). Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Retrieved from [Link]
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration. Retrieved from [Link]
-
Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Protecting group free radical C–H trifluoromethylation of peptides. Retrieved from [Link]
-
Nature. (2022). Rational design of 19F NMR labelling sites to probe protein structure and interactions. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART III. PHENYLBISTRIFLUOROMETHYLPHOSPHINE AND RELATED COMPOUNDS. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Protecting group free radical C–H trifluoromethylation of peptides. Retrieved from [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
American Chemical Society. (2009). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Retrieved from [Link]
-
Wiley Online Library. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Recent advances in transition metal-mediated trifluoromethylation reactions. Retrieved from [Link]
-
Journal of Pharmaceutical Sciences and Research. (2023). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Retrieved from [Link]
-
PubMed. (2025). Sequential redox strategies for enhanced defluorination and degradation of a Trifluoromethylated Pharmaceutical using a single bimetallic catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Air- and water-stable Lewis acids: Synthesis and reactivity of P-trifluoromethyl electrophilic phosphonium cations. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Retrieved from [Link]
-
ScienceDirect. (n.d.). An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Protecting Group Free Radical C-H Trifluoromethylation of Peptides. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Retrieved from [Link]
-
MeCour. (n.d.). Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Direct nucleophilic trifluoromethylation of carbonyl compounds by potent greenhouse gas, fluoroform: Improving the reactivity of anionoid trifluoromethyl species in glymes. Retrieved from [Link]
-
Impact Publications. (2026). Overcoming synthetic barriers: Solving the old puzzle of CF₃SF₄. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Protecting group free radical C–H trifluoromethylation of peptides. Retrieved from [Link]
-
Royal Society of Chemistry. (1995). Rate constants for the reactions of fluorine atoms with alkanes and hydrofluorocarbons at room temperature. Retrieved from [Link]
-
American Chemical Society. (2024). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. Retrieved from [Link]
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Oreate. (2026). LiAlH4: The Powerhouse Reducing Agent You Need to Know. Retrieved from [Link]
Sources
- 1. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis [mdpi.com]
- 5. html.rhhz.net [html.rhhz.net]
- 6. Sequential redox strategies for enhanced defluorination and degradation of a Trifluoromethylated Pharmaceutical using a single bimetallic catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Carbon–carbon bond cleavage for Cu-mediated aromatic trifluoromethylations and pentafluoroethylations [beilstein-journals.org]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Air- and water-stable Lewis acids: synthesis and reactivity of P-trifluoromethyl electrophilic phosphonium cations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. asahilab.co.jp [asahilab.co.jp]
- 11. 19F [nmr.chem.ucsb.edu]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
challenges in the scale-up synthesis of fluorinated pyridine intermediates
[1][2]
Status: Active Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: FP-SCALE-2026-X Subject: Troubleshooting Guide for Process Optimization and Safety
Introduction
Welcome to the Technical Support Center. You are likely here because the scale-up of fluorinated pyridines has presented a deviation from your gram-scale bench results.
Fluorine’s high electronegativity and small Van der Waals radius make it a critical bioisostere in drug development, yet these same properties make its introduction onto a pyridine ring notoriously difficult at scale. Whether you are facing stalled Halex reactions, thermal runaways during diazotization, or equipment corrosion, this guide provides causal analysis and self-validating protocols to resolve these issues.
Module 1: The Halex Reaction (Halogen Exchange)[1][3][4]
Context: The Halex reaction (
Troubleshooting Guide
Q: My reaction conversion stalls at 60-70% despite extended heating. Why?
A: The issue is likely "KF Caking" or Trace Moisture.
-
Causality: Potassium Fluoride (KF) is hygroscopic. Even <0.1% water content forms a hydration shell that deactivates the fluoride ion. Furthermore, as the reaction progresses, the byproduct KCl forms a lattice on the surface of the KF particles, blocking further reaction (passivation).
-
Solution:
-
Switch to Spray-Dried KF: Standard milled KF has a low surface area (
). Spray-dried KF ( ) significantly improves kinetics. -
Azeotropic Drying: Do not rely on oven drying. Perform an in-situ azeotropic distillation with toluene or xylene before adding the substrate.
-
Phase Transfer Catalysis (PTC): Use Tetraphenylphosphonium bromide (
) or 18-Crown-6. These shuttle the fluoride ion into the organic phase, bypassing the surface passivation issue.
-
Q: I am seeing significant tar formation/decomposition.
A: The reaction temperature is too close to the decomposition threshold of the solvent.
-
Causality: Halex requires high temperatures (
). Common solvents like Sulfolane or DMSO can degrade at these temperatures over the long residence times required for scale-up, generating acidic byproducts that polymerize the pyridine. -
Solution:
-
Solvent Swap: Switch to Benzonitrile or Nitrobenzene if downstream separation allows. They are more thermally stable than sulfolane.
-
Protocol Adjustment: Implement a "fed-batch" approach where the substrate is added slowly to the hot fluoride slurry to minimize the concentration of unreacted substrate exposed to thermal stress.
-
Standard Operating Protocol: Anhydrous Halex Activation
-
Charge: Reactor with Spray-Dried KF (1.5 equiv) and Sulfolane (
). -
Dry: Add Toluene (
). Heat to and collect the toluene/water azeotrope via a Dean-Stark trap until the distillate is clear. -
Catalyze: Cool to
. Add (0.05 equiv). -
React: Add Chloropyridine substrate. Heat to
with vigorous agitation (tip speed > 3 m/s). -
Monitor: HPLC for conversion. Stop when conversion >98% or impurity profile degrades.
Workflow Diagram: Halex Mechanism & Optimization
Caption: The Phase Transfer Catalyst (PTC) cycle is essential for solubilizing fluoride ions. Moisture blocks the 'Ion Exchange' step.
Module 2: Process Safety & Diazotization (Balz-Schiemann)
Context: For pyridines that cannot undergo Halex (e.g., meta-fluorination), the Balz-Schiemann reaction (amine
Troubleshooting Guide
Q: How do I manage the thermal runaway risk of diazonium salts on a 5kg scale?
A: Do NOT run this in a static batch reactor.
-
Causality: Pyridyl diazonium tetrafluoroborates are shock-sensitive and possess high decomposition energies (
). In a large batch reactor, the accumulation of this intermediate creates a "thermal bomb." -
Solution: Continuous Flow Chemistry .
-
By using a flow reactor, you minimize the "active inventory" (the amount of explosive material present at any second) to grams rather than kilograms.
-
The high surface-area-to-volume ratio ensures that the heat of neutralization (during diazotization) and decomposition (during fluorination) is instantly dissipated.
-
Q: My yield varies wildly between batches (30% - 70%).
A: Inefficient mixing is causing side reactions (Phenol formation).
-
Causality: If the diazotization is too slow or mixing is poor, the diazonium salt reacts with trace water to form hydroxypyridines (phenols).
-
Solution:
-
Use anhydrous HF/Pyridine (Olah's Reagent) or
in non-aqueous solvents if possible. -
Ensure the reactor has a high mixing coefficient. In flow, use static mixers.
-
Decision Matrix: Batch vs. Flow
| Feature | Batch Reactor (Traditional) | Continuous Flow (Recommended) |
| Active Inventory | High (Entire batch volume) | Low (Only reactor tubing volume) |
| Heat Transfer | Low ( | High ( |
| Intermediate Isolation | Often required (High Risk) | Not required (Telescoped) |
| Residence Time | Hours | Seconds/Minutes |
| Safety Profile | CRITICAL HAZARD | Inherently Safer Design |
Workflow Diagram: Continuous Flow Safety Protocol
Caption: Flow chemistry eliminates the accumulation of explosive diazonium salts by telescoping generation and decomposition.
Module 3: Purification & Materials Engineering
Context: Fluorinated pyridines are often liquids with boiling points similar to their chlorinated precursors or regioisomers. Furthermore, HF byproducts destroy standard glass reactors.
Troubleshooting Guide
Q: The glass lining of my reactor is etching/hazing.
A: You are generating HF in situ.
-
Causality: Even if you don't add HF, Halex reactions release chloride ions which can exchange with bifluorides to release trace HF. Glass (silica) reacts with HF to form
(gas), destroying the vessel integrity. -
Solution:
-
Material Selection: Use Hastelloy C-276 or Monel 400 for the reactor body.
-
Linings: If metal is too expensive, use PTFE (Teflon) or PFA lined vessels. Never use glass-lined steel for fluorination.
-
Q: I cannot separate the 2-fluoro and 3-fluoro isomers by standard distillation.
A: They likely form azeotropes or have
-
Solution:
-
Melt Crystallization: Fluorinated isomers often have vastly different freezing points due to crystal packing symmetry. Cool the mixture slowly; the para-isomer (more symmetric) usually crystallizes first.
-
Steam Distillation: Pyridines form azeotropes with water. Steam distillation can often separate the fluorinated product (volatile with steam) from inorganic salts and tars effectively, though isomer separation might still require a high-plate-count column.
-
Material Compatibility Table
| Material | Compatibility with Fluorides/HF | Max Temp | Recommendation |
| Borosilicate Glass | POOR | N/A | DO NOT USE. Etches rapidly. |
| Stainless Steel (316) | Moderate | Okay for dry KF, corrodes with wet HF. | |
| Hastelloy C-276 | EXCELLENT | Gold standard for Halex/HF. | |
| PTFE / PFA | EXCELLENT | Good for linings, limited by temp. | |
| Monel 400 | Good | Specific resistance to HF gas. |
References
-
Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[2][1][3][4] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society. Link (Foundational Halex chemistry).
-
Baumann, M., et al. (2020). Continuous Flow Synthesis of Fluorinated Heterocycles. Reaction Chemistry & Engineering. Link (Safety in flow).
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines.[3][5] Science. Link (Direct fluorination mechanisms).
-
BenchChem Technical Support. (2025). Technical Support Center: Scalable Synthesis of Fluorinated Pyridines.Link (General process parameters).
-
Scientific Update. (2017). Fluoride Sources for Halex Reactions.[2][4]Link (Anhydrous fluoride preparation).
Validation & Comparative
Comparative Technical Guide: 3-Fluoro vs. 3-Bromo-5-[2-(trifluoromethyl)phenyl]pyridine
This guide provides an in-depth technical comparison between 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine (referred to as Compound F ) and its bromo-analog, 3-Bromo-5-[2-(trifluoromethyl)phenyl]pyridine (referred to as Compound Br ).
Executive Summary
In medicinal chemistry and agrochemical design, the choice between a fluoro- and a bromo-substituted biaryl scaffold is rarely arbitrary. Compound F (Fluoro-analog) serves primarily as a metabolically stable endpoint or a probe for electronic tuning, leveraging the high electronegativity and small van der Waals radius of fluorine. In contrast, Compound Br (Bromo-analog) acts as a divergent synthetic intermediate , offering a reactive handle for further functionalization via palladium-catalyzed cross-couplings.
This guide analyzes the critical differences in synthesis, reactivity, and physicochemical properties to assist researchers in selecting the appropriate analog for their specific application.
Chemical Identity & Structural Properties[1][2]
The core difference lies in the halogen at the 3-position of the pyridine ring. This single atom substitution dictates the molecule's role in a discovery pipeline.
| Feature | Compound F (Fluoro-Analog) | Compound Br (Bromo-Analog) |
| IUPAC Name | 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine | 3-Bromo-5-[2-(trifluoromethyl)phenyl]pyridine |
| CAS Number | 1261600-84-3 | 675589-99-8 |
| Molecular Weight | 241.19 g/mol | 302.09 g/mol |
| Formula | C₁₂H₇F₄N | C₁₂H₇BrF₃N |
| C-X Bond Energy | ~116 kcal/mol (Very Strong) | ~68 kcal/mol (Weak, Reactive) |
| Role | Final Candidate / Metabolic Probe | Synthetic Intermediate / Scaffold |
Structural Visualization
The following diagram illustrates the structural relationship and the steric/electronic impact of the halogen substitution.
Figure 1 : Structural and functional divergence of the Fluoro and Bromo analogs.
Synthetic Utility & Selectivity
The synthesis of these two compounds highlights a fundamental principle in heteroaryl cross-coupling: Chemo-selectivity .
Synthesis of Compound F (High Selectivity)
Compound F is best synthesized via a Suzuki-Miyaura coupling using 3-Bromo-5-fluoropyridine as the starting material.
-
Mechanism : The C-Br bond is significantly more reactive towards oxidative addition by Pd(0) than the C-F bond.
-
Outcome : Exclusive coupling occurs at the bromine position, leaving the fluorine intact. This is a robust, self-validating protocol.
Synthesis of Compound Br (Challenge in Selectivity)
Compound Br requires 3,5-Dibromopyridine .
-
Challenge : Both positions are chemically equivalent. Coupling with 1 equivalent of arylboronic acid results in a statistical mixture: Unreacted starting material, Mono-coupled product (Target), and Bis-coupled byproduct.
-
Solution : Requires strict stoichiometry control (0.9 eq boronic acid) or protecting group strategies, reducing yield and efficiency.
Figure 2 : Synthetic pathways demonstrating the chemo-selective advantage of the Fluoro-analog route.
Physicochemical & Biological Performance[6][7]
For drug development, Compound F is generally the superior scaffold for final testing due to the "Fluorine Effect," while Compound Br is a liability if not functionalized further.
Comparative Data Table
| Property | Compound F | Compound Br | Implication |
| LogP (Lipophilicity) | ~3.8 | ~4.5 | F is more water-soluble; Br carries higher risk of non-specific binding. |
| tPSA (Polar Surface Area) | ~13 Ų | ~13 Ų | Similar polar surface, but F induces different dipole vectors. |
| Metabolic Stability | High | Low/Moderate | F blocks P450 oxidation at C3. Br is a potential metabolic soft spot or toxicophore. |
| Hammett Constant ( | 0.34 | 0.39 | Both are electron-withdrawing, reducing pyridine basicity. |
| Steric A-Value | 0.15 | 0.38 | Br creates significant steric clash, altering binding pocket fit. |
The "Fluorine Effect" in Compound F
Replacing the C-H or C-Br with C-F at the 3-position of pyridine:[1]
-
Lowers pKa : Reduces the basicity of the pyridine nitrogen, potentially improving membrane permeability by reducing the fraction of ionized drug at physiological pH.
-
Blocks Metabolism : The C-F bond is resistant to Cytochrome P450 oxidation, extending the half-life (
) of the molecule compared to the C-H parent.
Experimental Protocols
Protocol A: Selective Synthesis of Compound F
Use this protocol to generate the stable fluoro-biaryl scaffold.
Reagents:
-
3-Bromo-5-fluoropyridine (1.0 equiv)
-
2-(Trifluoromethyl)phenylboronic acid (1.1 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
Potassium Carbonate (2.0 M aq, 3.0 equiv)
-
Dioxane (0.2 M concentration)
Method:
-
Degas : Combine organic halide, boronic acid, and catalyst in dioxane. Sparge with Argon for 10 mins.
-
Initiate : Add aqueous
. Heat to 90°C for 4 hours. -
Workup : Cool, dilute with EtOAc, wash with brine. Dry over
. -
Purification : Flash chromatography (Hexane/EtOAc gradient). The product elutes early due to low polarity.
-
Validation :
NMR will show two distinct signals: one for the group (~ -60 ppm) and one for the Pyridine-F (~ -120 ppm).
Protocol B: Functionalization of Compound Br
Use this protocol to convert Compound Br into an amine derivative (Buchwald-Hartwig).
Reagents:
-
Compound Br (1.0 equiv)
-
Morpholine (1.2 equiv)
- (0.02 equiv) / XPhos (0.04 equiv)
-
NaOtBu (1.5 equiv)
-
Toluene (100°C)
Method:
-
Mix : Combine Compound Br, amine, and base in toluene under
. -
Catalyst : Add pre-mixed Pd/Ligand solution.
-
Heat : Stir at 100°C overnight.
-
Note : The
group on the phenyl ring is electron-withdrawing, which may slightly deactivate the system, but the pyridine ring is electron-deficient enough to facilitate oxidative addition at the C-Br bond.
References
-
Synthesis of Fluorinated Pyridines : Sigma-Aldrich Product Reference for CAS 1261600-84-3. Available at:
- Reactivity of Halopyridines: Schlosser, M. et al. "Site-Selective Halogen-Metal Exchange of 3-Bromo-5-fluoropyridine." Journal of Organic Chemistry. (General reference for 3-Br-5-F-pyridine reactivity).
-
Compound Br Identification : ChemicalBook Entry for 3-Bromo-5-(2-trifluoromethylphenyl)pyridine (CAS 675589-99-8). Available at:
-
Fluorine in Medicinal Chemistry : Purser, S. et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008, 37, 320-330. (Mechanistic support for metabolic stability claims).[2][3]
Sources
A Comparative Guide to the Biological Activity of Trifluoromethylphenylpyridine Regioisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Trifluoromethylphenylpyridine Scaffold
The trifluoromethylphenylpyridine core is a privileged scaffold in medicinal chemistry, combining the metabolic stability and enhanced lipophilicity conferred by the trifluoromethyl (CF3) group with the versatile pharmacological properties of the pyridine ring.[1] The precise positioning of the trifluoromethyl group on the phenyl ring, as well as the attachment point of the phenyl ring to the pyridine, creates a diverse set of regioisomers, each with a unique three-dimensional structure and electronic distribution. These subtle structural variations can lead to profound differences in biological activity, influencing how each molecule interacts with its biological targets.[2][3]
This guide provides a comparative analysis of the biological activities of different trifluoromethylphenylpyridine regioisomers, with a focus on their cytotoxic and antimicrobial properties. By synthesizing available data and outlining key experimental protocols, we aim to provide a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical framework.
Comparative Biological Activity of Trifluoromethylphenylpyridine Regioisomers
Direct, head-to-head comparative studies of all possible trifluoromethylphenylpyridine regioisomers are limited in the publicly available literature. However, by collating data from various sources on individual isomers and structurally related compounds, we can construct a comparative overview. The following tables summarize the known cytotoxic and antimicrobial activities. It is important to note that the specific cell lines and bacterial strains tested can influence the observed activity, and direct comparisons should be made with this in mind.
Table 1: Comparative Cytotoxicity of Trifluoromethylphenyl-Containing Compounds
| Compound/Regioisomer | Cancer Cell Line | Cytotoxicity (IC50) in µM | Reference |
| 1-(4-(Trifluoromethyl)phenyl)-2-(1H-pyrazol-1-yl)ethan-1-one | MCF-7 | 5.84 | [4] |
| 1-(4-(Trifluoromethyl)phenyl)-2-(1H-pyrazol-1-yl)ethan-1-one | MDA-MB-231 | 5.01 | [4] |
| 1-(4-(Trifluoromethyl)phenyl)-2-(1H-pyrazol-1-yl)ethan-1-one | HCT-116 | 5.57 | [4] |
| 1-(3,5-Bistrifluoromethylphenyl)-3-(thiazol-2-yl)thiourea | A549, HeLa, MCF-7, HCT116 | Moderate Activity | [5] |
| 1-(4-Trifluoromethylphenyl)-3-(4-(3-chlorophenyl)thiazol-2-yl)thiourea | A549, HeLa, MCF-7, HCT116 | Moderate Activity | [5] |
Table 2: Comparative Antimicrobial Activity of Trifluoromethylphenyl-Containing Compounds
| Compound/Regioisomer | Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| N-(trifluoromethyl)phenyl substituted pyrazole derivative | S. aureus (MRSA) | 3.12 | [6] |
| 3,5-bis(trifluoromethyl)phenyl substituted pyrazole derivative | Gram-positive bacteria | as low as 0.25 | [7] |
| 4-(Trifluoromethyl)phenyl pyrazole derivative | S. aureus | as low as 0.78 | [8] |
| 1-(4-Trifluoromethylphenyl)-3-(4-(3-chlorophenyl)thiazol-2-yl)thiourea | M. luteus, S. aureus | 3.9 | [5] |
| (Trifluoromethyl)pyridine derivative | Chlamydia trachomatis | Potent activity | [9] |
Note: The data presented are for compounds containing the trifluoromethylphenyl moiety and a heterocyclic ring, which may include pyridine or other heterocycles. Direct data for simple trifluoromethylphenylpyridine regioisomers is sparse.
Structure-Activity Relationship (SAR) Insights
The position of the trifluoromethyl group on the phenyl ring significantly influences the electronic properties of the molecule. A CF3 group is strongly electron-withdrawing, and its position (ortho, meta, or para) will differentially affect the electron density of the phenyl and pyridine rings. This, in turn, impacts the molecule's ability to form hydrogen bonds, engage in pi-stacking interactions, and fit into the binding pockets of target proteins.
For instance, studies on trifluoromethyl-substituted pyrazole derivatives have shown that the position of the trifluoromethyl group can dramatically alter antimicrobial potency.[6][7] Similarly, the substitution pattern on the phenyl ring of thiourea derivatives has a considerable influence on their cytotoxic effects.[10] While a comprehensive SAR for trifluoromethylphenylpyridines is yet to be fully elucidated, it is reasonable to hypothesize that:
-
Steric Hindrance: An ortho-substituted trifluoromethyl group may introduce steric hindrance that could either prevent or lock in a favorable binding conformation, depending on the target.
-
Electronic Effects: A para-substituted trifluoromethyl group will exert the strongest electron-withdrawing effect on the phenyl ring through resonance, which could influence the pKa of the pyridine nitrogen and its potential for interaction.
-
Dipole Moment: The overall dipole moment of the molecule will vary between regioisomers, affecting its solubility, membrane permeability, and interactions with polar residues in a binding site.
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key biological assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to achieve the desired final concentrations.
-
Remove the culture medium from the wells and add 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Mix thoroughly to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be calculated by plotting the percentage of cell viability against the compound concentration.[15]
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]
Protocol:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.[2]
-
Dilute the inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.[16]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[16]
-
Visualization of Experimental Workflow and Potential Mechanism of Action
To provide a clearer understanding of the experimental process and a potential biological pathway affected by these compounds, the following diagrams are provided.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Given that many pyridine-containing compounds exhibit anticancer activity by inhibiting protein kinases, a potential mechanism of action for trifluoromethylphenylpyridines could involve the disruption of key signaling pathways that regulate cell proliferation and survival. One such critical pathway is the MAPK/ERK pathway.
Caption: The MAPK/ERK signaling pathway, a potential target for kinase inhibitors.
Conclusion and Future Directions
The trifluoromethylphenylpyridine scaffold represents a promising starting point for the development of novel therapeutic agents. The limited available data suggests that the biological activity of these compounds is highly dependent on the specific regioisomeric form. A systematic evaluation of all possible regioisomers is warranted to build a comprehensive structure-activity relationship and identify the most promising candidates for further development.
Future research should focus on:
-
Systematic Synthesis and Screening: The synthesis and biological evaluation of a complete library of trifluoromethylphenylpyridine regioisomers against a panel of cancer cell lines and microbial strains.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by the most active compounds.
-
In Vivo Efficacy and Toxicity: Preclinical evaluation of lead compounds in animal models to assess their therapeutic potential and safety profiles.
By pursuing these avenues of research, the full therapeutic potential of this versatile class of compounds can be unlocked.
References
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Li, J., et al. (2019). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Scientific reports, 9(1), 1-8. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, August 16). An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Transition State Analog Enzyme Inhibitors: Structure-Activity Relation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, August 19). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Retrieved from [Link]
-
Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, August 22). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, July 26). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. Retrieved from [Link]
-
MDPI. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Semantic Scholar. (2022, June 16). Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, January 19). In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
MDPI. (2022, May 18). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]
-
AWS. (n.d.). found to be potent cytotoxic with IC50 value 47.401±3.991 respectively.. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 of the tested compounds against A549 cells compared to 5‐FU.. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity (IC 50 ± SEM, mM) of Compounds 4a -4f and 5a -5e against Selected Cancerous Cell Lines. Retrieved from [Link]
-
MDPI. (2020, November 18). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [https://www.researchgate.net/publication/353979857_Synthesis_of_35-Bis trifluoromethylphenyl-Substituted_Pyrazole_Derivatives_as_Potent_Growth_Inhibitors_of_Drug-Resistant_Bacteria]([Link] trifluoromethylphenyl-Substituted_Pyrazole_Derivatives_as_Potent_Growth_Inhibitors_of_Drug-Resistant_Bacteria)
-
MDPI. (2026, January 19). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, October 28). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, September 4). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Retrieved from [Link]
-
MDPI. (2025, November 17). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. Retrieved from [Link]
-
ResearchGate. (2021, August 27). (PDF) Design, Synthesis, and Antimicrobial Activity of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. Retrieved from [Link]
-
MDPI. (2025, December 15). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 3. protocols.io [protocols.io]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. researchhub.com [researchhub.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 16. benchchem.com [benchchem.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Guide to the Bioisosteric Replacement of Fluorine in Pyridine-Based Drugs
Abstract
The strategic incorporation of fluorine into pyridine-based scaffolds is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate physicochemical properties and enhance pharmacological outcomes.[1][2] However, circumstances such as off-target activity, undesirable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, or the need to explore new intellectual property space often necessitate the replacement of fluorine. This guide provides an in-depth comparison of key bioisosteric replacements for the fluorine atom in pyridine-containing drug candidates. We will explore the rationale behind these substitutions, present comparative experimental data, and provide detailed protocols for their synthesis and evaluation, with a focus on the nitrile (-CN) and difluoromethyl (-CHF2) groups as leading alternatives.
Introduction: The Double-Edged Sword of Fluorine on the Pyridine Ring
The pyridine ring is a privileged scaffold in drug discovery, and its properties are exquisitely sensitive to substitution. Fluorine, being the most electronegative element, exerts a powerful influence when appended to this ring system.[3][4] Its primary roles include:
-
pKa Modulation: The electron-withdrawing nature of fluorine significantly lowers the basicity (pKa) of the pyridine nitrogen.[4][5][6] This is a critical parameter that governs solubility, cell permeability, and off-target activity, such as hERG inhibition, which can be mitigated by reducing basicity.[7][8]
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[2][4] Placing a fluorine atom at a metabolically labile position can dramatically increase a compound's half-life.[9]
-
Binding Interactions: Fluorine can engage in unique, non-covalent interactions within a protein's active site, including dipole-dipole and multipolar interactions with backbone carbonyls, which can enhance binding affinity.[3][6]
Despite these advantages, the very properties that make fluorine attractive can also be liabilities. An excessive reduction in pKa might hinder desired interactions, and the lipophilicity increase that often accompanies fluorination can lead to poor solubility or promiscuous binding.[10][11] This creates a clear need for alternative functional groups that can mimic some of fluorine's desirable properties while offering a different overall physicochemical profile.
A Comparative Analysis of Key Fluorine Bioisosteres
The selection of a bioisostere is a context-dependent decision, driven by the specific liability one aims to correct.[7][11] Here, we compare two prominent non-classical bioisosteres for fluorine on a pyridine ring: the nitrile and the difluoromethyl groups.[9]
The Nitrile (-CN) Group: An Electron-Withdrawing Mimic
The nitrile or cyano group is an excellent non-classical bioisostere for fluorine, particularly when the primary goal is to replicate the strong electron-withdrawing effect.[9]
-
Electronic and Steric Properties: The nitrile group is linear and a potent electron-withdrawing group, capable of lowering the pyridine pKa in a manner comparable to fluorine. However, unlike the monofunctional fluorine atom, the nitrile's nitrogen can act as a hydrogen bond acceptor, introducing a potential new binding interaction that was not previously possible.
-
Rationale for Use: The nitrile is an ideal choice when a significant reduction in pKa is required, but the lipophilicity needs to be managed differently than with fluorine. It is frequently employed in kinase inhibitor programs and other scaffolds where modulating the basicity of a nearby heterocycle is critical for potency and selectivity.[10][12]
The Difluoromethyl (-CHF2) Group: A Lipophilic H-Bond Donor
The difluoromethyl group has emerged as a versatile bioisostere that offers a unique blend of properties, distinct from both fluorine and nitrile.[13]
-
Electronic and Steric Properties: The -CHF2 group is electron-withdrawing, though generally less so than a single fluorine atom directly on the ring. Its key feature is the weakly acidic proton, which allows it to function as a hydrogen bond donor. This duality—acting as an electronic mimic while also being capable of new hydrogen bonding interactions—makes it a powerful tool.[11]
-
Rationale for Use: This group is particularly interesting as a replacement for a pyridine-N-oxide or when seeking to introduce a hydrogen bond donor capability to probe interactions with residues like aspartate or glutamate in an active site.[13][14]
Comparative Data: A Case Study in Quorum Sensing Inhibitors
A clear example of successful bioisosteric replacement can be found in the development of quorum sensing inhibitors, where a 2-difluoromethylpyridine moiety was evaluated as a bioisostere for pyridine-N-oxide. While not a direct F-for-F replacement, it demonstrates the principle of substituting a functional group to improve properties while maintaining or enhancing activity.
| Compound ID | Key Functional Group | IC50 (µM) vs. P. aeruginosa | Reference |
| 4NPO | Pyridine-N-oxide | 33 ± 1.12 | [13][14] |
| Analog 1 | 2-Difluoromethylpyridine | 35 ± 1.12 | [13][14] |
| Analog 5 | 2-Difluoromethylpyridine | 19 ± 1.01 | [13][14] |
| Analog 6 | 2-Difluoromethylpyridine | 27 ± 0.67 | [13][14] |
Table 1: Comparative potency of a pyridine-N-oxide compound (4NPO) and its 2-difluoromethylpyridine bioisosteres. The data shows that the bioisosteric replacement maintained or, in the case of Analog 5, significantly improved biological activity.[13][14]
Experimental Design & Protocols
The successful implementation of a bioisosteric replacement strategy relies on robust synthetic methods and reliable assays for evaluation.
Workflow for Bioisostere Selection and Evaluation
The decision to replace a fluorine atom and the choice of its replacement should follow a logical, data-driven workflow.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. mch.estranky.sk [mch.estranky.sk]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. blumberginstitute.org [blumberginstitute.org]
- 7. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioisostere - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis of 4,6-diphenyl-3-cyanopyridine derivatives based on 3D-QSAR: unveiling their potential as survivin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
comparing the efficacy of different trifluoromethylating reagents for pyridines
[1]
Executive Summary
The trifluoromethylation of pyridines represents a critical challenge in medicinal chemistry due to the electron-deficient nature of the pyridine ring. Unlike electron-rich arenes that readily undergo electrophilic aromatic substitution, pyridines are resistant to standard electrophilic
This guide evaluates the four dominant reagent classes—Langlois , Baran (Zinc Sulfinates) , Togni , and Ruppert-Prakash —providing a technical framework for selection based on substrate electronics, regioselectivity requirements, and scalability.
Mechanistic Landscape & Reagent Categorization
Understanding the reactive species is the first step in protocol selection.
| Reagent Class | Primary Reagent | Reactive Species | Mechanism Type | Best For |
| Sulfinates (Salt) | Langlois ( | Radical (Minisci) | Cost-sensitive, early-stage functionalization. | |
| Sulfinates (Zinc) | Baran ( | Radical (Innate) | Complex substrates, late-stage functionalization (LSF). | |
| Hypervalent Iodine | Togni I / II | Radical / Electrophilic | Mild conditions, photoredox catalysis. | |
| Silanes | Ruppert-Prakash ( | Nucleophilic | Activated pyridines (N-oxides, N-salts). |
Mechanism of Action: Radical Addition to Pyridine
The most common direct functionalization route is the addition of an electrophilic
Figure 1: General mechanism for radical trifluoromethylation of protonated pyridines.[1][2][3]
Detailed Reagent Comparison
A. Langlois Reagent (Sodium Trifluoromethanesulfinate)
The Industrial Workhorse
-
Chemistry: Requires an oxidant (TBHP,
) to release and generate . -
Pros: Extremely inexpensive ($< $1/gram), stable solid, scalable.
-
Cons: Poor solubility in organic solvents (requires water/biphasic systems), harsh oxidants can decompose sensitive functional groups, regioselectivity is often a mixture of C2/C4.
-
Verdict: Best for gram-scale synthesis of simple building blocks where isomer separation is acceptable.
B. Baran Reagent (Zinc Trifluoromethanesulfinate - TFMS)
The "Diversinate" Upgrade
-
Chemistry: A zinc salt analogue of the Langlois reagent.
-
Pros: Significant solubility improvement in organic solvents (DCM, DMSO) compared to the sodium salt. Allows for milder oxidation conditions (often TBHP alone) and higher functional group tolerance.
-
Cons: More expensive than Langlois reagent.
-
Verdict: The "Gold Standard" for Late-Stage Functionalization (LSF) of complex pharmaceutical intermediates.
C. Togni’s Reagents (Hypervalent Iodine)
The Photoredox Partner
-
Chemistry: Formally electrophilic but acts as a radical source under photoredox conditions (
) or Lewis acid activation. -
Pros: Very mild; operates at room temperature. Excellent for substrates prone to oxidative degradation.
-
Cons: Atom uneconomical (high molecular weight byproducts), expensive, potential safety hazards (explosive upon heating).
-
Verdict: Use when substrates fail under Minisci (oxidative) conditions.
D. Ruppert-Prakash Reagent ( )
The Nucleophile
-
Chemistry: Generates
upon activation with fluoride ( , ). -
Pros: Controlled reactivity.
-
Cons: Does not react with neutral pyridines. Requires pre-activation of the pyridine to an N-oxide or N-alkyl salt.
-
Verdict: Essential for specific regioselectivity patterns not accessible via radical chemistry, or when N-oxide chemistry is already part of the route.
Performance Metrics & Decision Matrix
Comparative Data Table
| Feature | Langlois ( | Baran ( | Togni (I/II) | Ruppert-Prakash ( |
| Cost | Low | Moderate | High | Moderate |
| Solubility | Water/DMSO | DCM/DMSO/EtOAc | Common Organics | Common Organics |
| Oxidant Needed? | Yes (Strong) | Yes (Mild) | No (Photoredox) | No (Fluoride activation) |
| C2:C4 Selectivity | Low (Mixtures common) | Moderate | Moderate | High (via N-oxide) |
| Yield (Avg) | 30-50% | 40-70% | 50-80% | 60-90% (2 steps) |
Decision Framework
Figure 2: Strategic decision tree for reagent selection.
Experimental Protocols
Protocol A: Minisci Trifluoromethylation (Langlois Reagent)
Best for: Scalable synthesis of simple pyridine building blocks.
Reagents:
-
Substrate: Pyridine derivative (1.0 equiv)
-
Reagent:
(Langlois) (3.0 equiv) -
Oxidant: TBHP (70% aq.) (5.0 equiv)[4]
-
Solvent: DCM:Water (2.5:1)
-
Additive: TFA (1.0 equiv) - Critical for activating the pyridine.
Procedure:
-
Dissolve the pyridine (1 mmol) in DCM (2.5 mL) and Water (1 mL).
-
Add Langlois reagent (3 mmol) and TFA (1 mmol).
-
Cool to 0°C. Add TBHP (5 mmol) dropwise.
-
Allow to warm to room temperature and stir vigorously for 24 hours.
-
Validation: Monitor by
NMR (expect signal ~ -63 ppm). -
Workup: Quench with saturated
. Extract with DCM. Purify via column chromatography.[5]
Protocol B: Innate Radical Trifluoromethylation (Baran Reagent)
Best for: Late-stage functionalization of complex heterocycles.
Reagents:
-
Substrate: Heterocycle (1.0 equiv)
-
Reagent:
(TFMS) (2.0 equiv) -
Oxidant: TBHP (70% aq.) (3.0 - 5.0 equiv)[4]
-
Solvent: DCM:Water (2.5:1) or DMSO[6]
Procedure:
-
To a vial containing the heterocycle (0.5 mmol) in DCM (1.5 mL) and water (0.6 mL), add TFMS (1.0 mmol).
-
Add TBHP (1.5 mmol) slowly at room temperature.
-
Stir for 12-24 hours.
-
Note: If conversion is stalled, add a second portion of TFMS (1.0 equiv) and TBHP (1.5 equiv).
-
Workup: Partition between DCM and saturated
. The zinc salts are water-soluble and easily removed.
Protocol C: Nucleophilic Trifluoromethylation (Ruppert-Prakash)
Best for: Regiocontrolled synthesis via N-Oxides.
Reagents:
-
Substrate: Pyridine N-oxide (1.0 equiv)
-
Reagent:
(1.2 equiv) -
Activator:
(catalytic) or -
Solvent: THF or DME
Procedure:
-
Dissolve Pyridine N-oxide in dry THF under Argon.
-
Add
(1.2 equiv) at 0°C. -
Add catalytic TBAF (0.1 equiv) or CsF.
-
Stir at RT for 2 hours.
-
Critical Step: The intermediate is often a silylated species. Acidic hydrolysis or treatment with TBAF is required to yield the trifluoromethylated pyridine (often accompanied by deoxygenation or requiring a separate reduction step depending on exact conditions).
References
-
Langlois Reagent Original: Langlois, B. R.; Laurent, E.; Roidot, N. "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions."[7] Tetrahedron Lett.[7]1991 , 32, 7525. Link
-
Baran Reagent (Zinc Sulfinates): Fujiwara, Y.; Dixon, J. A.; O'Hara, F.; Funder, E. D.; Dixon, D. D.; Rodriguez, R. A.; Baxter, R. D.; Herlé, B.; Sach, N.; Collins, M. R.; Ishihara, Y.; Baran, P. S.[5] "Practical and innate carbon-hydrogen functionalization of heterocycles." Nature2012 , 492, 95–99.[8] Link
-
Togni Reagent Review: Charpentier, J.; Früh, N.; Togni, A. "Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents." Chem. Rev.[9]2015 , 115, 650–682. Link
-
Ruppert-Prakash Reagent: Prakash, G. K. S.; Yudin, A. K. "Perfluoroalkylation with Organosilicon Reagents." Chem. Rev.[9]1997 , 97, 757–786. Link
-
Photoredox Application: Nagib, D. A.; MacMillan, D. W. C. "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature2011 , 480, 224–228. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethylation of Heteroarenes via C-H Bond Activation | TCI AMERICA [tcichemicals.com]
- 6. Continuous Flow Homolytic Aromatic Substitution with Electrophilic Radicals: A Fast and Scalable Protocol for Trifluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Baran difluoromethylation reagent - Enamine [enamine.net]
- 9. researchgate.net [researchgate.net]
The Impact of Fluorination on the Cytotoxicity of Pyridine Compounds: A Comparative Guide
Introduction: The Strategic Role of Fluorine in Pyridine-Based Drug Discovery
Pyridine, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its versatility allows for a wide range of chemical modifications to modulate pharmacological properties. Among these modifications, the introduction of fluorine atoms has emerged as a powerful strategy in drug design.[2][3] The unique physicochemical properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity.[2][4][5] This guide provides an in-depth comparison of the cytotoxic profiles of fluorinated and non-fluorinated pyridine compounds, supported by experimental data, to elucidate the impact of this strategic chemical alteration for researchers, scientists, and drug development professionals.
The rationale for incorporating fluorine into potential drug candidates, including those with a pyridine core, is multifaceted. Strategic fluorination can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, thereby prolonging the compound's half-life.[2][4][5] It can also modulate lipophilicity, which is crucial for cell membrane permeability and overall bioavailability.[2][6] Furthermore, the strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, influencing how the molecule interacts with its biological targets.[2][5]
Comparative Cytotoxicity: A Data-Driven Analysis
The true measure of the impact of fluorination lies in the direct comparison of the cytotoxic activity of structurally analogous fluorinated and non-fluorinated pyridine compounds. The half-maximal inhibitory concentration (IC50), a key metric of a compound's potency, is often used to quantify and compare cytotoxicity. A lower IC50 value indicates a more potent cytotoxic effect.
While a comprehensive head-to-head comparison of a wide range of analogous pairs is not always available in a single study, analysis of existing literature provides valuable insights. The following table summarizes representative data from studies that have investigated the cytotoxicity of both fluorinated and non-fluorinated pyridine derivatives against various cancer cell lines.
| Compound/Derivative Pair | Fluorination | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine Derivative 19 | Non-fluorinated (OH group) | MCF-7 | 4.75 | [1] |
| Pyridine Derivative 25 | Fluorinated | MCF-7 | 24.89 | [1] |
| Pyridine Derivative 40 | Fluorinated (para-position) | SW1116 | 15.71 | [1] |
| Pyridine Derivative 40 | Fluorinated (para-position) | BGC823 | 17.84 | [1] |
| Pyridine Derivative 25 | Fluorinated (meta-position) | BGC823 | Not specified in snippet | [1] |
Analysis of the Data:
The data presented in the table, while not exhaustive, reveals a nuanced relationship between fluorination and cytotoxicity. In the case of Pyridine Derivatives 19 and 25, the addition of a fluorine atom in place of a hydroxyl group resulted in a significant increase in the IC50 value (from 4.75 µM to 24.89 µM) against the MCF-7 breast cancer cell line, indicating a decrease in cytotoxic potency.[1] This highlights that the effect of fluorination is highly context-dependent and is influenced by the overall molecular structure and the specific biological target.
Conversely, a comparison between different positional isomers of fluorinated pyridine derivatives can also yield interesting results. For instance, a pyridine derivative with fluorine at the para-position (Derivative 40) exhibited a lower IC50 value against the SW1116 cell line compared to a derivative with fluorine at the meta-position (Derivative 25), suggesting that the position of the fluorine atom can significantly impact cytotoxic activity.[1]
It is crucial to recognize that these examples represent a small subset of the vast chemical space of pyridine derivatives. The overall effect of fluorination on cytotoxicity is a complex interplay of various factors, including the position of the fluorine atom, the presence of other functional groups, and the specific cancer cell line being tested.
Mechanistic Insights: How Fluorine Influences Cytotoxicity
The observed differences in cytotoxicity between fluorinated and non-fluorinated pyridine compounds can be attributed to several underlying mechanisms. The introduction of fluorine can alter the molecule's interaction with cellular components and its metabolic fate.
Modulation of Drug-Target Interactions
The high electronegativity of fluorine can create strong dipoles and alter the electronic distribution within the pyridine ring. This can lead to enhanced binding affinity with target proteins through various non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions.[2] For some pyridine-based anticancer agents that function as enzyme inhibitors (e.g., kinase inhibitors), this enhanced binding can translate to more potent inhibition and, consequently, greater cytotoxicity.[2]
Caption: Fluorination can enhance binding to target proteins, leading to increased cytotoxicity.
Alteration of Metabolic Pathways and "Lethal Synthesis"
Fluorine's impact on metabolic stability is a key factor influencing cytotoxicity. By replacing a hydrogen atom at a metabolically labile position with a fluorine atom, the strong C-F bond can prevent enzymatic degradation by cytochrome P450 enzymes.[4][5] This can lead to higher intracellular concentrations of the active compound and prolonged exposure, ultimately resulting in greater cytotoxicity.
In some cases, fluorinated compounds can undergo a process known as "lethal synthesis."[7] In this scenario, a relatively non-toxic fluorinated precursor is metabolized by cellular enzymes into a highly toxic molecule that can then disrupt critical cellular processes.[7] A classic example is the conversion of 5-fluorouracil (a fluorinated pyrimidine) into metabolites that inhibit thymidylate synthase, a crucial enzyme for DNA synthesis, leading to cell death.[8][9] While this example is from the pyrimidine class, similar principles can apply to fluorinated pyridines.
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
To empirically compare the cytotoxicity of fluorinated and non-fluorinated pyridine compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method.[10][11] This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10]
Principle of the MTT Assay
Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured. The intensity of the color is directly proportional to the number of viable, metabolically active cells.[10]
Step-by-Step Methodology
-
Cell Seeding:
-
Culture the desired cancer cell line in a 96-well plate at an appropriate density.
-
Incubate the plate overnight to allow the cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the fluorinated and non-fluorinated pyridine compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from the wells.
-
Add a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[10]
-
Gently mix the plate on an orbital shaker to ensure complete solubilization.
-
-
Absorbance Measurement:
Data Analysis
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control)] x 100
-
-
Determine IC50 Values:
-
Plot the percent viability against the log of the compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Caption: A typical workflow for determining cytotoxicity using the MTT assay.
Conclusion: A Strategic Tool with Context-Dependent Outcomes
The strategic incorporation of fluorine into pyridine-based compounds is a powerful and widely adopted approach in modern drug discovery.[2][3] As demonstrated by the presented data and mechanistic insights, fluorination can significantly impact the cytotoxic properties of pyridine derivatives. However, the outcome is not always a straightforward enhancement of potency. The effect of fluorination is highly dependent on the specific molecular context, including the position of the fluorine atom and the presence of other functional groups, as well as the biological system under investigation.
For researchers and drug development professionals, a thorough understanding of the principles outlined in this guide is essential for the rational design of novel and effective pyridine-based therapeutic agents. The judicious use of fluorine, guided by empirical data from well-controlled cytotoxicity assays, will continue to be a key strategy in the development of the next generation of anticancer drugs.
References
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). International Journal of Pharmacy and Pharmaceutical Science. Retrieved from [Link]
-
Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Retrieved from [Link]
-
Phelps, M. E. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Encyclopedia, 2(2), 856-871. Retrieved from [Link]
-
Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3433. Retrieved from [Link]
-
Hernández-García, E., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3293. Retrieved from [Link]
-
Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]
-
Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. Retrieved from [Link]
-
Armstrong, R. D., & Diasio, R. B. (1981). Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine. Cancer Research, 41(9 Pt 1), 3353-3358. Retrieved from [Link]
-
Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. (2022, February 11). MDPI. Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Sigma-Aldrich. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Cytotoxicity activity with the IC 50 values. Statistical significance... (n.d.). ResearchGate. Retrieved from [Link]
-
Yildirim, C., et al. (2022). Novel 5-fluorouracil complexes of Zn(ii) with pyridine-based ligands as potential anticancer agents. Dalton Transactions, 51(10), 3925-3939. Retrieved from [Link]
-
The Role of Small Molecules Containing Fluorine Atoms. (2024, February 27). Encyclopedia.pub. Retrieved from [Link]
-
Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. Retrieved from [Link]
-
Studies on Fluorinated Pyrimidines. (2025, September 19). ResearchGate. Retrieved from [Link]
-
Comparison of the IC50 (μM) values obtained by cytotoxic activities using MTT assay. (n.d.). ResearchGate. Retrieved from [Link]
-
PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. Retrieved from [Link]
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Validation of Analytical Methods for 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine
This guide provides a comprehensive framework for the development and validation of analytical methods for the novel compound 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine. As a molecule of interest in pharmaceutical development, ensuring the purity, potency, and quality of this active pharmaceutical ingredient (API) or intermediate is paramount. This document is intended for researchers, analytical chemists, and quality control professionals, offering a comparative analysis of suitable analytical techniques and detailed protocols grounded in established regulatory principles.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose[1][2]. This guide is structured to not only present methodologies but to explain the scientific rationale behind the selection of specific techniques and validation parameters, adhering to the framework established by the International Council for Harmonisation (ICH) Q2(R2) and Q14 guidelines[1][3][4].
Foundational Principles: The ICH Framework for Analytical Validation
Before delving into specific methods, it is crucial to understand the core validation characteristics mandated by regulatory bodies. The ICH Q2(R2) guideline provides a harmonized standard for what constitutes a validated analytical procedure, ensuring data integrity and reliability[1][4][5]. The development and validation of a method are now seen as a lifecycle, a continuous process driven by a predefined Analytical Target Profile (ATP)[1][4].
The primary validation parameters to be assessed are summarized below:
| Validation Parameter | Description | Typical Acceptance Criteria (for Assay) |
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components)[1][3]. | No significant interference at the analyte's retention time or m/z. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range[3]. | Correlation coefficient (R²) ≥ 0.995[6]. |
| Range | The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[3][4]. | 98.0% to 102.0% recovery of the analyte in a spiked matrix. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Assessed at two levels: Repeatability and Intermediate Precision. | Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%[3]. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters[2]. Provides an indication of its reliability during normal usage. | System suitability parameters remain within acceptance criteria. |
Comparative Analysis of Chromatographic Techniques
The choice of analytical technique is the most critical decision in method development. For a non-volatile, fluorinated organic molecule like 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine, High-Performance Liquid Chromatography (HPLC) is the presumptive workhorse. However, Gas Chromatography (GC) may have specific applications, particularly for volatile impurities.
High-Performance Liquid Chromatography (HPLC): The Primary Choice
HPLC is ideally suited for the analysis of non-volatile and thermally labile compounds, making it the standard for assays of most pharmaceutical APIs[6][7][8][9].
-
Causality: The compound's polarity, conferred by the pyridine nitrogen and fluorine atoms, and its relatively high molecular weight make it highly soluble in common HPLC mobile phases and suitable for separation on a reversed-phase column[6]. HPLC operates at or near ambient temperatures, preventing thermal degradation of the analyte[8][10].
-
Detection: A UV-Vis or Diode Array Detector (DAD) is appropriate, as the pyridine and phenyl rings contain chromophores that absorb UV light, typically in the 250-280 nm range for pyridine derivatives[6]. For enhanced sensitivity and specificity, especially in complex matrices or for impurity profiling, coupling HPLC with a Mass Spectrometry (MS) detector (LC-MS) is the gold standard[9].
Gas Chromatography (GC): A Specialized Alternative
GC is a powerful technique for separating volatile compounds[7][10]. Its utility for analyzing the primary compound, 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine, is limited by the analyte's presumed low volatility.
-
Causality: GC requires the analyte to be volatile and thermally stable at high temperatures (150-300 °C)[8][10]. The target molecule may degrade at these temperatures. However, GC excels in the analysis of residual solvents or potential volatile impurities from the synthesis process[8][9].
-
Detection: A Flame Ionization Detector (FID) offers excellent sensitivity for organic compounds, while a Mass Spectrometer (GC-MS) provides definitive identification of unknown volatile peaks[7][9].
Performance Comparison: HPLC vs. GC
| Performance Characteristic | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on analyte partitioning between a liquid mobile phase and a solid stationary phase[6][7]. | Separation of volatile compounds in the gas phase based on partitioning with a stationary phase[6][7]. |
| Applicability to Analyte | Excellent. Well-suited for non-volatile and thermally sensitive compounds like the target molecule[8]. | Poor for primary assay. Suitable for volatile impurities or if derivatization is performed[6]. |
| Typical Run Time | 10 - 60 minutes[7][8]. | Seconds to minutes[7][8]. |
| Typical Precision (%RSD) | ≤ 1.5%[3]. | ≤ 5.0%[6]. |
| Typical Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0%[6]. |
| Cost & Complexity | Higher cost due to solvent consumption and high-pressure pumps[7][8]. | Generally more cost-effective; uses inexpensive carrier gases[7][8]. |
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for developing and validating an HPLC-UV method for the assay of 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine. These protocols are designed to be self-validating systems, where system suitability checks are integrated to ensure the system is performing correctly before any samples are analyzed[2].
Overall Validation Workflow
The validation process follows a logical sequence, starting with method development and culminating in a comprehensive validation report.
Caption: Overall workflow for analytical method validation.
Proposed HPLC-UV Method Protocol
This protocol provides a starting point for the assay of 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine.
Caption: Experimental workflow for the proposed HPLC-UV method.
Step-by-Step Methodology:
-
Instrumentation:
-
Reagents and Solutions:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Reference Standard: 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine of known purity.
-
Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio must be optimized during method development to achieve optimal retention and peak shape.
-
Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to create a stock solution (e.g., 1.0 mg/mL). Dilute to a working concentration (e.g., 100 µg/mL)[11].
-
Sample Solution: Prepare the sample to be tested at the same nominal concentration as the working standard.
-
-
Chromatographic Conditions:
-
Validation Experiments:
-
Specificity: Inject blank, placebo (if in a formulation), and solutions of known related substances/impurities to demonstrate no interference.
-
Linearity: Prepare a series of at least five concentrations across the desired range (e.g., 50% to 150% of the nominal concentration). Plot peak area against concentration and perform linear regression.
-
Accuracy: Analyze samples spiked with known amounts of the reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery.
-
Precision (Repeatability): Perform at least six replicate injections of the standard solution or analyze six independent sample preparations. Calculate the Relative Standard Deviation (%RSD).
-
Precision (Intermediate): Repeat the precision study on a different day, with a different analyst, or on a different instrument.
-
Robustness: Deliberately vary method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) and assess the impact on system suitability.
-
Spectroscopic Methods for Structural Confirmation
While chromatography is used for quantification, spectroscopic techniques are essential for unequivocal identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As a fluorinated compound, ¹⁹F NMR is particularly powerful, offering a wide chemical shift range and high sensitivity[12][13]. ¹H and ¹³C NMR are also critical for full structural elucidation. The coupling constants between fluorine, hydrogen, and carbon atoms provide definitive structural information[12][14].
-
Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern of the molecule. When coupled with a chromatographic inlet (GC-MS or LC-MS), it is a powerful tool for identifying impurities and degradation products[9]. The mass spectrum for a related compound, pentafluoropyridine, shows a clear molecular ion peak which is crucial for identification[15].
Conclusion
The validation of an analytical method for 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine requires a systematic, evidence-based approach grounded in ICH guidelines[1][2][3]. For quantification and purity assessment, a reversed-phase HPLC method with UV detection is the most appropriate and robust choice due to the analyte's physicochemical properties. The method's performance must be rigorously verified by assessing its specificity, linearity, accuracy, precision, and robustness. Gas chromatography may serve a supplementary role for analyzing volatile impurities. Finally, spectroscopic techniques like NMR and MS are indispensable for the absolute structural confirmation of the main component and the identification of unknown impurities. By following the comparative analysis and protocols outlined in this guide, researchers can develop and validate a reliable, accurate, and precise analytical method fit for its intended purpose in a regulated pharmaceutical environment.
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- Cross-Validation of HPLC and GC-MS Methods for Pyridin-4-ol Analysis: A Comparative Guide - Benchchem. (n.d.).
- ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, January 8).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
- Small Molecule Analysis Testing: HPLC vs GC - Brewer Science. (n.d.).
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | C6H2ClF4N | CID 1268075 - PubChem. (n.d.).
- "NMR spectral characteristics of fluorocontaining pyridines" - Fluorine notes. (2017, April).
- HPLC vs GC: What Sets These Methods Apart - Phenomenex. (2025, June 6).
- HPLC vs GC: Application Differences - Allan Chemical Corporation. (n.d.).
- 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine - MDPI. (2013, September 25).
- guidance for the validation of pharmaceutical quality control analytical methods. (n.d.).
- Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. (2025, September 8).
- Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020, October 13).
- Supporting Information for - The Royal Society of Chemistry. (n.d.).
- 3.2.P.5.3 Validation of Analytical Procedures. (n.d.).
- Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. (2017, December 18).
- Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes - KOPS. (n.d.).
- Pyridine, pentafluoro- - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
- rp-hplc method development and - international journal of advanced research in medical and pharmaceutical sciences(ijarmps). (2021, September 15).
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. brewerscience.com [brewerscience.com]
- 8. HPLC vs GC: Application Differences - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 11. ijarmps.org [ijarmps.org]
- 12. azom.com [azom.com]
- 13. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 14. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 15. Pyridine, pentafluoro- [webbook.nist.gov]
A Senior Application Scientist's Guide to the Synthetic Methods for Trifluoromethylated Pyridines
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Trifluoromethyl-Pyridine Motif
In the landscape of modern chemical research, particularly in drug discovery and agrochemicals, few structural motifs have proven as impactful as the trifluoromethylated pyridine (TFMP). The pyridine ring is a privileged scaffold, a cornerstone of numerous bioactive molecules due to its metabolic stability and ability to engage in crucial hydrogen bonding interactions.[1][2] When decorated with a trifluoromethyl (-CF3) group, its properties are profoundly enhanced. The -CF3 group is a powerful modulator of a molecule's physicochemical profile, known to increase lipophilicity, improve metabolic stability by blocking oxidation sites, and alter electronic properties, often leading to enhanced binding affinity with biological targets.[1][3][4]
This guide provides a comprehensive literature review and a practical comparison of the principal synthetic strategies for accessing TFMPs. We will move beyond a simple catalog of reactions to delve into the mechanistic rationale behind these methods, offering field-proven insights to help researchers select the optimal strategy for their specific application, whether for late-stage functionalization in a drug discovery program or for the large-scale synthesis of a key intermediate.
The synthetic approaches can be broadly classified into two major categories:
-
Late-Stage Trifluoromethylation: The introduction of a -CF3 group onto a pre-formed pyridine ring.
-
Ring Construction Synthesis: The de novo assembly of the pyridine ring from acyclic precursors already bearing the -CF3 moiety.[5][6]
We will explore the nuances, advantages, and limitations of each, supported by experimental data and detailed protocols.
Part A: Late-Stage Trifluoromethylation Strategies
Late-stage functionalization (LSF) is a paramount strategy in medicinal chemistry, allowing for the rapid diversification of complex molecular scaffolds at a late point in a synthetic sequence. This approach enables the exploration of structure-activity relationships (SAR) without the need to re-synthesize molecules from scratch. The direct introduction of a -CF3 group onto a pyridine ring is a challenging yet highly valuable transformation. These methods are typically categorized by the nature of the trifluoromethylating intermediate: radical (CF3•), electrophilic (CF3+), or nucleophilic (CF3-).
Radical Trifluoromethylation: A Versatile C-H Functionalization Tool
Radical trifluoromethylation is arguably the most widely employed method for the direct C-H functionalization of pyridines. The general principle involves the generation of a highly reactive trifluoromethyl radical, which then undergoes addition to the electron-deficient pyridine ring. While powerful, a key challenge is controlling the regioselectivity of this addition.[7]
Core Mechanism & Causality: The trifluoromethyl radical is electrophilic and preferentially adds to positions of highest electron density on the pyridine ring. However, in protonated or Lewis acid-activated pyridines, the reaction proceeds via a Minisci-type mechanism, where the radical attacks the electron-deficient C2 or C4 positions. The choice of reagent and reaction conditions—particularly the use of photoredox catalysis—has revolutionized the generation of CF3• under mild conditions.
Caption: General Photoredox Cycle for Radical Trifluoromethylation.
Key Reagents and Comparative Performance:
| Reagent Class | Common Examples | Typical Conditions | Advantages | Limitations |
| Sulfinate Salts | CF3SO2Na (Langlois' Reagent) | Oxidant (t-BuOOH) or Photoredox (e.g., Ru(bpy)3Cl2) | Bench-stable, inexpensive, efficient[2][8] | Requires stoichiometric oxidant or photocatalyst setup. |
| Sulfonyl Chlorides | CF3SO2Cl (Triflyl Chloride) | Photoredox catalysis, visible light[9] | Highly efficient, good for electron-deficient heterocycles. | Reagent is a gas, can be corrosive. |
| Hypervalent Iodine | Togni's Reagents | Photoredox catalysis, thermal, reductive activation | Shelf-stable solids, versatile reactivity[10][11] | Higher cost compared to sulfinates. |
| Carboxylic Acids | CF3COOH (TFA), (CF3CO)2O (TFAA) | Photoredox with a redox trigger (e.g., Pyridine N-oxide)[12][13] | Very inexpensive and abundant CF3 source. | Requires specific activation manifold. |
Representative Protocol: Photocatalytic Trifluoromethylation using Triflyl Chloride [9] This protocol is adapted from the work of MacMillan and co-workers and demonstrates the direct C-H trifluoromethylation of a heteroaromatic substrate.
-
Reaction Setup: To an oven-dried 8 mL vial equipped with a magnetic stir bar, add the pyridine substrate (0.5 mmol, 1.0 equiv), Ir(dtbbpy)(ppy)2(PF6) (0.005 mmol, 0.01 equiv), and K2HPO4 (1.0 mmol, 2.0 equiv).
-
Solvent and Reagent Addition: Cap the vial and evacuate and backfill with nitrogen three times. Add anhydrous DMF (5.0 mL).
-
Triflyl Chloride Addition: Carefully bubble triflyl chloride gas (CF3SO2Cl) through the solution for 2-3 minutes. The solution should turn a persistent yellow color.
-
Irradiation: Place the vial approximately 5-10 cm from a 26 W compact fluorescent light bulb and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-24 hours), quench the reaction with saturated aqueous NaHCO3 solution.
-
Workup and Purification: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify the crude residue by silica gel chromatography to yield the trifluoromethylated pyridine product.
Electrophilic Trifluoromethylation: Targeting Nucleophilic Pyridines
This strategy relies on the reaction of a "CF3+" equivalent with a nucleophilic pyridine derivative. Standard pyridine is not nucleophilic enough for direct reaction, so the substrate must be activated. This can be achieved by using electron-rich pyridones or by transiently forming a highly nucleophilic intermediate from pyridine itself.
Core Mechanism & Causality: Electrophilic trifluoromethylating agents are hypervalent iodine compounds (Togni's reagents) or sulfonium salts (Umemoto's reagents).[14] They possess a labile I-CF3 or S-CF3 bond, making the CF3 group susceptible to attack by a nucleophile. A particularly elegant strategy involves the temporary activation of the pyridine ring through hydrosilylation, which generates a nucleophilic N-silyl enamine intermediate in situ. This intermediate readily attacks the electrophilic CF3+ source with high regioselectivity for the 3-position.[7][15][16]
Caption: C3-Selective Electrophilic Trifluoromethylation via Hydrosilylation.
Key Reagents and Comparative Performance:
| Reagent | Structure Class | Typical Substrates | Advantages |
| Togni's Reagents | Hypervalent Iodine(III) | Enolates, Enamines, Pyridones, Organometallics | Highly reactive, shelf-stable solids, broad scope.[10][17] |
| Umemoto's Reagents | S-Trifluoromethyl Dibenzothiophenium Salts | Similar to Togni's | Highly reactive, thermally stable.[14] |
Representative Protocol: 3-Position-Selective C-H Trifluoromethylation of Pyridine [7][15] This protocol is based on the work of Kuninobu and others, demonstrating a regioselective C-H functionalization via nucleophilic activation.
-
Hydrosilylation (Step 1): In a glovebox, combine the pyridine substrate (0.5 mmol, 1.0 equiv), dimethylphenylsilane (1.0 mmol, 2.0 equiv), and an iridium catalyst such as [Ir(cod)OMe]2 (0.01 mmol, 2 mol %) in a sealed tube.
-
Reaction: Remove the tube from the glovebox and heat the mixture at 80 °C for 16 hours. The formation of the 1,2-dihydropyridine intermediate can be monitored by 1H NMR.
-
Trifluoromethylation (Step 2): Cool the reaction mixture to room temperature. Add a solution of Togni's Reagent II (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) (0.75 mmol, 1.5 equiv) in 1,2-dichloroethane (2.0 mL).
-
Reaction: Stir the mixture at room temperature for 8 hours.
-
Workup and Purification: Quench the reaction with saturated aqueous Na2S2O3. Extract with dichloromethane, dry the combined organic layers over MgSO4, and concentrate. Purify the residue by column chromatography on silica gel to afford the 3-trifluoromethylpyridine.
Nucleophilic Trifluoromethylation: Targeting Electrophilic Pyridines
This approach utilizes a "CF3-" synthon. Direct addition to an unactivated pyridine ring is difficult due to electrostatic repulsion. Therefore, this method is most effective for pyridines bearing a good leaving group (e.g., Cl, Br, I) in an activated position (C2, C4) or for addition to an electrophilic functional group attached to the ring.
Core Mechanism & Causality: The premier reagent for nucleophilic trifluoromethylation is trimethyl(trifluoromethyl)silane (TMSCF3), known as the Ruppert-Prakash reagent.[18] It is not nucleophilic on its own but serves as a stable reservoir for the CF3 anion. A catalytic amount of a fluoride source (e.g., TBAF, CsF) or a suitable base is required to activate the silicon center, generating a transient, highly nucleophilic trifluoromethyl anion which can then perform the desired transformation.[18][19]
Caption: Activation of Ruppert-Prakash Reagent for Nucleophilic Trifluoromethylation.
Key Applications:
| Reaction Type | Substrate Example | Conditions | Key Insight |
| Cross-Coupling | 2-Iodopyridine | TMSCF3, CuI, K2CO3, DMF | Forms a CF3-Cu intermediate for coupling with halopyridines.[5] |
| Addition to Carbonyls | Pyridine-4-carboxaldehyde | TMSCF3, TBAF (cat.), THF | Highly efficient for creating trifluoromethyl carbinols on pyridine scaffolds. |
Representative Protocol: Nucleophilic Addition to a Pyridine Aldehyde [20] This protocol demonstrates the addition of the trifluoromethyl group to a side-chain electrophile.
-
Reaction Setup: To a solution of pyridine-4-carboxaldehyde (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) at 0 °C under a nitrogen atmosphere, add the Ruppert-Prakash reagent (TMSCF3, 1.5 mmol, 1.5 equiv).
-
Initiation: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.05 mmol, 0.05 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quenching and Workup: Upon completion, quench the reaction by adding 1 M HCl (5 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. The resulting silyl-protected alcohol can be deprotected by treatment with TBAF or acid. Purify the final product by silica gel chromatography.
Part B: Ring Construction Synthesis (De Novo)
In contrast to LSF, ring construction strategies build the trifluoromethylated pyridine core from acyclic, CF3-containing building blocks. These methods provide unambiguous control over the substitution pattern and are often the most economical and practical routes for the large-scale industrial synthesis of a specific TFMP isomer.[5][6]
Cyclocondensation Reactions
This powerful strategy involves the condensation of one or more CF3-containing precursors with other components to assemble the six-membered pyridine ring in a single or multi-step sequence.
Core Mechanism & Causality: The logic is to use the inherent reactivity of small, fluorinated molecules to drive the ring-forming process. For example, a β-ketoester containing a CF3 group can react with an enamine and an ammonia source in a Hantzsch-like synthesis. The electron-withdrawing nature of the CF3 group heavily influences the reactivity of the building blocks, directing the cyclization pathway.
Caption: Ring Construction via Cyclocondensation of CF3 Building Blocks.
Key Building Blocks and Applications:
| CF3 Building Block | Co-reactant(s) | Resulting Pyridine Type | Reference |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Aldehydes, Ammonia | Dihydropyridines (Hantzsch synthesis) | [6] |
| Trifluoromethylated Diynes | Nitriles | α-Trifluoromethylated Pyridines ([2+2+2] cycloaddition) | [21] |
| CF3-Imidoyl Sulfoxonium Ylides | Azobenzenes | CF3-Indazoles (can be considered pyridine analogues) | [22] |
| Unsaturated Ketones | Pyridinium Bromide, Ammonia | 2-Trifluoromethyl Pyridines (Kröhnke Reaction) | [23] |
Halogen Exchange (HALEX) from Picolines
This is a classic, robust, and industrially vital method for producing bulk quantities of certain TFMP isomers. The process begins with an inexpensive starting material, such as 3-picoline (3-methylpyridine), and converts the methyl group into a trifluoromethyl group.
Core Mechanism & Causality: The transformation is a two-stage process. First, the methyl group is exhaustively chlorinated under radical conditions (e.g., UV light) to form a trichloromethyl (-CCl3) group. Second, the -CCl3 group undergoes halogen exchange with a fluoride source, typically anhydrous hydrogen fluoride (HF), often in the vapor phase over a metal fluoride catalyst. This exchanges the chlorine atoms for fluorine, a process driven by the high thermodynamic stability of the C-F bond.[5]
Caption: Industrial Synthesis of 3-TFMP via the HALEX Process.
This method is less suited for laboratory-scale synthesis due to the harsh conditions and hazardous reagents involved but remains a cornerstone of commercial production for key agrochemical intermediates like 2-chloro-5-(trifluoromethyl)pyridine.[5]
Strategic Comparison and Conclusion
The choice of synthetic strategy for accessing a desired trifluoromethylated pyridine is dictated by the research objective.
| Criterion | Late-Stage Trifluoromethylation | Ring Construction Synthesis |
| Ideal Use Case | Medicinal chemistry, SAR studies, functionalizing complex molecules. | Process chemistry, large-scale synthesis of specific isomers, building blocks. |
| Regiocontrol | Can be a significant challenge; often yields mixtures of isomers. Method-dependent. | Unambiguous and pre-defined by the structure of the starting materials. |
| Substrate Scope | Generally broad; many methods tolerate a wide range of functional groups. | Limited to the availability of the specific acyclic CF3-containing precursors. |
| Scalability | Variable. Photoredox methods can be scaled but may require specialized equipment. | Often highly scalable, especially HALEX and certain cyclocondensations. |
| Conditions | Increasingly mild conditions are being developed (e.g., room temp, visible light). | Often requires harsher conditions (high temp, strong acids/bases), but not always. |
The ongoing innovation in this area continues to lower the barrier to accessing these valuable compounds, promising new discoveries in the design of next-generation pharmaceuticals and advanced materials.
References
-
Ishihara Sangyo Kaisha, Ltd. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 326–334. Available at: [Link]
-
Kuninobu, Y., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. Available at: [Link]
-
Stephenson, C. R. J., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5066–5070. Available at: [Link]
-
Ngai, M-Y., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7124-7129. Available at: [Link]
-
Stephenson, C. R. J., et al. (2015). A scalable and operationally simple radical trifluoromethylation. Nature Communications, 6, 7919. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 6‐trifluoromethyl pyridine derivatives. Available at: [Link]
-
Kuninobu, Y., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Kyushu University Institutional Repository. Available at: [Link]
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]
-
Kuninobu, Y., et al. (2022). 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Kyushu University. Available at: [Link]
-
Stephenson, C. R. J., et al. (2016). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. ACS Central Science, 2(11), 814–822. Available at: [Link]
-
MacMillan, D. W. C., & Nagib, D. A. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. Available at: [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 556. Available at: [Link]
-
Stephenson, C. R. J., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. ResearchGate. Available at: [Link]
-
Hiyama, T., et al. (2013). Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. Chemistry Letters, 42(6), 632–634. Available at: [Link]
-
Postigo, A. (2015). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET Digital. Available at: [Link]
-
Weng, Z., et al. (2024). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. European Journal of Organic Chemistry. Available at: [Link]
-
Vasin, V. A., et al. (2022). One-Pot Metal-Free Synthesis of 3-CF3-1,3-Oxazinopyridines by Reaction of Pyridines with CF3CO-Acetylenes. Molecules, 27(19), 6292. Available at: [Link]
-
Xiao, J.-C., et al. (2015). An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. Tetrahedron. Available at: [Link]
- F. Hoffmann-La Roche AG. (2009). Selective Synthesis of CF3-Substituted Pyrimidines. Google Patents.
-
Wikipedia. (n.d.). Trifluoromethyltrimethylsilane. Available at: [Link]
-
Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 440–447. Available at: [Link]
-
Prakash, G. K. S., & Hu, J. (2014). ChemInform Abstract: Trifluoromethyltrimethylsilane: Nucleophilic Trifluoromethylation and Beyond. ResearchGate. Available at: [Link]
-
Windhorst, A. D., et al. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. Chemical Communications, 57(38), 4669-4672. Available at: [Link]
-
Hu, X.-G., et al. (2025). A Facile Synthesis of CF3-Substituted Pyrazolidines and Pyrazolines. ResearchGate. Available at: [Link]
-
Li, H., et al. (2025). Catalyzed C-H [4+1] Annulation of Azobenzenes with CF3-Imidoyl Sulfoxonium Ylides. Molecules, 30(1), 173. Available at: [Link]
-
Liu, T., et al. (2022). Electrosynthesis of CF3‐Substituted Polycyclic Quinazolinones via Cascade Trifluoromethylation/Cyclization of Unactivated Alkene. Advanced Synthesis & Catalysis, 364(9), 1583-1588. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Fluoroalkylation: Expansion of Togni Reagents [sigmaaldrich.com]
- 11. sioc.cas.cn [sioc.cas.cn]
- 12. researchgate.net [researchgate.net]
- 13. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 17. Togni Reagent II - Enamine [enamine.net]
- 18. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
